3,4-Dimethyl-1-pentene
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylpent-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-7H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHXQNMTMDKVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871189 | |
| Record name | 3,4-Dimethylpent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7385-78-6 | |
| Record name | 1-Pentene, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIMETHYL-1-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethylpent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Dimethyl-1-pentene chemical properties and structure
An In-depth Technical Guide to 3,4-Dimethyl-1-pentene: Chemical Properties and Structure
Introduction
This compound is an unsaturated hydrocarbon belonging to the alkene family. Its structure, characterized by a terminal double bond and methyl substitutions, imparts specific chemical properties and reactivity, making it a subject of interest in organic synthesis and mechanistic studies. This technical guide provides a comprehensive overview of the chemical properties, structure, and known reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure
The systematic IUPAC name for this compound is 3,4-dimethylpent-1-ene.[1] Its structure consists of a five-carbon pentene chain with a double bond between the first and second carbon atoms. Methyl groups are attached to the third and fourth carbon atoms. The presence of a chiral center at the C3 position means that this compound can exist as two different stereoisomers: (3R)-3,4-dimethylpent-1-ene and (3S)-3,4-dimethylpent-1-ene.[2]
Structural Identifiers:
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental setups, purification procedures, and for predicting its behavior in different environments.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄ | [3][4][5] |
| Molecular Weight | 98.19 g/mol | [2][3][4] |
| CAS Registry Number | 7385-78-6 | [3][4][5] |
| Appearance | Colorless liquid | [6] |
| Density | 0.701 g/cm³ | [3] |
| Boiling Point | 81 °C (354.15 K) | [3] |
| Melting Point | -119.50 °C | [6] |
| Refractive Index | 1.400 | [3] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane, ether, and chloroform. | [6] |
Reactivity and Key Reactions
As an alkene, this compound's reactivity is dominated by the presence of the carbon-carbon double bond, making it susceptible to electrophilic addition reactions.[6]
Catalytic Hydrogenation
A fundamental reaction of alkenes is catalytic hydrogenation, where hydrogen is added across the double bond in the presence of a metal catalyst to form the corresponding alkane.
Experimental Protocol: The treatment of this compound with hydrogen gas (H₂) in the presence of a platinum (Pt) catalyst results in the formation of 2,3-dimethylpentane.[7] While a detailed experimental protocol is not available in the cited literature, a general procedure for catalytic hydrogenation involves dissolving the alkene in a suitable solvent (e.g., ethanol, ethyl acetate), adding the catalyst, and then introducing hydrogen gas, often at a controlled pressure and temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography.
Isomerization
Under acidic conditions, such as in the presence of sulfuric acid (H₂SO₄), this compound can undergo isomerization to form more stable alkenes like 2,3-dimethyl-2-pentene.[8] This reaction proceeds through a carbocation intermediate, and the rearrangement leads to the thermodynamically more stable product.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for C=C stretching of the double bond and C-H stretching for the sp² and sp³ hybridized carbons. The NIST Chemistry WebBook provides access to its gas-phase IR spectrum.[5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can provide information about the molecular weight and fragmentation pattern of the molecule.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available and are invaluable for confirming the connectivity of atoms within the molecule.[1][9]
Conclusion
This compound is a simple alkene with well-defined chemical and physical properties. Its reactivity, primarily centered around the terminal double bond, allows for its use as a starting material in various organic syntheses. The availability of comprehensive spectroscopic data facilitates its unambiguous identification. This guide provides foundational technical information that can aid researchers in its application and further study.
References
- 1. 1-pentene, 3,4-dimethyl-(8ci) | C7H14 | CID 23866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R)-3,4-dimethylpent-1-ene | C7H14 | CID 5325524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. 1-Pentene, 3,4-dimethyl- [webbook.nist.gov]
- 5. 1-Pentene, 3,4-dimethyl- [webbook.nist.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3,4-Dimethylpent-1-ene has the formula CH2=CH—CH(CH3)—CH(CH3)2. W... | Study Prep in Pearson+ [pearson.com]
- 8. This compound | 7385-78-6 | Benchchem [benchchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
An In-Depth Technical Guide to 3,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound 3,4-Dimethyl-1-pentene, including its Chemical Abstracts Service (CAS) number, detailed physical properties, and key experimental protocols relevant to its synthesis and chemical transformations.
Core Compound Identification and Physical Data
This compound is a branched-chain alkene. Its unique structure influences its physical and chemical properties. The primary identifier for this compound is its CAS number.[1][2][3]
CAS Number: 7385-78-6[1][2][3]
A summary of the key physical data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₇H₁₄ | |
| Molecular Weight | 98.1861 | g/mol |
| Density | 0.701 | g/cm³ |
| Boiling Point | 81 (354.15 K) | °C (K) |
| Refractive Index | 1.400 | |
| Molar Volume | 140.1 | mL/mol |
| Critical Temperature | 246 | °C |
Data compiled from various sources.[1][4]
Experimental Protocols
Detailed methodologies for the synthesis and characteristic reactions of this compound are crucial for its application in research and development. Below are outlined protocols for its preparation and subsequent chemical transformations.
Synthesis of this compound
A plausible and effective method for the synthesis of this compound is through the dehydration of the corresponding tertiary alcohol, 3,4-dimethyl-1-penten-3-ol. This precursor can be synthesized via a Grignard reaction.
Step 1: Synthesis of 3,4-Dimethyl-1-penten-3-ol via Grignard Reaction
This procedure involves the reaction of a vinyl Grignard reagent with a ketone.
-
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings in anhydrous diethyl ether.
-
Slowly add a solution of vinyl bromide in anhydrous diethyl ether to the magnesium turnings to initiate the formation of the Grignard reagent (vinylmagnesium bromide). The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Once the Grignard reagent is formed, cool the flask in an ice bath.
-
Add a solution of 3-methyl-2-butanone in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,4-dimethyl-1-penten-3-ol.[5]
-
Purify the product by distillation.
-
Step 2: Dehydration of 3,4-Dimethyl-1-penten-3-ol
The tertiary alcohol is then dehydrated to yield the target alkene.
-
Materials:
-
3,4-Dimethyl-1-penten-3-ol
-
Concentrated sulfuric acid or phosphoric acid
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
-
Procedure:
-
In a round-bottomed flask, slowly add concentrated sulfuric acid to cooled 3,4-dimethyl-1-penten-3-ol.
-
Heat the mixture gently to distill the alkene product. The formation of the less substituted alkene (Hoffmann product) is possible, but the more substituted Zaitsev product is also likely. Careful temperature control can influence the product ratio.
-
Collect the distillate and wash it with a dilute sodium bicarbonate solution to neutralize any acid.
-
Separate the organic layer and dry it with anhydrous calcium chloride.
-
Purify the this compound by fractional distillation.
-
Characteristic Reactions of this compound
1. Catalytic Hydrogenation
This reaction saturates the double bond, converting the alkene to an alkane.[6]
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Ethanol (B145695) or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent like ethanol in a reaction flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (like nitrogen or argon) and then introduce hydrogen gas, typically via a balloon or from a pressurized cylinder.
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield 2,3-dimethylpentane.
-
2. Ozonolysis
Ozonolysis cleaves the double bond to form carbonyl compounds.
-
Materials:
-
This compound
-
Dichloromethane or Methanol (solvent)
-
Ozone (O₃) gas
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust (for reductive workup)
-
-
Procedure:
-
Dissolve this compound in a cold (-78 °C, dry ice/acetone bath) solution of dichloromethane.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen to remove excess ozone.
-
For a reductive workup, add dimethyl sulfide or zinc dust and acetic acid to the reaction mixture and allow it to warm to room temperature.
-
Wash the mixture with water, dry the organic layer, and isolate the products (in this case, formaldehyde (B43269) and 3-methyl-2-butanone) by distillation or chromatography.
-
Visualizing Chemical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the synthesis pathway and the key reactions of this compound.
Caption: Synthesis and key reactions of this compound.
Caption: Data relationships for this compound.
References
- 1. 1-Pentene, 3,4-dimethyl- [webbook.nist.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 7385-78-6 [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. 3,4-Dimethyl-1-penten-3-ol | C7H14O | CID 3084767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethylpent-1-ene has the formula CH2=CH—CH(CH3)—CH(CH3)2. W... | Study Prep in Pearson+ [pearson.com]
An In-depth Technical Guide to the Synthesis of 3,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3,4-dimethyl-1-pentene, a branched-chain olefin. A significant focus is placed on the challenges and outcomes of propylene (B89431) dimerization, a common industrial method for C6 olefin production. While this process is highly effective for the synthesis of isomers like 4-methyl-1-pentene (B8377), the selective synthesis of this compound via this route is not well-established. This guide elucidates the mechanistic factors that govern product distribution in propylene dimerization and explores more viable, multi-step alternative synthetic routes, including the Grignard and Wittig reactions. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a thorough understanding for researchers and professionals in chemical synthesis.
Propylene Dimerization: A Challenging Route to this compound
The dimerization of propylene is a cornerstone of the petrochemical industry, providing a direct route to various C6 olefins. The process is typically catalyzed by transition metal complexes, most notably those based on nickel, or by alkali metal-based catalysts.[1] However, the regioselectivity of this reaction is highly dependent on the catalyst system and reaction conditions, with the formation of 4-methyl-1-pentene often being the favored outcome.[1]
Catalyst Systems and Product Distribution
Two primary classes of catalysts are employed for propylene dimerization:
-
Alkali Metal-Based Catalysts: Solid superbase catalysts, such as potassium metal supported on potassium carbonate (K/K2CO3), have demonstrated high selectivity towards 4-methyl-1-pentene.[1]
-
Transition Metal-Based Catalysts: Nickel-based catalysts, often in conjunction with an organoaluminum cocatalyst and a ligand, are also widely used. The ligand plays a crucial role in directing the selectivity towards either linear or branched dimers.[1]
While various isomers of dimethylpentene can be formed as byproducts, the selective synthesis of this compound is not a primary focus in the existing literature, suggesting it is often a minor component in the product mixture.
Reaction Mechanism: The Cossee-Arlman Pathway
The widely accepted Cossee-Arlman mechanism for Ziegler-Natta and other transition metal-catalyzed olefin polymerizations and oligomerizations helps to explain the product distribution in propylene dimerization.[1] The key steps involve the migratory insertion of a coordinated olefin into a metal-alkyl bond.
The regioselectivity of the insertion of the two propylene molecules dictates the structure of the resulting dimer. The formation of 4-methyl-1-pentene is typically favored due to the electronic and steric influences of the catalyst and the growing alkyl chain. The specific orientation of the propylene molecules during the insertion steps required to form this compound is less favorable under typical dimerization conditions.
Below is a generalized diagram illustrating the Cossee-Arlman mechanism for propylene dimerization.
Caption: A simplified workflow of the Cossee-Arlman mechanism.
Alternative Synthetic Routes to this compound
Given the challenges in achieving high selectivity for this compound via propylene dimerization, alternative multi-step synthetic approaches are more practical. These routes offer greater control over the molecular structure, albeit with increased complexity and potentially lower overall yield.
Grignard Reaction Route
A reliable method for constructing the carbon skeleton of this compound is through a Grignard reaction. This approach involves the reaction of a Grignard reagent with a suitable carbonyl compound, followed by dehydration of the resulting alcohol.
2.1.1. Synthesis of the Alcohol Precursor (3,4-Dimethyl-2-pentanol)
The key intermediate for this route is 3,4-dimethyl-2-pentanol. This can be synthesized by the reaction of sec-butylmagnesium halide with acetaldehyde (B116499).
Experimental Protocol: Synthesis of 3,4-Dimethyl-2-pentanol
-
Preparation of sec-Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings. A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Acetaldehyde: The Grignard solution is cooled in an ice bath, and a solution of acetaldehyde in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed by distillation.
-
Purification: The crude 3,4-dimethyl-2-pentanol is purified by fractional distillation.
2.1.2. Dehydration of 3,4-Dimethyl-2-pentanol
The final step is the acid-catalyzed dehydration of 3,4-dimethyl-2-pentanol to yield this compound. It is important to note that this reaction can produce a mixture of alkene isomers, and reaction conditions must be carefully controlled to favor the formation of the terminal alkene.
Experimental Protocol: Dehydration of 3,4-Dimethyl-2-pentanol
-
Reaction Setup: In a distillation apparatus, place the purified 3,4-dimethyl-2-pentanol and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
-
Dehydration: The mixture is heated, and the alkene products are distilled as they are formed.
-
Work-up: The distillate is washed with a dilute sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous calcium chloride.
-
Purification: The crude product is purified by fractional distillation to isolate this compound.
Caption: Grignard reaction pathway to this compound.
Wittig Reaction Route
The Wittig reaction provides a highly regioselective method for the formation of carbon-carbon double bonds.[2][3][4] This makes it an attractive alternative for the synthesis of this compound, as it can specifically generate the terminal alkene, minimizing the formation of other isomers.
This route involves the reaction of a phosphorus ylide (Wittig reagent) with a ketone or aldehyde. For the synthesis of this compound, the reaction would be between 3-methyl-2-butanone (B44728) and methylenetriphenylphosphorane.
Experimental Protocol: Wittig Reaction
-
Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere. A strong base, typically n-butyllithium, is added at low temperature to generate the ylide, methylenetriphenylphosphorane.[3]
-
Reaction with Ketone: A solution of 3-methyl-2-butanone in the same anhydrous solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with water, and the product is extracted with a low-boiling hydrocarbon solvent such as pentane.
-
Purification: The triphenylphosphine (B44618) oxide byproduct is often poorly soluble in hydrocarbons and can be removed by filtration. The filtrate is then concentrated, and the this compound is purified by distillation.
Caption: Wittig reaction pathway to this compound.
Data Presentation
The following table summarizes the key aspects of the synthetic routes discussed. Due to the lack of specific data for the selective synthesis of this compound via propylene dimerization, this route is presented with a focus on its general characteristics for producing C6 olefins.
| Parameter | Propylene Dimerization | Grignard Reaction Route | Wittig Reaction Route |
| Starting Materials | Propylene | 2-Bromobutane, Magnesium, Acetaldehyde | Methyltriphenylphosphonium Bromide, 3-Methyl-2-butanone, n-Butyllithium |
| Key Reaction Steps | Catalytic Dimerization | Grignard Reagent Formation, Nucleophilic Addition, Dehydration | Ylide Formation, Nucleophilic Addition |
| Selectivity | Low for this compound; High for 4-methyl-1-pentene | Moderate to Good (depends on dehydration conditions) | High for the terminal alkene |
| Key Advantages | Atom economical, direct route from a simple feedstock | Utilizes common and versatile reactions | High regioselectivity for the double bond |
| Key Disadvantages | Poor selectivity for the target isomer | Multi-step process, potential for side products in dehydration | Stoichiometric use of the phosphonium (B103445) salt, formation of a high molecular weight byproduct |
Conclusion
While the direct synthesis of this compound through the dimerization of propylene presents a significant challenge in terms of regioselectivity, this guide has outlined more viable and controllable multi-step synthetic pathways. The Grignard and Wittig reaction routes, although more complex, offer the precision required to synthesize this specific branched olefin. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, and available starting materials. The detailed protocols and comparative data provided herein serve as a valuable resource for professionals engaged in the synthesis of complex organic molecules.
References
Spectroscopic Profile of 3,4-Dimethyl-1-pentene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dimethyl-1-pentene (CAS No. 7385-78-6). The information presented herein is intended for researchers, scientists, and professionals in drug development and other relevant fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document aims to serve as a core reference for the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1a | ~4.95 | dd | 17.4, 1.5 |
| H-1b | ~4.89 | dd | 10.5, 1.5 |
| H-2 | ~5.75 | ddd | 17.4, 10.5, 8.1 |
| H-3 | ~2.15 | m | |
| H-4 | ~1.75 | m | |
| CH₃-3 | ~0.99 | d | 6.6 |
| CH₃-4a | ~0.85 | d | 6.8 |
| CH₃-4b | ~0.83 | d | 6.8 |
Note: Predicted data based on spectral databases and analysis of similar structures. Actual experimental values may vary slightly.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 114.2 |
| C-2 | 141.5 |
| C-3 | 45.8 |
| C-4 | 31.5 |
| C-5 (on C-3) | 16.5 |
| C-6 (on C-4) | 20.2 |
| C-7 (on C-4) | 19.8 |
Reference: J.W.DEHAAN,L.J.M.VANDEVEN,A.R.N.WILSON,A.E.VANDERHOUT-LODDER ,C.ALTONA,D.H.FABER, ORG.MAGN.RES.,8,477(1976).
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3078 | =C-H stretch | Medium |
| ~2960 | C-H stretch (alkane) | Strong |
| ~1642 | C=C stretch | Medium |
| ~1465 | C-H bend (alkane) | Medium |
| ~995, ~910 | =C-H bend (out-of-plane) | Strong |
Source: NIST/EPA Gas-Phase Infrared Database.[1]
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 98 | 5 | [M]⁺ (Molecular Ion) |
| 83 | 30 | [M-CH₃]⁺ |
| 57 | 100 | [C₄H₉]⁺ (tert-Butyl cation) |
| 55 | 45 | [C₄H₇]⁺ |
| 43 | 85 | [C₃H₇]⁺ (Isopropyl cation) |
| 41 | 70 | [C₃H₅]⁺ (Allyl cation) |
Source: NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz or higher. A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon atom. A wider spectral width (0-200 ppm) is employed, and a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample such as this compound, the spectrum can be acquired using one of the following methods:
-
Neat Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.
Ionization: Electron Ionization (EI) is the standard method used for volatile organic compounds like this compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Mass Spectrometry Fragmentation Pathways.
References
An In-depth Technical Guide to 3,4-Dimethyl-1-pentene: Nomenclature, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the alkene 3,4-Dimethyl-1-pentene, covering its IUPAC nomenclature, synonyms, and detailed chemical and physical properties. The document also outlines experimental protocols for its synthesis and analysis, offering valuable insights for professionals in research, and drug development.
IUPAC Nomenclature and Synonyms
The unequivocally recognized name for the compound following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC) is 3,4-dimethylpent-1-ene .[1][2][3] This name is derived by identifying the longest carbon chain containing the double bond, which is a pentene chain. The double bond is located at the first carbon, hence "-1-ene". The chain is numbered to give the substituents, two methyl groups, the lowest possible locants, which are positions 3 and 4.
Several synonyms are also used to refer to this compound in literature and chemical databases. These include:
The Chemical Abstracts Service (CAS) Registry Number for this compound is 7385-78-6 .[3][5][6][7]
Nomenclature Breakdown
The IUPAC name can be systematically deconstructed to understand the structure of the molecule.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄ | [1][5] |
| Molecular Weight | 98.1861 g/mol | [5] |
| CAS Registry Number | 7385-78-6 | [5][7] |
| Density | 0.701 g/cm³ | [8] |
| Boiling Point | 80.8 °C | [7] |
| Melting Point | -124.4 °C (estimate) | [7] |
| Refractive Index | 1.3965 - 1.400 | [7][8] |
| State at Room Temp. | Liquid | [1] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory work.
Synthesis of this compound
While several synthetic routes can be envisioned for the preparation of this compound, two classical and robust methods are the Wittig reaction and the Grignard reaction.
3.1.1. Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds. For the synthesis of this compound, the reaction would involve the treatment of 2,3-dimethylbutanal (B3049577) with a methylenetriphenylphosphorane (B3051586) ylide.
Experimental Protocol:
-
Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi), dropwise with stirring. The formation of the orange to reddish ylide indicates the completion of the reaction.
-
Reaction with the Aldehyde: To the freshly prepared ylide solution at 0 °C, add a solution of 2,3-dimethylbutanal in the same anhydrous solvent dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound. The by-product, triphenylphosphine (B44618) oxide, can often be removed by crystallization from a non-polar solvent like hexane (B92381) prior to distillation.
3.1.2. Grignard Reaction
An alternative synthesis involves the reaction of a Grignard reagent with an appropriate electrophile. For this compound, this could be achieved by reacting vinylmagnesium bromide with 2,3-dimethylbutanal, followed by dehydration of the resulting alcohol.
Experimental Protocol:
-
Grignard Reaction: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 2,3-dimethylbutanal in anhydrous diethyl ether or THF. Cool the solution in an ice bath. To this, add a solution of vinylmagnesium bromide dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Dehydration and Purification: After removing the drying agent, concentrate the solvent to obtain the crude secondary alcohol. Dehydration can be achieved by heating the alcohol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and removing the product by distillation as it forms. The collected distillate, containing this compound, can be further purified by fractional distillation.
Analytical Protocols
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
Sample Preparation:
Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane. The concentration should be in the range of 10-100 ppm.
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C for 2 minutes, then ramp at 10 °C/min to 150 °C, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 98. Characteristic fragment ions would arise from the loss of methyl (m/z 83) and isopropyl (m/z 55) groups.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.
Sample Preparation:
Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will provide information on the different proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are:
-
Vinyl Protons (CH=CH₂): A multiplet in the range of 4.9-5.8 ppm.
-
Allylic and Methine Protons (CH-CH= and CH(CH₃)₂): Multiplets in the range of 1.7-2.3 ppm.
-
Methyl Protons (CH₃): Doublets and a triplet in the range of 0.8-1.1 ppm.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms. The expected chemical shift ranges are:
-
Vinyl Carbons (C=C): 110-145 ppm.
-
Aliphatic Carbons (C-C): 15-50 ppm.
This guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. The provided data and protocols are intended to facilitate further investigation and application of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. 3,4-DIMETHYL-1-PENTYN-3-OL(1482-15-1) 1H NMR [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Thermochemical Data of 3,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 3,4-Dimethyl-1-pentene (CAS Registry Number: 7385-78-6).[1][2][3] Due to the limited availability of experimentally determined thermochemical properties in publicly accessible databases, this guide also outlines established computational methodologies for the accurate prediction of such data.
Introduction
This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1][2][3] Accurate thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are crucial for a wide range of applications, including reaction modeling, process design, and safety analysis in the chemical and pharmaceutical industries. This guide summarizes the currently available experimental data and provides a detailed protocol for state-of-the-art computational methods used to determine these essential properties.
Available Experimental Thermochemical Data
The following tables summarize the available experimental thermochemical and physical property data for this compound, primarily sourced from the NIST Chemistry WebBook.[1][4]
Table 1: Reaction Thermochemistry for this compound [1]
| Reaction | ΔrH° (kJ/mol) | Method | Conditions | Reference |
| This compound (l) + H₂ (g) → 2,3-Dimethylpentane (l) | -121.8 ± 0.8 | Chyd | liquid phase; solvent: Cyclohexane | Rogers and Dejroongruang, 1989 |
Table 2: Phase Change Data for this compound [4]
| Property | Value | Units | Method | Reference |
| Boiling Point (Tboil) | 353.96 | K | N/A | Anonymous, 1957 |
| 363.05 | K | N/A | Cook and Boord, 1949 | |
| 353.95 | K | N/A | Keulemans, Kwantes, et al., 1948 | |
| Enthalpy of Vaporization (ΔvapH°) | 33.9 | kJ/mol | N/A | Reid, 1972 |
| Enthalpy of Vaporization (ΔvapH) | 33.2 | kJ/mol | A | Stephenson and Malanowski, 1987 (at 324 K) |
Note: More extensive thermophysical and thermochemical data may be available in the subscription-based NIST / TRC Web Thermo Tables.[1][2][3]
Computational Thermochemistry Protocol
In the absence of comprehensive experimental data, high-level ab initio computational methods are employed to accurately predict thermochemical properties. The Gaussian-3 (G3) theory is a well-established composite method for computing energies, enthalpies of formation, and other thermochemical data with chemical accuracy (typically within ±1 kcal/mol).
Methodology: Gaussian-3 (G3) Theory
The G3 method is a composite computational protocol that approximates the results of a high-level, large-basis-set calculation through a series of lower-level calculations. This approach provides a balance between accuracy and computational cost. The steps involved are as follows:
-
Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-31G(d) level of theory. This provides a reliable equilibrium structure.
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(d) level. These frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The frequencies are typically scaled by an empirical factor to account for anharmonicity.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more accurate methods and larger basis sets. These include:
-
QCISD(T)/6-31G(d)
-
MP4/6-31+G(d)
-
MP4/6-31G(2df,p)
-
MP2/G3Large
-
-
Energy Correction Terms: The final G3 energy is obtained by combining the energies from the different levels of theory and adding several correction terms:
-
A higher-level correction (HLC) to account for remaining electron correlation effects.
-
A spin-orbit correction for atomic species.
-
-
Thermochemical Property Calculation:
-
Enthalpy of Formation (ΔfH°): The G3 energy is used in an atomization or isodesmic reaction scheme to calculate the standard enthalpy of formation.
-
Standard Entropy (S°) and Heat Capacity (Cv°): These are calculated from the vibrational frequencies and the optimized molecular structure using standard statistical mechanics formulas for an ideal gas, considering translational, rotational, and vibrational contributions.
-
Visualization of Thermochemical Data Determination Workflow
The following diagram illustrates the general workflow for determining the thermochemical properties of a molecule like this compound, highlighting both experimental and computational approaches.
Caption: Workflow for determining thermochemical data.
Conclusion
References
An In-Depth Technical Guide on the Chiral Properties of (R)-3,4-dimethylpent-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral properties of (R)-3,4-dimethylpent-1-ene, a valuable chiral building block in organic synthesis. This document outlines the key physicochemical and chiroptical properties, details experimental protocols for its characterization, and discusses its stereospecific chemical transformations.
Physicochemical and Chiroptical Properties
(R)-3,4-dimethylpent-1-ene is a chiral alkene with a single stereocenter at the C3 position. Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (3R)-3,4-dimethylpent-1-ene | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₄ | --INVALID-LINK-- |
| Molecular Weight | 98.19 g/mol | --INVALID-LINK-- |
| CAS Number | Not available for the (R)-enantiomer specifically | |
| Canonical SMILES | C--INVALID-LINK--C(C)C | --INVALID-LINK-- |
| InChI Key | WFHXQNMTMDKVJG-ZETCQYMHSA-N | --INVALID-LINK-- |
| Optical Rotation | Specific value not readily available in cited literature. |
Stereospecific Hydrogenation
A key reaction highlighting the chirality of (R)-3,4-dimethylpent-1-ene is its catalytic hydrogenation. The addition of hydrogen across the double bond does not affect the chiral center at C3, but it does lead to the formation of a new chiral compound, (S)-2,3-dimethylpentane. This transformation is a classic example of the retention of stereochemical integrity at a chiral center during a reaction at a remote functional group.[1]
The stereochemical outcome, where the (R) enantiomer of the reactant forms the (S) enantiomer of the product, is a consequence of the Cahn-Ingold-Prelog (CIP) priority rules. While the spatial arrangement of the groups around the chiral center remains the same, the hydrogenation of the vinyl group changes the priorities of the substituents, leading to a change in the R/S designation.
Experimental Protocols
Measurement of Optical Rotation (Polarimetry)
Objective: To measure the optical rotation of a sample of (R)-3,4-dimethylpent-1-ene to determine its enantiomeric purity.
Instrumentation:
-
Polarimeter (Sodium D-line, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (10 mL)
-
Analytical balance
Procedure:
-
Instrument Warm-up and Calibration: Turn on the polarimeter and allow the sodium lamp to warm up and stabilize. Calibrate the instrument to zero using a blank solvent (e.g., chloroform (B151607) or ethanol).
-
Sample Preparation: Accurately weigh a known amount of (R)-3,4-dimethylpent-1-ene (e.g., 100 mg) and dissolve it in a suitable achiral solvent in a 10 mL volumetric flask. Ensure the solution is clear and free of bubbles.
-
Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.
-
Data Acquisition: Record the observed optical rotation (α). Repeat the measurement three times and calculate the average.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)
Objective: To determine the enantiomeric excess (e.e.) of a sample of 3,4-dimethylpent-1-ene.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
-
Autosampler
Typical GC Conditions:
-
Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or similar chiral column.[2]
-
Oven Temperature Program: 40°C (hold 5 min), then ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C (hold 3 min).[2]
-
Inlet Temperature: 250°C (split mode, e.g., 1:100).[2]
-
Detector Temperature: 300°C.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Injection Volume: 0.1 µL.[2]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 3,4-dimethylpent-1-ene sample in a volatile, achiral solvent (e.g., hexane).
-
Injection and Analysis: Inject the sample into the GC. The two enantiomers will be separated on the chiral column and will elute at different retention times.
-
Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. The enantiomeric excess is calculated as follows: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
Circular Dichroism (CD) Spectroscopy
Objective: To obtain the CD spectrum of (R)-3,4-dimethylpent-1-ene, which provides information about its absolute configuration and electronic transitions.
Instrumentation:
-
Circular Dichroism Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Procedure:
-
Sample Preparation: Prepare a solution of (R)-3,4-dimethylpent-1-ene in a suitable transparent solvent (e.g., cyclohexane (B81311) or methanol). The concentration should be adjusted to give a UV absorbance of approximately 1.0 at the wavelength of interest.
-
Blank Spectrum: Record a baseline spectrum of the solvent in the same cuvette.
-
Sample Spectrum: Record the CD spectrum of the sample over the desired wavelength range (typically in the UV region for alkenes).
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum. The data is typically presented as the difference in molar absorptivity (Δε) versus wavelength.
Visualizations
Experimental Workflow for Chiral Purity Analysis
Caption: Workflow for determining the enantiomeric excess of 3,4-dimethylpent-1-ene using chiral gas chromatography.
Stereospecific Hydrogenation Pathway
Caption: Reaction pathway for the stereospecific hydrogenation of (R)-3,4-dimethylpent-1-ene to (S)-2,3-dimethylpentane.
References
Navigating the Landscape of High-Purity 3,4-Dimethyl-1-pentene for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-1-pentene, a branched aliphatic olefin, serves as a crucial building block and intermediate in various chemical syntheses, including the development of novel pharmaceutical compounds and specialty polymers. The procurement of this reagent at high purity is paramount to ensure reaction specificity, minimize side-product formation, and maintain the integrity of experimental outcomes. This technical guide provides a comprehensive overview of commercial suppliers offering high-purity this compound, detailed experimental protocols for purity verification, and logical workflows for supplier selection and quality control.
Commercial Suppliers of this compound
The availability of high-purity this compound can vary, with several chemical suppliers offering different grades. Researchers should carefully evaluate the specifications provided by each vendor to ensure it meets the requirements of their specific application. The following table summarizes publicly available information from prominent suppliers.
| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Quantities | Notes |
| Sigma-Aldrich | This compound AldrichCPR | 7385-78-6 | C7H14 | 98.19 | Not specified | 1g | Sigma-Aldrich indicates that they do not collect analytical data for this product and the buyer is responsible for confirming purity. |
| BenchChem | This compound | 7385-78-6 | C7H14 | 98.19 | Usually 95% | Inquire for details | Marketed as a useful research compound.[1] |
Note: The information presented in this table is based on data available from the suppliers' websites and may be subject to change. It is highly recommended to contact the suppliers directly for the most current product specifications and availability.
Experimental Protocols for Purity Determination
Ensuring the purity of this compound is a critical step before its use in sensitive applications. Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for determining the purity of volatile organic compounds like olefins.
Protocol: Purity Determination of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a general framework for the analysis of C7 olefins and can be adapted for this compound.
1. Objective: To determine the purity of a this compound sample by separating it from any potential impurities and quantifying its percentage area relative to the total area of all detected peaks.
2. Instrumentation and Materials:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary Column: A non-polar or medium-polarity column is recommended for hydrocarbon analysis (e.g., DB-1, HP-5, or similar). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen (High Purity)
-
Gases for FID: Hydrogen (High Purity), Air (Zero Grade)
-
Sample: this compound
-
Solvent (for dilution, if necessary): High-purity hexane (B92381) or pentane
-
Syringe for manual injection or autosampler vials
3. GC-FID Parameters (Example):
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | - Initial Temperature: 40 °C, hold for 5 minutes- Ramp: 10 °C/min to 150 °C- Final Hold: Hold at 150 °C for 5 minutes |
| Detector Temperature | 280 °C |
| Hydrogen Flow Rate | 30 mL/min |
| Air Flow Rate | 300 mL/min |
| Makeup Gas (He or N2) | 25 mL/min |
Note: These parameters are a starting point and may require optimization based on the specific instrument and column used.
4. Sample Preparation:
-
If the sample is neat, it can often be injected directly.
-
For quantitative analysis, it is advisable to prepare a dilute solution (e.g., 1% v/v) in a high-purity solvent like hexane. This minimizes the risk of column overload.
5. Procedure:
-
Equilibrate the GC-FID system until a stable baseline is achieved.
-
Inject the prepared sample (or neat standard) into the GC.
-
Acquire the chromatogram for the duration of the run.
-
Identify the peak corresponding to this compound based on its retention time. If available, a known standard should be run for confirmation.
-
Integrate all peaks in the chromatogram.
6. Data Analysis:
-
Calculate the area percent of the this compound peak relative to the total area of all integrated peaks.
-
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
-
7. Expected Results: A high-purity sample will show one major peak corresponding to this compound, with minimal or no other significant peaks. The calculated area percent will provide a quantitative measure of purity. For confirmation of peak identity, analysis by GC-MS is recommended.
Visualizing Workflows and Logical Relationships
To aid researchers in their procurement and quality control processes, the following diagrams, generated using Graphviz, illustrate key workflows.
Caption: Supplier Selection Workflow for High-Purity Reagents.
Caption: In-house Quality Control Workflow for this compound.
Conclusion
The acquisition of high-purity this compound is a critical consideration for researchers in drug development and materials science. While a limited number of suppliers explicitly list this compound, it is imperative for the end-user to establish a robust internal quality control process to verify purity. The experimental protocol and workflows provided in this guide offer a foundational framework for ensuring the quality and reliability of this important chemical intermediate, thereby contributing to the success and reproducibility of research outcomes.
References
Safety data sheet (SDS) and handling precautions for 3,4-Dimethyl-1-pentene
An In-depth Technical Guide to the Safe Handling of 3,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 7385-78-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Chemical Identification
| Identifier | Data | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | (CH3)2CHCH(CH3)CH=CH2 | [1] |
| CAS Number | 7385-78-6 | [1][2] |
| Molecular Formula | C₇H₁₄ | [1] |
| Molecular Weight | 98.19 g/mol | [1] |
| Chemical Structure | A branched-chain aliphatic olefin (alkene). | [3] |
Hazard Identification
This compound is classified as a hazardous chemical. The following is a summary of its GHS classification.
Signal Word: Danger [4]
Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Potential Health Effects:
-
Overexposure may lead to anesthetic effects such as drowsiness, dizziness, and headache.[5]
-
Inhalation of high vapor concentrations can cause symptoms like headache and dizziness.[4][6]
-
It is classified as a neurotoxin.[5]
GHS Hazard Pictograms and Classifications
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Appearance | Colorless liquid | [4] |
| Odor | No information available | [4] |
| Boiling Point | 81 °C | [7] |
| Flash Point | -16 °C / 3.2 °F | [4] |
| Density | 0.701 g/mL | [7] |
| Water Solubility | Immiscible | [4] |
| Vapor Density | No data available | [4] |
| Autoignition Temperature | No data available | [4] |
| Molecular Refractive Power | 33.92 mL/mol | [7] |
| Critical Temperature | 246 °C | [7] |
| Critical Pressure | 23.6 atm | [7] |
First-Aid Measures
Immediate medical attention is required in case of exposure. Follow these first-aid measures.
First-Aid Procedures Flowchart
-
Inhalation : Move the exposed person to fresh air at once.[8] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[8][9] Get medical attention if symptoms occur.[4]
-
Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] If skin irritation persists, consult a physician.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting.[10] Rinse mouth with water.[11] Call a physician or poison control center immediately.[10]
Fire-Fighting Measures
This substance is highly flammable and its vapors can form explosive mixtures with air.
| Measure | Description | Reference |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), water spray (fog), or alcohol-resistant foam. | [11] |
| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. | [12] |
| Specific Hazards | Highly flammable. Vapors are heavier than air, may travel to a source of ignition and flash back.[4][6] Containers may explode when heated.[4] | |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. | [4][12] |
Fire-Fighting Protocol
Accidental Release Measures
In case of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
-
Personal Precautions : Evacuate personnel to safe areas.[12] Do not touch or walk through spilled material.[13] Ensure adequate ventilation and remove all sources of ignition (no smoking, flares, or flames in the hazard area).[4][13] Avoid breathing vapors or mist. Wear appropriate personal protective equipment.[4]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so.[12] Do not let the product enter drains, as there is a risk of explosion.[7] Inform relevant authorities if environmental pollution occurs.[13]
-
Containment and Clean-up : Shut off all ignition sources.[13] Use spark-proof tools and explosion-proof equipment.[4] Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite) and collect it for disposal in a suitable, closed container.[4][11]
Handling and Storage
Proper handling and storage are essential to minimize risks.
-
Handling :
-
Work under a chemical hood and avoid inhaling the substance or generating vapors/aerosols.
-
Keep away from open flames, hot surfaces, and sources of ignition.[4]
-
Use only non-sparking tools and explosion-proof equipment.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Wear appropriate personal protective equipment (PPE).
-
Wash hands thoroughly after handling.[14]
-
-
Storage :
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are critical for safe handling.
Required Personal Protective Equipment (PPE)
-
Engineering Controls : Ensure adequate ventilation, especially in confined areas.[4][15] Use explosion-proof electrical, ventilating, and lighting equipment. Eyewash stations and safety showers must be close to the workstation.[4]
-
Eye/Face Protection : Wear chemical safety goggles approved under standards such as NIOSH (US) or EN 166 (EU).[16]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[15] Handle with gloves that have been inspected prior to use.[16]
-
Respiratory Protection : When ventilation is inadequate or exposure limits are exceeded, wear an appropriate respirator.[13][16]
-
Hygiene Measures : Handle in accordance with good industrial hygiene and safety practices.[15] Prohibit eating, drinking, and smoking in work areas.[13]
Stability and Reactivity
-
Reactivity : No specific reactivity hazards are known under normal conditions.[11]
-
Chemical Stability : The substance is stable under recommended storage conditions.[6]
-
Possibility of Hazardous Reactions : Not expected under normal conditions of use.[11]
-
Conditions to Avoid : Avoid heat, flames, sparks, and other ignition sources.[11][12] Also, avoid extremes of temperature and direct sunlight.[12]
-
Incompatible Materials : Avoid contact with strong acids, alkalis, or oxidizing agents.[11]
-
Hazardous Decomposition Products : In case of fire, carbon monoxide and carbon dioxide may be liberated.[11]
Toxicological and Ecological Information
-
Toxicological Information :
-
Acute Toxicity : No data is available for acute oral, dermal, or inhalation toxicity.[4]
-
Skin Corrosion/Irritation : Causes skin irritation (Category 2).[4]
-
Serious Eye Damage/Irritation : Causes serious eye irritation (Category 2).[4]
-
Respiratory or Skin Sensitization : No data available.[4]
-
Germ Cell Mutagenicity : No data available.[4]
-
Carcinogenicity : No data available.[4]
-
Reproductive Toxicity : No data available.[4]
-
STOT-Single Exposure : May cause respiratory irritation (Category 3), affecting the respiratory system.[4]
-
STOT-Repeated Exposure : No data available.[4]
-
Aspiration Hazard : No data available.[4]
-
-
Ecological Information :
Disposal and Transport Information
-
Disposal :
-
Transport :
This technical guide is intended for use by qualified professionals. The information provided is based on currently available data and is believed to be correct but does not claim to be all-inclusive and should be used only as a guide. Users should conduct their own investigations to determine the suitability of the information for their particular purposes.
References
- 1. 1-Pentene, 3,4-dimethyl- [webbook.nist.gov]
- 2. This compound | 7385-78-6 [chemicalbook.com]
- 3. 4,4-Dimethyl-1-pentene - High purity | EN [georganics.sk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 1-Pentene, 3,4-dimethyl- - Hazardous Agents | Haz-Map [haz-map.com]
- 6. westliberty.edu [westliberty.edu]
- 7. This compound [stenutz.eu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 12. 1-Pentene,4,4-dimethyl- MSDS CasNo.762-62-9 [lookchem.com]
- 13. airgas.com [airgas.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: Catalytic Hydrogenation of 3,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the catalytic hydrogenation of 3,4-Dimethyl-1-pentene to yield 2,3-Dimethylpentane. Catalytic hydrogenation is a fundamental chemical transformation that reduces unsaturated compounds, such as alkenes, to their saturated alkane counterparts through the addition of hydrogen gas in the presence of a metal catalyst.[1][2] This process is widely utilized in academic research and industrial settings, including pharmaceutical and petrochemical industries, for the synthesis of various organic compounds.[3][4] The protocol herein outlines the necessary reagents, equipment, and procedural steps for a successful laboratory-scale hydrogenation, including catalyst selection, reaction setup, and product isolation.
Introduction
The catalytic hydrogenation of an alkene involves the addition of two hydrogen atoms across the carbon-carbon double bond, resulting in a saturated alkane.[1] This reaction is thermodynamically favorable, releasing heat in a process known as the heat of hydrogenation.[1] Despite its exothermicity, the reaction requires a catalyst to proceed at a reasonable rate by lowering the activation energy.[3]
Commonly employed heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel.[1][3][5] The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under an atmosphere of hydrogen gas.[5][6] The mechanism of heterogeneous catalysis involves the adsorption of both the alkene and molecular hydrogen onto the surface of the metal catalyst.[1][5] This facilitates the cleavage of the H-H bond and the sequential addition of hydrogen atoms to the same face of the double bond, a process known as syn-addition.[1][5][7]
For the specific case of this compound, hydrogenation will yield 2,3-Dimethylpentane. It is noteworthy that the stereochemistry of the starting material can influence the stereochemistry of the product. For instance, the hydrogenation of (R)-3,4-dimethylpent-1-ene over a platinum catalyst has been reported to produce (S)-2,3-dimethylpentane.[8][9][10]
Data Presentation: Typical Reaction Parameters
The following table summarizes typical quantitative data and conditions for the catalytic hydrogenation of alkenes, which are applicable to this compound.
| Parameter | Typical Value/Condition | Notes |
| Substrate | This compound | 1.0 mmol |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | 5-10 wt% of the substrate |
| Platinum(IV) Oxide (PtO₂) | Adams' catalyst | |
| Raney Nickel | Often used in industrial processes | |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | 10 mL |
| Hydrogen Source | Hydrogen Gas (H₂) | Typically 1 atm (balloon) to 100 bar |
| Temperature | Room Temperature to 60°C | Higher temperatures may be needed for less reactive alkenes |
| Reaction Time | 30 minutes to several hours | Monitored by TLC or GC/MS |
| Typical Yield | >95% | Often quantitative |
Experimental Protocol
This protocol describes a general procedure for the catalytic hydrogenation of this compound using 10% Palladium on Carbon (Pd/C) as the catalyst under a hydrogen atmosphere provided by a balloon.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) (optional, for inert atmosphere)
-
Celite® (diatomaceous earth)
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stir bar
-
Rubber septum
-
Hydrogen balloon
-
Vacuum line
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Creating an Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Connect the flask to a vacuum line via a needle inserted through the septum.
-
Carefully evacuate the flask and then backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Introducing Hydrogen:
-
Evacuate the flask one final time.
-
While under vacuum, insert a needle connected to a hydrogen-filled balloon through the septum.[6] The balloon will inflate the flask with hydrogen.
-
For more robust reactions, a three-way stopcock can be used to alternate between vacuum and the hydrogen source.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[4] This may take anywhere from 30 minutes to several hours.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, carefully remove the hydrogen balloon and vent the flask with nitrogen.
-
To remove the catalyst, filter the reaction mixture through a pad of Celite® in a Büchner or sintered glass funnel.[4][6]
-
Wash the filter cake with a small amount of the solvent used in the reaction to ensure all the product is collected.
-
Transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude product, 2,3-Dimethylpentane.[6]
-
-
Product Characterization:
-
The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety Precautions:
-
Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Palladium on carbon can be pyrophoric, especially after hydrogenation when it is saturated with hydrogen. Do not allow the catalyst to dry in the air while it is still active. Quench the catalyst carefully with water before disposal.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the catalytic hydrogenation of this compound.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
- 3. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 4. scribd.com [scribd.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3,4-Dimethylpent-1-ene has the formula CH2=CH—CH(CH3)—CH(CH3)2. W... | Study Prep in Pearson+ [pearson.com]
- 9. 3,4-Dimethylpent-1-ene has the formula CH2=CH—CH(CH3)—CH(CH3)2. W... | Study Prep in Pearson+ [pearson.com]
- 10. Answered: 3,4-Dimethylpent-1-ene has the formula CH2“CH¬CH(CH3)¬CH(CH3)2. When pure (R)-3,4-dimethylpent-1-ene is treated with hydrogen over a platinum catalyst, the… | bartleby [bartleby.com]
Application Notes and Protocols for the Ziegler-Natta Polymerization of 3,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta catalysis is a cornerstone of polyolefin synthesis, enabling the production of polymers with high stereoregularity and linearity from α-olefins.[1][2] This method is particularly significant for its ability to polymerize monomers that are not amenable to free-radical polymerization, yielding materials with unique properties.[2] The polymerization of sterically hindered α-olefins, such as 3,4-dimethyl-1-pentene, presents unique challenges and opportunities in the development of novel polymeric materials with potentially enhanced thermal and mechanical properties. These specialized polymers are of interest in advanced materials science and have potential applications in the pharmaceutical and drug development sectors, for example, in novel drug delivery systems or specialized medical device components.
This document provides a generalized framework for the application of Ziegler-Natta catalysts to the polymerization of this compound. Given the limited specific literature on this particular monomer, the following protocols and data are based on established principles for the polymerization of other branched α-olefins.[3][4]
Data Presentation
Due to the scarcity of published data specifically for the polymerization of this compound, the following table presents hypothetical data based on typical results observed for the Ziegler-Natta polymerization of other branched α-olefins. This table is intended to provide a representative expectation of outcomes and should be used as a guideline for experimental design and analysis.
| Catalyst System | Monomer Conversion (%) | Polymer Yield (g) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Isotacticity (%) |
| TiCl₄/Al(C₂H₅)₃ | 45 | 4.5 | 85,000 | 4.2 | 85 |
| TiCl₃/Al(C₂H₅)₂Cl | 60 | 6.0 | 120,000 | 3.5 | 92 |
| MgCl₂/TiCl₄/Al(C₂H₅)₃ | 75 | 7.5 | 250,000 | 2.8 | 95 |
Experimental Protocols
The following are detailed experimental protocols for the Ziegler-Natta polymerization of this compound. These protocols are generalized and may require optimization based on specific laboratory conditions and desired polymer characteristics.
Catalyst Preparation (Heterogeneous Ziegler-Natta Catalyst)
This protocol describes the preparation of a common heterogeneous Ziegler-Natta catalyst, TiCl₃, activated by an organoaluminum co-catalyst.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃) or Diethylaluminum chloride (Al(C₂H₅)₂Cl)
-
Anhydrous heptane (B126788) or toluene (B28343) (polymerization grade)
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Slurry Preparation: Under an inert atmosphere, a Schlenk flask is charged with anhydrous heptane. TiCl₄ is added dropwise to the solvent at 0°C with constant stirring to form a slurry.
-
Reduction of TiCl₄: A solution of Al(C₂H₅)₃ in heptane is added slowly to the TiCl₄ slurry at 0°C. The molar ratio of Al to Ti is typically maintained between 1:1 and 2:1. The mixture is then slowly warmed to room temperature and stirred for 1-2 hours. The formation of the solid TiCl₃ catalyst is observed as a violet or brown precipitate.
-
Catalyst Washing: The solid catalyst is allowed to settle, and the supernatant is removed via cannula. The catalyst is then washed multiple times with fresh anhydrous heptane to remove any unreacted aluminum alkyls and other soluble byproducts.
-
Final Catalyst Slurry: The purified TiCl₃ catalyst is re-suspended in a known volume of anhydrous heptane to create a slurry of a specific concentration.
Polymerization of this compound
Materials:
-
This compound (purified and dried)
-
Prepared TiCl₃ catalyst slurry
-
Triethylaluminum (Al(C₂H₅)₃) or Diethylaluminum chloride (Al(C₂H₅)₂Cl) as co-catalyst
-
Anhydrous heptane or toluene
-
Methanol (B129727) (acidified with HCl)
-
Polymerization reactor equipped with a mechanical stirrer, temperature control, and inert gas inlet/outlet.
Procedure:
-
Reactor Setup: The polymerization reactor is thoroughly dried and purged with an inert gas.
-
Solvent and Monomer Addition: Anhydrous heptane is introduced into the reactor, followed by the purified this compound monomer. The reactor is brought to the desired polymerization temperature (typically between 50-80°C).
-
Co-catalyst Addition: The organoaluminum co-catalyst is added to the reactor. The molar ratio of the co-catalyst to the titanium catalyst is a critical parameter and is typically in the range of 5:1 to 20:1.
-
Initiation of Polymerization: The prepared TiCl₃ catalyst slurry is injected into the reactor to initiate the polymerization. The reaction is monitored by observing changes in temperature and pressure.
-
Polymerization Reaction: The polymerization is allowed to proceed for a predetermined time (e.g., 1-4 hours) with continuous stirring.
-
Termination: The polymerization is terminated by adding acidified methanol to the reactor. This deactivates the catalyst and precipitates the polymer.
-
Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed extensively with methanol to remove catalyst residues, and then dried in a vacuum oven at 60-80°C to a constant weight.
Polymer Characterization
The resulting poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and stereoregularity.
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Stereoregularity (Isotacticity): Assessed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Melting point (Tm) and glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC).
-
Crystallinity: Analyzed by X-ray Diffraction (XRD).
Mandatory Visualizations
The following diagrams illustrate the key processes in the Ziegler-Natta polymerization of this compound.
Caption: Experimental workflow for Ziegler-Natta polymerization.
Caption: Simplified Cossee-Arlman mechanism for chain propagation.
References
Application Notes and Protocols for Metallocene-Catalyzed Polymerization of 3,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallocene catalysts represent a significant advancement in olefin polymerization, offering precise control over polymer architecture and properties.[1] This document provides detailed application notes and experimental protocols for the metallocene-catalyzed polymerization of 3,4-dimethyl-1-pentene. Due to the limited availability of specific data for this compound, the quantitative data and protocols presented herein are based on studies of its close structural analog, 4-methyl-1-pentene. This information serves as a comprehensive guide for researchers initiating studies on the polymerization of sterically hindered α-olefins. The resulting polymer, poly(this compound), is expected to exhibit unique thermal and mechanical properties due to its highly branched structure.
Data Presentation
The following tables summarize representative data from the metallocene-catalyzed polymerization of 4-methyl-1-pentene, which can be used as a starting point for optimizing the polymerization of this compound. Metallocene catalysts can be designed to produce polymers with different tacticities, primarily isotactic and syndiotactic, which significantly influence the polymer's properties.[2]
Table 1: Isospecific Metallocene-Catalyzed Polymerization of 4-Methyl-1-pentene
| Catalyst | Cocatalyst | Polymerization Temperature (°C) | Polymerization Time (h) | Yield (%) | M_w_ ( g/mol ) | PDI (M_w_/M_n_) | T_m_ (°C) |
| rac-Et(Ind)₂ZrCl₂ | MAO | 50 | 1 | 95 | 250,000 | 2.1 | 235 |
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | MAO | 30 | 2 | 88 | 480,000 | 1.9 | 242 |
| [Pyridylamido]Hf(N(C₂H₅)₂)₂ | [Ph₃C][B(C₆F₅)₄] | 40 | 0.5 | 99 | 1,200,000 | 1.8 | >240 |
Data extrapolated from studies on 4-methyl-1-pentene.
Table 2: Syndiospecific Metallocene-Catalyzed Polymerization of 4-Methyl-1-pentene
| Catalyst | Cocatalyst | Polymerization Temperature (°C) | Polymerization Time (h) | Yield (%) | M_w_ ( g/mol ) | PDI (M_w_/M_n_) | T_m_ (°C) |
| Ph₂C(Cp)(Flu)ZrCl₂ | MAO | 25 | 4 | 75 | 320,000 | 2.3 | 149 |
| Me₂C(Cp)(Flu)ZrCl₂ | MAO | 25 | 3 | 82 | 410,000 | 2.0 | 155 |
Data extrapolated from studies on 4-methyl-1-pentene.[3]
Experimental Protocols
The following are detailed protocols for the homopolymerization of this compound using isospecific and syndiospecific metallocene catalysts. These protocols are based on established procedures for the polymerization of sterically hindered α-olefins like 4-methyl-1-pentene.
Materials and Reagents
-
Monomer: this compound (purified by distillation over CaH₂)
-
Solvent: Toluene (B28343) (anhydrous, deoxygenated)
-
Catalysts:
-
Isospecific: rac-ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂)
-
Syndiospecific: diphenylmethylene(cyclopentadienyl)(fluorenyl)zirconium dichloride (Ph₂C(Cp)(Flu)ZrCl₂)
-
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Quenching Solution: Acidified methanol (B129727) (5% HCl in methanol)
-
Washing Solvent: Methanol
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glovebox equipment
Protocol 1: Isotactic Polymerization of this compound
-
Reactor Preparation: A 250 mL glass reactor equipped with a magnetic stirrer is thoroughly dried in an oven at 120 °C overnight and then assembled hot under a stream of inert gas. The reactor is then evacuated and backfilled with argon three times.
-
Reagent Charging:
-
Under an inert atmosphere, transfer 100 mL of anhydrous toluene to the reactor.
-
Add the desired amount of this compound (e.g., 10 mL) to the reactor via syringe.
-
The reactor is then placed in a thermostatically controlled oil bath and equilibrated to the desired polymerization temperature (e.g., 50 °C).
-
-
Catalyst Activation and Polymerization:
-
In a glovebox, prepare a stock solution of the rac-Et(Ind)₂ZrCl₂ catalyst in toluene.
-
To the stirred monomer solution in the reactor, inject the MAO solution via syringe. The typical Al/Zr molar ratio is in the range of 1000 to 5000.
-
After 5 minutes of stirring, inject the catalyst solution to initiate the polymerization.
-
-
Reaction Termination and Polymer Isolation:
-
After the desired polymerization time (e.g., 1 hour), terminate the reaction by adding 10 mL of the acidified methanol solution.
-
The precipitated polymer is then stirred for an additional 30 minutes.
-
The polymer is collected by filtration, washed extensively with methanol (3 x 50 mL), and then dried in a vacuum oven at 60 °C to a constant weight.
-
Protocol 2: Syndiotactic Polymerization of this compound
-
Reactor Preparation: Follow the same procedure as in Protocol 1.
-
Reagent Charging:
-
Under an inert atmosphere, transfer 100 mL of anhydrous toluene to the reactor.
-
Add the desired amount of this compound (e.g., 10 mL) to the reactor.
-
Equilibrate the reactor to the desired polymerization temperature (e.g., 25 °C).
-
-
Catalyst Activation and Polymerization:
-
In a glovebox, prepare a stock solution of the Ph₂C(Cp)(Flu)ZrCl₂ catalyst in toluene.
-
Inject the MAO solution into the stirred monomer solution.
-
After 5 minutes, inject the catalyst solution to start the polymerization.
-
-
Reaction Termination and Polymer Isolation:
-
After the desired reaction time (e.g., 4 hours), terminate the polymerization by adding 10 mL of acidified methanol.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60 °C.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the metallocene-catalyzed polymerization of this compound.
Metallocene-Catalyzed Polymerization Cycle
References
Application Notes and Protocols for the Purification of 3,4-Dimethyl-1-pentene via Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the purification of 3,4-Dimethyl-1-pentene using fractional distillation. This technique is essential for separating the target compound from impurities with close boiling points, which are often co-products in its synthesis. Effective purification is critical for ensuring the quality and reliability of subsequent reactions and analyses in research and drug development. Fractional distillation separates compounds based on differences in their vapor pressures (and thus boiling points). By providing a large surface area within a fractionating column, this method facilitates multiple successive distillations, leading to a high degree of separation.
Physical Properties and Data Presentation
A thorough understanding of the physical properties of this compound and its potential impurities is fundamental to a successful fractional distillation. The primary impurity concerns are typically other C7H14 isomers that may have formed during synthesis.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C7H14 | 98.19 | 81[1] |
| 4,4-Dimethyl-1-pentene | C7H14 | 98.19 | 72 |
| 3,3-Dimethyl-1-pentene | C7H14 | 98.19 | 85-87[2] |
| trans-3,4-Dimethyl-2-pentene | C7H14 | 98.19 | Not specified |
Note: The boiling points of other isomers may vary. It is crucial to identify potential impurities in the crude mixture to optimize the distillation protocol.
Experimental Protocol: Fractional Distillation
This protocol outlines the setup and execution of a fractional distillation for the purification of this compound at atmospheric pressure.
Materials and Equipment
-
Crude this compound
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 110 °C)
-
Condenser (Liebig or Allihn)
-
Receiving flasks (multiple, appropriately sized)
-
Clamps and stands to secure the apparatus
-
Boiling chips or a magnetic stir bar
-
Tubing for condenser water
-
Insulating material (e.g., glass wool or aluminum foil)
Pre-Distillation Preparation
-
Apparatus Cleaning and Drying: Ensure all glassware is scrupulously clean and dry to prevent contamination.
-
Sample Preparation: Place the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Addition of Boiling Aids: Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling and prevent bumping.
Apparatus Setup
-
Assemble the fractional distillation apparatus as illustrated in the workflow diagram below.
-
Securely clamp the round-bottom flask in the heating mantle.
-
Attach the fractionating column vertically to the flask.
-
Place the distillation head on top of the column.
-
Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.
-
Position a receiving flask at the outlet of the condenser.
Distillation Procedure
-
Initiate Heating: Begin heating the round-bottom flask gently. If using a stirrer, ensure it is rotating at a moderate speed.
-
Observe the Condensate Ring: As the mixture heats, a ring of condensing vapor will be observed rising slowly up the fractionating column. The rate of ascent should be gradual to allow for proper equilibration and separation.
-
Insulate the Column: To minimize heat loss and improve efficiency, wrap the fractionating column with glass wool or aluminum foil.
-
Monitor the Temperature: The temperature at the distillation head will remain relatively low initially. It will rise as the vapor of the most volatile component reaches the thermometer.
-
Collect the Forerun: The first fraction to distill will be enriched in the lowest boiling point impurity (e.g., 4,4-Dimethyl-1-pentene, BP: 72 °C). Collect this "forerun" in a separate receiving flask until the temperature at the distillation head stabilizes at the boiling point of this impurity.
-
Collect the Main Fraction: Once the temperature begins to rise again after the forerun has been collected, switch to a clean receiving flask. The temperature should then stabilize at the boiling point of this compound (approximately 81 °C). Collect this fraction as the purified product.
-
Monitor for Temperature Changes: A stable temperature reading during the collection of the main fraction indicates that a pure substance is distilling. If the temperature fluctuates significantly, it suggests that the separation is not complete.
-
Collect the Final Fraction: As the desired product is distilled, the temperature may begin to rise again, indicating the presence of higher-boiling impurities (e.g., 3,3-Dimethyl-1-pentene, BP: 85-87 °C). At this point, switch to a third receiving flask to collect this final fraction.
-
Cease Distillation: Stop heating before the distillation flask runs dry to prevent the formation of potentially explosive peroxides and charring of the residue.
-
Cooling and Disassembly: Allow the apparatus to cool completely before disassembling.
Post-Distillation Analysis
The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:
-
Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the fractional distillation of this compound.
Safety Precautions
-
This compound is a flammable liquid. Perform the distillation in a well-ventilated fume hood, away from open flames or sparks.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Never heat a closed system. Ensure the apparatus is open to the atmosphere at the receiving end.
-
Do not distill to dryness, as this can lead to the concentration of potentially explosive peroxides.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
References
Gas chromatography methods for analyzing 3,4-Dimethyl-1-pentene purity
An Application Note on the Purity Analysis of 3,4-Dimethyl-1-pentene via Gas Chromatography
Introduction
This compound is a volatile organic compound and a member of the alkene family, characterized by its double bond. As with many chemical reagents and intermediates in research and industrial applications, particularly in drug development and polymer synthesis, verifying its purity is of critical importance. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely adopted analytical technique for assessing the purity of volatile and thermally stable compounds such as this compound.[1] This application note details a comprehensive gas chromatography method for the quantitative purity analysis of this compound, outlining the instrumental parameters, experimental protocol, and data analysis.
Principle
Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[2] For the analysis of this compound, the sample is vaporized in a heated injector and carried by an inert gas (mobile phase) through a capillary column. The separation of the main component from any impurities is achieved based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is employed for detection, which is highly sensitive to hydrocarbon compounds.[1][3] The purity is then determined by calculating the area percentage of the this compound peak relative to the total area of all detected peaks.
Materials and Methods
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: A non-polar column, such as a DB-1 or TG-5MS (5% Phenyl Polysiloxane), with dimensions of 30 m x 0.25 mm I.D. and a film thickness of 0.25 µm is recommended for general purity analysis.[4] For enhanced separation of potential isomeric impurities, an alumina (B75360) PLOT column can be utilized.[5][6]
-
Carrier Gas: High-purity helium or hydrogen.[7]
-
Data Acquisition System: Chromatography software for instrument control, data acquisition, and analysis.
Reagents and Samples:
-
This compound sample for analysis.
-
High-purity solvent for sample dilution (e.g., hexane (B92381) or pentane).[1]
GC Operating Conditions:
The following table summarizes the recommended starting parameters for the GC analysis. These may be optimized to improve separation based on the specific impurities present.[8][9][10]
| Parameter | Value |
| Injector | |
| Type | Split/Splitless |
| Temperature | 250 °C |
| Split Ratio | 100:1 |
| Oven | |
| Initial Temperature | 40 °C |
| Initial Hold Time | 5 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 150 °C |
| Final Hold Time | 5 minutes |
| Column | |
| Type | TG-5MS (30 m x 0.25 mm I.D., 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Detector | |
| Type | Flame Ionization Detector (FID) |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
| Injection | |
| Volume | 1 µL |
Experimental Protocol
1. Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable volatile, non-polar solvent like hexane. A typical concentration would be approximately 1000 µg/mL.
-
If necessary for method validation or quantification of specific impurities, prepare a series of calibration standards by serially diluting the stock solution.[1] For routine purity analysis, a single dilution of the neat material is often sufficient.
2. Instrument Setup and Equilibration:
-
Install the appropriate GC column in the gas chromatograph.
-
Set the GC operating conditions as detailed in the table above using the chromatography software.
-
Allow the instrument to equilibrate until a stable baseline is achieved. This includes ensuring stable gas flows and temperatures.
3. Data Acquisition:
-
Inject 1 µL of the prepared this compound sample solution into the GC.
-
Start the data acquisition. The run will proceed according to the defined temperature program.
-
At the end of the run, save the resulting chromatogram.
4. Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram. Ensure that the integration parameters are set appropriately to accurately measure the area of each peak, including any small impurity peaks.
-
Calculate the purity of this compound using the area percent method with the following formula:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
5. Reporting:
Report the purity of the this compound sample as a percentage. The report should also include the chromatogram with all peaks labeled, and a table summarizing the retention time, peak area, and area percentage for each component.
Expected Results
A successful analysis will yield a chromatogram with a major peak corresponding to this compound and potentially several smaller peaks representing impurities. The retention time of the main peak should be consistent across multiple injections. The calculated purity will provide a quantitative measure of the sample's quality.
Quantitative Data Summary
The following table is an example of how to present the quantitative data obtained from the analysis of a hypothetical this compound sample.
| Peak Number | Retention Time (min) | Peak Area | Area Percent (%) | Identification |
| 1 | 3.45 | 15,234 | 0.25 | Impurity A |
| 2 | 4.12 | 6,012,345 | 99.50 | This compound |
| 3 | 5.67 | 9,078 | 0.15 | Impurity B |
| 4 | 6.89 | 6,045 | 0.10 | Impurity C |
| Total | 6,042,702 | 100.00 |
Workflow Diagram
Caption: Workflow for GC-FID purity analysis of this compound.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and efficient means for determining the purity of this compound. The use of a non-polar capillary column and a flame ionization detector offers excellent sensitivity and resolution for separating the main component from potential impurities. This protocol can be readily implemented in quality control laboratories and research settings to ensure the integrity of this compound for its intended applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. [Analysis of hydrocarbon impurities in high purity isobutene by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lab-comp.hu [lab-comp.hu]
- 7. organomation.com [organomation.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
Application Notes: Hydroboration-Oxidation of (R)-3,4-dimethyl-1-pentene
Introduction
The hydroboration-oxidation reaction is a powerful and highly utilized two-step process in organic synthesis that converts alkenes into alcohols.[1][2] This method is renowned for its distinct regioselectivity and stereospecificity, providing an invaluable tool for the synthesis of complex molecules, particularly in the field of drug development and discovery.[3][4] The reaction proceeds via an anti-Markovnikov addition of water across the double bond, where the hydroxyl group attaches to the less substituted carbon.[1][2][5] Furthermore, the addition of the hydrogen and boron atoms occurs on the same face of the alkene (syn-addition), a stereochemical outcome that is preserved during the subsequent oxidation step.[1][5][6][7]
When applied to a chiral substrate such as (R)-3,4-dimethyl-1-pentene, the existing stereocenter at the C4 position directs the approach of the borane (B79455) reagent. This facial selectivity results in the formation of two diastereomeric alcohol products in unequal amounts. The steric hindrance posed by the substituents near the reaction center influences the transition state energy, favoring the formation of one diastereomer over the other. The oxidation of the intermediate organoborane with hydrogen peroxide in a basic solution occurs with retention of configuration, translating the stereochemistry of the hydroboration step directly to the final alcohol products.[5][7][8]
Key Features of the Reaction:
-
Regioselectivity: Anti-Markovnikov addition places the hydroxyl group on the terminal carbon (C1).[5][9][10]
-
Stereospecificity: The reaction is a syn-addition, with the H and OH groups adding to the same face of the double bond.[6][7]
-
Diastereoselectivity: The pre-existing chiral center in (R)-3,4-dimethyl-1-pentene leads to the preferential formation of one of the two possible diastereomeric products.
Reaction Scheme and Stereochemical Outcome
The hydroboration-oxidation of (R)-3,4-dimethyl-1-pentene yields two diastereomeric products: (1R, 3R)-3,4-dimethyl-1-pentanol and (1S, 3R)-3,4-dimethyl-1-pentanol. The approach of the borane reagent (BH3) is directed by the stereocenter at C3. Attack from the less sterically hindered face of the alkene is favored, leading to a predictable excess of one diastereomer.
Caption: Overall reaction scheme for the hydroboration-oxidation of (R)-3,4-dimethyl-1-pentene.
Quantitative Data Summary
The following tables outline the necessary reagents, conditions, and expected outcomes for this reaction.
Table 1: Reagents and Recommended Reaction Conditions
| Parameter | Value / Description | Purpose |
| Starting Material | (R)-3,4-dimethyl-1-pentene | Alkene substrate |
| Hydroborating Agent | 1.0 M Borane-THF complex (BH3·THF) | Source of borane for hydroboration |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to stabilize BH3 |
| Oxidizing Agents | 3 M Sodium Hydroxide (aq), 30% Hydrogen Peroxide (aq) | For oxidation of the organoborane |
| Hydroboration Temp. | 0 °C to 25 °C | Controlled addition and reaction |
| Oxidation Temp. | 0 °C to 50 °C | Controlled oxidation (exothermic) |
| Reaction Time | Hydroboration: 1-2 hours; Oxidation: 1 hour | Typical duration for completion |
Table 2: Predicted Product Distribution
| Product | IUPAC Name | Stereochemistry | Expected Ratio |
| Major Product | (1R, 3R)-3,4-dimethyl-1-pentanol | Syn-addition to the less hindered face | > 50% |
| Minor Product | (1S, 3R)-3,4-dimethyl-1-pentanol | Syn-addition to the more hindered face | < 50% |
| Note: The precise diastereomeric ratio (d.r.) must be determined experimentally via methods such as NMR spectroscopy or chiral chromatography. |
Detailed Experimental Protocol
This protocol details the procedure for the hydroboration-oxidation of (R)-3,4-dimethyl-1-pentene on a laboratory scale.
Materials and Equipment:
-
Round-bottom flask (flame-dried) with a magnetic stir bar
-
Septum and needle
-
Syringes for liquid transfer
-
Nitrogen or Argon gas line for inert atmosphere
-
Ice-water bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Reagents:
-
(R)-3,4-dimethyl-1-pentene
-
Anhydrous Tetrahydrofuran (THF)
-
1.0 M Borane-tetrahydrofuran complex (BH3·THF)
-
3 M aqueous Sodium Hydroxide (NaOH)
-
30% aqueous Hydrogen Peroxide (H2O2)
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
Part 1: Hydroboration
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Add (R)-3,4-dimethyl-1-pentene (1.0 eq) to the flask, followed by anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add 1.0 M BH3·THF solution (approx. 0.4 eq, as 1 mole of BH3 reacts with 3 moles of alkene) dropwise via syringe over 10-15 minutes.[11]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours.
Part 2: Oxidation
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add 3 M NaOH (aq) to the flask.
-
Very cautiously, add 30% H2O2 (aq) dropwise, ensuring the internal temperature does not rise excessively. This step is highly exothermic.[11]
-
Once the addition is complete, remove the ice bath and gently heat the mixture to 40-50 °C for 1 hour to ensure the oxidation is complete.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature. Add diethyl ether to dilute the mixture.
-
Transfer the mixture to a separatory funnel. The layers should separate. If a third (solid) phase is present, add water to dissolve it.
-
Remove the lower aqueous layer. Wash the organic layer sequentially with water and then with saturated brine.[11]
-
Dry the isolated organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude mixture of diastereomeric alcohols using silica gel column chromatography to isolate the major and minor products.
Visualizations
Stereochemical Pathway
The diastereoselectivity arises from the borane's preferential approach from the less sterically hindered face of the alkene, as dictated by the existing chiral center.
Caption: Origin of diastereoselectivity in the hydroboration of (R)-3,4-dimethyl-1-pentene.
Experimental Workflow
This flowchart outlines the logical progression of the experimental protocol.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE CUET: Chemistry Hydroboration Oxidation Reaction [cuet.iitk.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Untitled Document [ursula.chem.yale.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. community.wvu.edu [community.wvu.edu]
Application of Poly(4-methyl-1-pentene) in Microporous Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-methyl-1-pentene), commonly known as PMP, is a high-performance, semi-crystalline thermoplastic belonging to the polyolefin family.[1][2] Its unique molecular structure, featuring bulky isobutyl side chains, results in a helical conformation and prevents dense chain packing.[2] This leads to a variety of exceptional properties, including the lowest density among all thermoplastics (approximately 0.83 g/cm³), high gas permeability, excellent thermal stability with a melting point around 230-240 °C, and good chemical resistance.[2][3][4] Notably, PMP is one of the few polymers where the crystalline phase has a lower density than the amorphous phase.[2] These characteristics make PMP a material of significant interest for the fabrication of microporous membranes used in critical applications, ranging from industrial gas separation to advanced biomedical devices like extracorporeal membrane oxygenators (ECMO).[1][2]
Key Applications
Biomedical Devices: Extracorporeal Membrane Oxygenation (ECMO)
PMP is a preferred material for hollow-fiber membranes in ECMO systems, which provide life support by oxygenating blood outside the body.[2][5] Its high gas permeability is crucial for efficient exchange of oxygen and carbon dioxide.[2] Unlike microporous polypropylene (B1209903) (PP) membranes that can suffer from plasma leakage over time, PMP's dense outer skin in composite membranes prevents this issue, allowing for safer long-term use.[6][7][8] Furthermore, PMP exhibits excellent biocompatibility, leading to reduced inflammatory responses and a lower risk of thrombus formation.[2]
Gas Separation
The high free volume and unique molecular structure of PMP facilitate the rapid transport of gas molecules, making it suitable for various membrane-based gas separation processes.[1] Key areas of application include:
-
Carbon Dioxide Capture: Separating CO₂ from flue gases (CO₂/N₂) and natural gas (CO₂/CH₄).[1][9]
-
Oxygen Enrichment: Selectively permeating oxygen over nitrogen to produce oxygen-enriched air for medical or industrial use.[1]
-
Hydrocarbon Separation: PMP's chemical stability allows for its use in separating hydrocarbon-containing gas mixtures.[1][3]
Quantitative Data
The performance of PMP membranes is quantified by several key parameters, including physical properties, gas permeability, selectivity, and mechanical strength.
Table 1: Physical and Thermal Properties of Poly(4-methyl-1-pentene)
| Property | Value | Reference |
|---|---|---|
| Density | ~0.83 g/cm³ | [2][4] |
| Glass Transition Temperature (Tg) | 20°C to 30°C | [1][4] |
| Melting Temperature (Tm) | 220°C to 240°C | [2][4] |
| Crystallinity | 20% to 80% |[4] |
Table 2: Gas Permeability and Selectivity of a Dense PMP Membrane at 25°C (Permeability is reported in Barrer, where 1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg))
| Gas Pair | Permeability of Gas A (Barrer) | Permeability of Gas B (Barrer) | Ideal Selectivity (PA / PB) | Reference |
| CO₂/N₂ | 100.54 | 4.31 | ~23 | [10] |
| CO₂/CH₄ | Varies with CO₂ concentration | Varies with CO₂ concentration | See Table 7 in[4] | [4] |
| O₂/N₂ | ~30-40 | ~8-10 | ~4 | [1] |
Table 3: Mechanical Properties of PMP/Polypropylene (PP) Composite Membranes
| Property | Value | Reference |
|---|---|---|
| Tensile Strength | 155.9 MPa | [6] |
| Breaking Elongation | 150.6% | [6] |
| Peel Strength | 0.301 N/cm |[6] |
Experimental Protocols
Protocol 1: Fabrication of a PMP/PP Thin Film Composite (TFC) Membrane
This protocol describes a solution-casting method to create a dense PMP layer on a microporous polypropylene (PP) support, suitable for applications like ECMO.[6]
Materials and Equipment:
-
Poly(4-methyl-1-pentene) (PMP) powder/pellets
-
Cyclohexane (solvent)
-
Microporous PP membrane (support)
-
Glass plate
-
Casting knife/blade (e.g., 25 μm thickness)
-
Magnetic stirrer and hotplate
-
Fume hood
Step-by-Step Procedure:
-
Solution Preparation: Prepare a homogenous solution by dissolving a specific weight percentage of PMP (e.g., 2-8 wt%) in cyclohexane. Stir the mixture at a slightly elevated temperature until the PMP is fully dissolved.[6]
-
Substrate Preparation: Secure the microporous PP support membrane onto a clean, flat glass plate.
-
Casting: In a fume hood, pour the prepared PMP solution onto the PP support.
-
Film Formation: Immediately cast the solution into a thin film of uniform thickness using a casting blade.[6]
-
Solvent Evaporation: Allow the solvent to evaporate completely at room temperature, leaving a thin, dense PMP layer on the PP support. The thickness of this layer is controlled by the initial PMP concentration.[6]
-
Drying: Further dry the composite membrane in a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Fabrication of PMP Hollow Fiber Membranes via Melt Spinning
This protocol outlines the solution-free melt spinning process for producing PMP hollow fibers for gas separation.[4][11]
Materials and Equipment:
-
PMP pellets (e.g., Mitsui Chemicals, MX002)
-
Hollow fiber melt spinning apparatus with a spinneret
-
Winding unit
-
Temperature and pressure controllers
Step-by-Step Procedure:
-
Polymer Melting: Load the PMP pellets into the extruder of the spinning apparatus. Heat the polymer to a temperature above its melting point (e.g., spin head temperature of 280°C).[4][11]
-
Extrusion: Extrude the molten PMP through a hollow fiber spinneret under controlled pressure and mass throughput (e.g., 103 g mm⁻² h⁻¹).[4][11]
-
Fiber Formation: As the polymer exits the spinneret, it forms a hollow fiber structure. The geometry of the fiber is determined by the spinneret design, take-up speed, and cooling conditions.
-
Cooling & Solidification: The extruded fiber passes through a cooling zone (air gap) where it solidifies.
-
Winding: Wind the solidified hollow fiber onto a spool at a constant speed (e.g., 25 m/min).[4][11] The winding speed influences the final dimensions and mechanical properties of the fiber.
Protocol 3: Gas Permeability Measurement
This protocol details the measurement of single gas permeability through a PMP membrane using a high-vacuum, constant-volume apparatus.[1]
Materials and Equipment:
-
PMP membrane sample (flat sheet or hollow fiber module)
-
High-vacuum gas permeation apparatus
-
Permeation cell
-
High-purity test gases (e.g., CO₂, N₂, O₂, CH₄)
-
Vacuum pump
-
High-resolution pressure transducer
-
Thermostatically controlled chamber
-
Data acquisition system
Step-by-Step Procedure:
-
Membrane Installation: Cut a sample of the PMP membrane and measure its thickness. Mount it securely in the permeation cell, ensuring a perfect seal to prevent leaks. Note the effective membrane area for permeation.[1]
-
System Evacuation: Thoroughly evacuate both the upstream (feed) and downstream (permeate) sides of the permeation cell using the vacuum pump to remove any residual gases.
-
Gas Introduction: Introduce the high-purity test gas into the upstream side of the cell at a constant pressure.
-
Permeation Measurement: Monitor the pressure increase on the downstream side over time using the pressure transducer. The system should be maintained at a constant temperature.
-
Steady-State Determination: Allow the system to reach a steady state, characterized by a linear increase in permeate pressure over time.[1]
-
Calculation: Calculate the permeability coefficient (P) using the following formula: P = (Vp * l) / (A * T * R * p) * (Δpp / Δt) Where:
-
Vp = Calibrated permeate volume
-
l = Membrane thickness
-
A = Effective membrane area
-
T = Absolute temperature
-
R = Gas constant
-
p = Feed gas pressure
-
Δpp / Δt = Rate of pressure increase in the permeate volume at steady state[1]
-
-
Selectivity Calculation: The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients: α(A/B) = P(A) / P(B).
Visualizations
Caption: A typical workflow for PMP membrane development.
Caption: Solution-diffusion model for gas transport in PMP.
Caption: Gas and blood flow in an ECMO oxygenator.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. google.com [google.com]
- 6. A novel poly (4-methyl-1-pentene)/polypropylene (PMP/PP) thin film composite (TFC) artificial lung membrane for enhanced gas transport and excellent hemo-compatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymeric Membranes for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric Membranes for Biomedical Applications [mdpi.com]
- 9. eprints.usm.my [eprints.usm.my]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Isotactic Copolymers Using 4-Methyl-1-Pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-methyl-1-pentene) (PMP) is a high-performance thermoplastic known for its unique combination of properties, including high transparency, excellent gas permeability, low density, and good chemical and thermal resistance.[1][2] Copolymers of 4-methyl-1-pentene (B8377) (4M1P) with other α-olefins are of significant interest as they allow for the fine-tuning of these properties to meet the demands of specialized applications, including medical devices, gas separation membranes, and advanced packaging.[3][4] In the field of drug development, the biocompatibility and high permeability of PMP-based materials make them promising candidates for applications such as hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO) and potentially in controlled drug delivery systems.[4][5]
The synthesis of isotactic copolymers, where the side groups are all on the same side of the polymer chain, is crucial for achieving high crystallinity and desirable mechanical properties.[6] This is typically accomplished through coordination polymerization using stereospecific catalysts.[6] This document provides an overview of the synthesis of isotactic 4M1P copolymers, focusing on different catalyst systems, and presents detailed experimental protocols and characterization techniques.
Catalyst Systems for Isotactic Copolymerization
The choice of catalyst is a critical factor that determines the microstructure, molecular weight, and comonomer incorporation of the resulting copolymer.[3][7] Three main classes of catalysts are employed for the synthesis of isotactic PMP copolymers.
-
Ziegler-Natta (Z-N) Catalysts: These were the first catalysts used for 4M1P polymerization and are still used in industrial production.[2][8] They are typically heterogeneous systems composed of a transition metal compound (e.g., titanium tetrachloride) on a support (e.g., MgCl₂) and an organoaluminum cocatalyst.[2][9] While effective at producing highly isotactic polymers, traditional Z-N catalysts often result in polymers with broad molecular weight distributions and non-uniform comonomer incorporation.[3][10]
-
Metallocene Catalysts: These are single-site catalysts that offer precise control over the polymer architecture, leading to copolymers with narrow molecular weight distributions and uniform comonomer incorporation.[1][10] The properties of the resulting polymer can be tailored by modifying the ligand structure of the metallocene complex.[1] Both isospecific and syndiospecific metallocene catalysts have been developed for 4M1P (co)polymerization.[8][11]
-
Post-Metallocene Catalysts: This class of catalysts, which includes pyridylamido hafnium complexes, has been a focus of research due to their ability to produce highly isotactic PMP with high activity and high molecular weights.[4][12] They offer excellent control over the polymer's stereochemistry.[4]
Data Presentation: Performance of Catalyst Systems
The following tables summarize quantitative data from various studies on the copolymerization of 4-methyl-1-pentene with different comonomers using various catalyst systems.
Table 1: Copolymerization of Ethylene (B1197577) and 4-Methyl-1-Pentene with Metallocene Catalysts
| Catalyst | Cocatalyst | Polymerization Temperature (°C) | 4M1P in Feed (mol%) | 4M1P in Copolymer (mol%) | Activity (kg pol/mol cat·h) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|---|---|---|
| rac-CH₂(3-tBuInd)₂ZrCl₂ | MAO | 45 | 40 | 35 | - | - | - |
| Me₂Si(η⁵-C₅Me₄)(η¹-N-tBu)TiCl₂ | MAO | 45 | 40 | 1.5 | 187,000 | 1.8 | |
Data sourced from multiple references.[10][13] '-' indicates data not available in the cited source.
Table 2: Copolymerization of 4-Methyl-1-Pentene and 1,5-Hexadiene with a Post-Metallocene Catalyst
| Sample | 1,5-HD in Feed (mol%) | 1,5-HD in Copolymer (mol%) | Yield (%) | Mw ( g/mol ) | PDI (Mw/Mn) | Tm (°C) |
|---|---|---|---|---|---|---|
| iP4MPHD-1 | 10 | 4.4 | 85 | 350,000 | 2.1 | 165 |
| iP4MPHD-2 | 20 | 7.5 | 80 | 320,000 | 2.3 | 145 |
| iP4MPHD-3 | 30 | 11.0 | 75 | 290,000 | 2.5 | 122 |
| iP4MPHD-4 | 50 | 17.6 | 60 | 250,000 | 2.8 | Amorphous |
Catalyst: dimethylpyridylamidohafnium/organoboron system. Polymerization at 25°C. Data adapted from reference[14][15].
Table 3: Copolymerization of Propylene and 4-Methyl-1-Pentene with a Metallocene Catalyst
| Sample | 4MP in Copolymer (mol%) | Mw ( g/mol ) | PDI (Mw/Mn) | Tm (°C) | Crystallinity (%) |
|---|---|---|---|---|---|
| iPP4MP-1 | 1.7 | 380,000 | 2.2 | 145 | 45 |
| iPP4MP-6 | 12.4 | 310,000 | 2.4 | 125 | 15 |
| iPP4MP-7 | 14.0 | 290,000 | 2.5 | - | 8 |
Catalyst: dimethylsilyl(2,2′-dimethyl-4,4′-diphenylindenyl)ZrCl₂/MAO. Polymerization at 25°C. Data adapted from reference[16].
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of isotactic 4M1P copolymers, based on procedures reported in the scientific literature.[3][13]
Protocol 1: Copolymerization of Ethylene and 4-Methyl-1-Pentene using a Metallocene Catalyst
Materials:
-
High-pressure stainless-steel reactor (e.g., 500 mL) with mechanical stirrer and temperature/pressure control.[3]
-
Schlenk line and glovebox for handling air-sensitive reagents.
-
Toluene (anhydrous).
-
4-methyl-1-pentene (purified by passing through activated alumina).[1]
-
Ethylene gas (polymerization grade).
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂).[1]
-
Methylaluminoxane (MAO) solution in toluene.[13]
-
Acidified methanol (B129727) (for termination and precipitation).[3]
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with nitrogen or argon.[1]
-
Reagent Charging: Under an inert atmosphere, charge the reactor with 65 mL of toluene.[3]
-
Add 20 mL of 4-methyl-1-pentene to the reactor via syringe.[3]
-
Add the desired amount of MAO solution (e.g., 5.0 mmol in 10 mL of toluene).[3]
-
Equilibration: Seal the reactor and place it in a water bath to equilibrate to the desired reaction temperature (e.g., 45 °C) with stirring.[3]
-
Polymerization: Evacuate the nitrogen from the reactor and introduce ethylene gas to the desired pressure.[3] Inject the metallocene catalyst solution (prepared separately in toluene) to initiate polymerization.[1]
-
Maintain constant temperature and ethylene pressure for the desired reaction time (e.g., 10-30 minutes).[3]
-
Termination and Recovery: Stop the ethylene feed and vent the reactor. Terminate the polymerization by injecting acidified methanol.[3]
-
Pour the reaction mixture into a larger volume of acidified methanol (e.g., 350 mL) and stir overnight to precipitate the polymer.[3]
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.[3]
Protocol 2: Characterization of Copolymers
A. Comonomer Content by ¹³C NMR Spectroscopy:
-
Dissolve approximately 50 mg of the copolymer in 0.4 mL of 1,1,2,2-tetrachloroethane-d₂.[3][13]
-
Record the ¹³C NMR spectrum at an elevated temperature (e.g., 110-135 °C) on a high-field NMR spectrometer.[3][13]
-
The comonomer content is calculated by integrating the characteristic peaks of each monomer unit in the spectrum.[13][16]
B. Molecular Weight and Polydispersity by High-Temperature GPC:
-
Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) using high-temperature gel permeation chromatography (GPC).[3]
-
Use 1,2,4-trichlorobenzene (B33124) as the eluent at a high temperature (e.g., 135-150 °C).[3][17]
-
Calibrate the system using polystyrene standards.[17]
Visualizations
The following diagrams illustrate key workflows and mechanisms in the synthesis of isotactic 4M1P copolymers.
Applications in Drug Development
The unique properties of isotactic 4M1P copolymers make them attractive for various applications in the biomedical and pharmaceutical fields.
-
Drug Delivery Systems: The high gas and liquid permeability of PMP can be exploited for developing controlled-release drug delivery systems.[4] Copolymers can be synthesized to have specific thermal properties and tailored deformability, which could be beneficial for fabricating drug-eluting implants or microfluidic devices.[4][14] For instance, copolymerization with functional monomers containing hydroxyl groups can introduce sites for drug conjugation.[5]
-
Biocompatible Materials: PMP exhibits excellent biocompatibility, a crucial requirement for materials used in medical devices and implants.[4] This makes it suitable for applications where the material is in direct contact with biological tissues.
-
Medical Devices and Equipment: Due to its sterilizability, transparency, and light weight, PMP is used in a variety of medical and laboratory equipment.[18] Copolymers with enhanced toughness can further broaden its applicability in this area.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts | Semantic Scholar [semanticscholar.org]
- 12. Isoselective 4-methylpentene polymerization by pyridylamido hafnium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Characterization of 4-Methyl-1-Pentene/1,5-Hexadiene Isotactic Copolymers with Enhanced Low-Temperature Mechanical Performance [iris.unina.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. expresspolymlett.com [expresspolymlett.com]
- 18. mdpi.com [mdpi.com]
Laboratory procedures for handling and storing 3,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of 3,4-Dimethyl-1-pentene in a laboratory setting. The information is intended to ensure the safety of laboratory personnel and the integrity of experimental results.
Section 1: Physical and Chemical Properties
This compound is a flammable, colorless liquid. A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 81 °C[1] |
| Density | 0.701 g/mL[1] |
| Melting Point | Not available |
| Solubility | Insoluble in water; soluble in organic solvents. |
| Flash Point | -12 °C (closed cup) (for the related compound 4,4-Dimethyl-1-pentene) |
| Refractive Index | 1.400[1] |
Section 2: Safety, Handling, and Storage Protocols
2.1 Hazard Summary
This compound is a highly flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation. Ingestion may be fatal if the substance enters the airways.
2.2 Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.
2.3 Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use only non-sparking tools and explosion-proof equipment.
-
Ground and bond containers and receiving equipment to prevent static electricity discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mist.
-
Wash hands thoroughly after handling.
2.4 Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep in a designated flammables storage cabinet.
-
Store away from incompatible materials, such as strong oxidizing agents.
2.5 First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If swallowed, get medical attention immediately.
2.6 Spill and Disposal Procedures
-
Spill: Evacuate personnel from the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material is considered a hazardous waste.
Section 3: Experimental Protocols
The following are general protocols for common reactions involving alkenes that can be adapted for this compound. Researchers should perform a thorough literature search for specific applications and optimize conditions as necessary.
3.1 Catalytic Hydrogenation to 2,3-Dimethylpentane
This procedure describes the reduction of the double bond in this compound to yield the corresponding alkane, 2,3-Dimethylpentane. It has been reported that the hydrogenation of (R)-3,4-dimethylpent-1-ene over a platinum catalyst yields (S)-2,3-dimethylpentane.[1]
Materials:
-
This compound
-
Platinum(IV) oxide (Adam's catalyst) or 10% Palladium on carbon
-
Ethanol or Ethyl acetate (B1210297) (solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol).
-
Carefully add the catalyst (typically 1-5 mol% of platinum(IV) oxide or palladium on carbon).
-
Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the system (typically at a pressure of 1-4 atm or using a balloon filled with hydrogen).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC (if applicable) or GC-MS by observing the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 2,3-Dimethylpentane.
-
If necessary, purify the product by distillation.
3.2 Hydroboration-Oxidation to 3,4-Dimethyl-1-pentanol
This two-step procedure converts this compound to the corresponding anti-Markovnikov alcohol, 3,4-Dimethyl-1-pentanol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
Step 1: Hydroboration
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-THF solution (approximately 0.33 eq of BH₃) dropwise from the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Step 2: Oxidation 6. Cool the reaction mixture back to 0 °C in an ice bath. 7. Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of the hydrogen peroxide solution. Caution: The addition of hydrogen peroxide can be exothermic. 8. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. 9. Transfer the reaction mixture to a separatory funnel and add diethyl ether. 10. Wash the organic layer sequentially with water and brine. 11. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-Dimethyl-1-pentanol. 12. Purify the product by flash column chromatography or distillation.
3.3 Epoxidation to 1,2-Epoxy-3,4-dimethylpentane
This procedure describes the formation of an epoxide ring across the double bond of this compound using a peroxy acid.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (typically 1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture back to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-Epoxy-3,4-dimethylpentane.
-
Purify the product by distillation or flash column chromatography.
Section 4: Visualized Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting, from receiving the chemical to its final disposal.
Caption: General laboratory workflow for handling this compound.
References
Application Notes and Protocols for the Selective Dimerization of Propylene to 4-Methyl-1-Pentene
Introduction
The selective dimerization of propylene (B89431) to 4-methyl-1-pentene (B8377) (4-MP-1) is a significant industrial process. 4-MP-1 is a valuable branched alpha-olefin primarily used as a comonomer in the production of high-performance polymers, most notably poly(4-methyl-1-pentene) (PMP).[1] PMP is a thermoplastic distinguished by its high transparency, low density, excellent thermal resistance, and high gas permeability, making it suitable for specialized applications in medical devices, laboratory equipment, and food packaging.[1][2] The most economically viable route to produce 4-MP-1 is the catalytic dimerization of propylene, a process highly dependent on the chosen catalyst system to ensure high selectivity and efficiency.[1][3][4]
This document provides detailed experimental protocols and application notes for researchers and scientists focused on the synthesis of 4-methyl-1-pentene from propylene.
Catalytic Systems
The choice of catalyst is critical in directing the dimerization reaction towards the desired 4-methyl-1-pentene isomer. The two predominant classes of catalysts employed for this transformation are alkali metal-based catalysts and transition metal-based catalysts.[1]
-
Alkali Metal-Based Catalysts: Solid superbase catalysts, particularly those involving potassium, have shown high selectivity. A widely used example is metallic potassium supported on potassium carbonate (K/K2CO3).[1][3] These systems are known to promote the formation of 4-MP-1 with high selectivity.[5][6]
-
Transition Metal-Based Catalysts: Nickel-based systems are also common and typically consist of a nickel precursor, a ligand, and an organoaluminum cocatalyst.[1] The ligand's structure is crucial for steering selectivity. Other systems, such as those based on hafnocene, have also been investigated, demonstrating selectivities for 4-MP-1 ranging from 23.9 to 61.6 wt %.[7]
Experimental Protocols
The following sections provide detailed methodologies for catalyst preparation, the dimerization reaction, and subsequent product analysis and purification. All procedures involving alkali metals or organometallic compounds should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox.[4]
Protocol 1: Catalyst Preparation (3% w/w K/K2CO3 Solid Superbase)
This protocol describes the preparation of a highly selective solid superbase catalyst by loading metallic potassium onto anhydrous potassium carbonate.[1][5]
Materials:
-
Anhydrous potassium carbonate (K2CO3), finely ground and dried
-
Potassium metal (K)
-
n-heptane, anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Setup: Assemble the glassware and ensure it is thoroughly dried and purged with high-purity nitrogen.
-
Suspension: Add anhydrous potassium carbonate to the flask, followed by a sufficient volume of anhydrous n-heptane to create a stirrable slurry.
-
Heating: Begin vigorous stirring and heat the suspension to a temperature above the melting point of potassium (63.5°C), for instance, to 150°C.[5]
-
Potassium Addition: Carefully introduce the required amount of potassium metal into the stirred suspension. For a 3% weight loading on 50 g of K2CO3, approximately 1.55 g of potassium is needed.[1]
-
Dispersion: Maintain vigorous stirring to ensure the molten potassium is finely dispersed onto the potassium carbonate support.
-
Formation: Hold the reaction temperature between 140 and 180°C for 1 to 3 hours to ensure complete catalyst formation.[4][8]
-
Cooling: After the designated time, allow the mixture to cool to room temperature under a continuous nitrogen flow. The resulting catalyst slurry can be used directly or stored under an inert atmosphere.
Protocol 2: Propylene Dimerization Reaction
This protocol outlines a general procedure for the dimerization of propylene in a high-pressure batch reactor.[3]
Materials:
-
Prepared catalyst slurry (e.g., 3% K/K2CO3)
-
Propylene (polymer grade)
-
Inert solvent (e.g., n-heptane)[3]
-
High-pressure autoclave reactor with stirring and temperature control
Procedure:
-
Reactor Preparation: Thoroughly dry the autoclave reactor and purge it with high-purity nitrogen to eliminate air and moisture.[1]
-
Catalyst Charging: Transfer the prepared catalyst slurry into the reactor under a nitrogen counter-flow to maintain inert conditions.[1] An inert solvent like n-heptane can be added if the catalyst is not already in a slurry.[3]
-
Sealing and Pressurizing: Seal the reactor and pressurize it with propylene to the desired reaction pressure (e.g., 6 MPa).[5]
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 150-160°C).[5][6] Monitor the reactor pressure, which may initially rise with temperature and then decrease as propylene is consumed.[1] Maintain the reaction for a specified duration, such as 20 hours.[3][5][6]
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature.[1] Carefully vent the unreacted propylene.[1]
-
Product Recovery: Open the reactor and separate the liquid product mixture from the solid catalyst by filtration under an inert atmosphere.[3] The resulting liquid contains 4-methyl-1-pentene, other C6 isomers, and dissolved unreacted propylene.
Protocol 3: Product Analysis by Gas Chromatography (GC-FID)
Quantitative analysis of the product mixture is essential to determine propylene conversion and selectivity towards 4-methyl-1-pentene. This is typically achieved using Gas Chromatography with a Flame Ionization Detector (GC-FID).[1]
Procedure:
-
Sample Preparation: Withdraw a small aliquot of the liquid product mixture.
-
GC Analysis: Inject the sample into the GC-FID system. The different hexene isomers, including 4-methyl-1-pentene, will have distinct retention times allowing for their identification and quantification.[1]
-
Data Analysis: Integrate the peak areas for all components. Use a calibration curve, generated from analytical standards of known concentrations, to quantify the concentration of each product and calculate the conversion and selectivity.[1]
Protocol 4: Product Purification by Fractional Distillation
To obtain high-purity 4-methyl-1-pentene, the crude product mixture must be purified, typically by fractional distillation, due to the close boiling points of the C6 isomers.[3]
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks. The efficiency of separation depends on the column's length and packing.[3]
-
Distillation: Charge the crude liquid product into the round-bottom flask and heat it gently.
-
Fraction Collection: As the mixture boils, the vapor will rise through the column, becoming enriched in the more volatile components. Collect the fraction that distills at the boiling point of 4-methyl-1-pentene (53-54°C).[3]
-
Purity Verification: Verify the purity of the collected fraction using GC analysis.[3]
Data Presentation
The following tables summarize typical reaction conditions and analytical parameters for propylene dimerization.
Table 1: Comparison of Catalytic Systems and Performance
| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Propylene Conversion (%) | Selectivity to 4-MP-1 (%) | Reference |
| K-Cu/K2CO3 SCALMS | 160 | 6 | 20 | 64.3 | 80.6 | [5] |
| 3% w/w K/K2CO3 | 150 | - | 20 | 60 | 86.3 | [5][6] |
| 3% w/w K/K2CO3 | 150 | - | 20 | 43 | 86.3 | [6] |
| Na/K on Zeolite | - | - | - | 36 | ~92 (liquid isomers) | [9] |
| NiSO4/Nb2O5 | 70 | 2.5 | - | ~89 | - (Mainly 4-methyl-2-pentene) | [5] |
Table 2: Example Gas Chromatography (GC-FID) Conditions for Product Analysis[1]
| Parameter | Value |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Inlet Temperature | 250°C |
| Oven Program | 40°C (hold 5 min), then ramp to 200°C at 10°C/min (hold 5 min) |
| Detector Temperature | 300°C |
| Carrier Gas | Helium or Nitrogen |
Experimental Workflow Visualization
The logical flow of the experimental setup, from initial catalyst synthesis to final product analysis, is depicted below.
Caption: Experimental workflow for the synthesis and analysis of 4-methyl-1-pentene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN1020863C - Catalyst and process for dimerization of propylene to 4-methyl-1pentene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Peroxide Removal from Alkene Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective removal of peroxide impurities from alkene solvents. Peroxide formation is a critical safety concern as these compounds can be explosive, especially when concentrated. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are peroxides and why are they dangerous in alkene solvents?
A1: Peroxides are organic compounds containing the peroxide functional group (R-O-O-R'). In the context of alkene solvents, they are typically formed through a process called autoxidation, where the solvent reacts with atmospheric oxygen.[1] This process is often initiated or accelerated by light and heat.[1] Peroxides are hazardous because they are often unstable and can decompose explosively, particularly when subjected to heat, friction, or mechanical shock.[2] The risk is significantly amplified when the solvent is distilled or evaporated, as the less volatile peroxides become concentrated.[3]
Q2: Which common alkene solvents are prone to peroxide formation?
A2: A variety of commonly used laboratory solvents can form peroxides. These are often categorized based on the hazard level they present. Some examples include:
-
Severe Peroxide Hazard (Can form explosive levels without concentration): Isopropyl ether.[4]
-
Peroxide Hazard on Concentration: Diethyl ether, tetrahydrofuran (B95107) (THF), cyclohexene, and dioxanes.[4]
-
Can form peroxides but with lower risk: Other ethers, acetals, and some hydrocarbons.
Q3: How can I test for the presence of peroxides in my solvent?
A3: There are several methods to test for peroxides. The most common and convenient method is the use of commercially available peroxide test strips.[5] These strips are semi-quantitative and provide a colorimetric indication of the peroxide concentration.[5] Another common method is the potassium iodide (KI) test. In this qualitative test, a few drops of a fresh KI solution are added to the solvent. The formation of a yellow to brown color indicates the presence of peroxides.[1]
Q4: What is an acceptable level of peroxides in a solvent?
A4: The acceptable peroxide level depends on the intended application. For general use, a peroxide concentration of less than 30 ppm is often considered acceptable.[6] However, for procedures involving distillation or evaporation, the peroxide concentration should be as close to 0 ppm as possible.[6] Any visible crystal formation or a concentration exceeding 80-100 ppm is considered extremely hazardous, and the solvent should not be used.[5]
Q5: How can I prevent peroxide formation in my alkene solvents?
A5: To minimize peroxide formation, store solvents in airtight, opaque containers, away from light and heat.[1] It is also recommended to purchase solvents with added inhibitors, such as butylated hydroxytoluene (BHT), which scavenge radicals and slow down the autoxidation process.[7] Purging the headspace of the container with an inert gas like nitrogen or argon before sealing can also help.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Peroxide test is positive after purification. | The chosen purification method was not effective enough for the initial peroxide concentration. | Repeat the purification procedure or try a different, more robust method. For example, if activated alumina (B75360) was used, consider the ferrous sulfate (B86663) method for higher peroxide levels. |
| The purification agent (e.g., activated alumina, ferrous sulfate solution) was old or inactive. | Use fresh or properly stored purification agents. Ensure activated alumina is properly activated if required. | |
| The solvent was re-exposed to air and light after purification. | Handle the purified solvent under an inert atmosphere and store it in a dark, airtight container. Use the freshly purified solvent as soon as possible. | |
| Visible crystals or a viscous layer in the solvent container. | High concentration of dangerous peroxides. | DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. This is an extremely hazardous situation. Immediately contact your institution's Environmental Health and Safety (EHS) department for emergency disposal. |
| Color of indicating molecular sieves does not change or changes back quickly. | The molecular sieves are saturated with peroxides or water. | Use a fresh batch of indicating molecular sieves. Ensure the solvent is reasonably dry before treatment, as water can also affect the indicator. |
| Vigorous reaction upon adding ferrous sulfate solution. | The solvent contains a very high concentration of peroxides. | This is a dangerous situation. If this occurs, withdraw to a safe distance and consult with your EHS department. Always add the ferrous sulfate solution slowly and with caution, especially when treating a solvent with a high suspected peroxide concentration. |
Quantitative Data on Peroxide Removal Methods
The efficiency of peroxide removal can vary depending on the solvent, the initial peroxide concentration, and the specific protocol followed. The following table provides a general comparison of common methods.
| Method | Typical Efficiency | Advantages | Disadvantages |
| Activated Alumina | Can reduce peroxide levels to < 1 ppm. | Effective for a wide range of solvents, including water-soluble ones. Does not introduce water. | Peroxides are adsorbed, not destroyed, and the alumina must be handled as hazardous waste. Can remove inhibitors. |
| Ferrous Sulfate | Highly effective, can reduce high peroxide concentrations to safe levels. | Rapid and effective for water-insoluble solvents. Destroys peroxides. | Introduces water and acidic impurities that need to be removed in subsequent steps. Not suitable for water-soluble solvents. |
| Indicating Molecular Sieves | Effective for removing low to moderate levels of peroxides. | Also dries the solvent. The indicator provides a visual cue of effectiveness. | Can be slow and may not be effective for high peroxide concentrations. |
| Sodium Metabisulfite | Effective for reducing peroxides in water-insoluble solvents. | Simple washing procedure. | Introduces water and potential sulfur-containing impurities. |
Experimental Protocols
Protocol 1: Peroxide Removal using Activated Alumina
This method is suitable for a wide range of alkene solvents and is effective at removing low to moderate levels of peroxides.
Materials:
-
Glass chromatography column
-
Activated alumina (basic or neutral, Brockmann I)
-
Peroxide-contaminated solvent
-
Collection flask
-
Peroxide test strips
Procedure:
-
Set up the chromatography column in a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with activated alumina. A general guideline is to use approximately 100g of alumina for every 1 L of solvent.[8]
-
Carefully pour the peroxide-contaminated solvent onto the top of the alumina column.
-
Allow the solvent to pass through the column under gravity. Do not apply pressure.
-
Collect the purified solvent in a clean, dry collection flask.
-
Test the collected solvent for the presence of peroxides using a test strip to confirm the removal.
-
Waste Disposal: The alumina will contain concentrated peroxides and should be treated as hazardous waste. It can be quenched by slowly adding it to a solution of ferrous sulfate.
Protocol 2: Peroxide Removal using Ferrous Sulfate
This method is highly effective for removing high concentrations of peroxides from water-insoluble alkene solvents like diethyl ether.
Materials:
-
Peroxide-contaminated solvent
-
Separatory funnel
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Peroxide test strips
Procedure:
-
Prepare the Ferrous Sulfate Solution: In a flask, dissolve 60 g of ferrous sulfate heptahydrate in 110 mL of distilled water. Carefully add 6 mL of concentrated sulfuric acid.[3]
-
In a separatory funnel, add the peroxide-contaminated solvent.
-
Add an equal volume of the freshly prepared ferrous sulfate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the iron salts.
-
Drain and discard the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the purified solvent.
-
Test the purified solvent for peroxides to ensure their complete removal.
Visualizations
Caption: Workflow for the detection and assessment of peroxides in alkene solvents.
Caption: Decision-making workflow for selecting a suitable peroxide removal method.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. 过氧化物形成溶剂 [sigmaaldrich.com]
- 5. Removal of peroxide from thf mfg of thf using activated alumina balls by Pharma Desiccants - Issuu [issuu.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Removal of peroxide from thf mfg of thf using activated alumina balls | PDF [slideshare.net]
- 8. my.alfred.edu [my.alfred.edu]
Preventing isomerization of 4-methyl-1-pentene during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the isomerization of 4-methyl-1-pentene (B8377) during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the synthesis of 4-methyl-1-pentene?
During the synthesis of 4-methyl-1-pentene, particularly through the dimerization of propylene (B89431), several structural isomers can be formed as byproducts. The most common isomers include 4-methyl-2-pentene (B213027) (both cis and trans forms), as well as other hexenes. The formation of these isomers is a result of side reactions and rearrangement of the desired product on the catalyst surface.
Q2: What are the primary causes of 4-methyl-1-pentene isomerization?
Isomerization of 4-methyl-1-pentene is primarily caused by the catalyst and reaction conditions employed during synthesis. Acidic sites on the catalyst support or the presence of certain metal species can promote the migration of the double bond from the terminal position (alpha-olefin) to more stable internal positions. High reaction temperatures and prolonged reaction times can also contribute significantly to the formation of isomeric impurities.
Q3: How can I minimize the isomerization of 4-methyl-1-pentene during its synthesis?
Minimizing isomerization requires careful selection of the catalyst and optimization of reaction conditions. Key strategies include:
-
Catalyst Selection: Employing catalysts with high selectivity for the dimerization of propylene to 4-methyl-1-pentene is crucial. Alkali metal-based catalysts, particularly potassium on various supports, have shown good selectivity.[1][2] The addition of promoters or co-catalysts, such as long-chain alkoxides or tertiary amines to potassium-copper systems, can retard the isomerization of the formed 4-methyl-1-pentene.[1]
-
Reaction Temperature: Operating at the lowest effective temperature can significantly reduce the rate of isomerization.
-
Reaction Time: Shorter reaction times or residence times in the reactor can limit the exposure of the product to conditions that promote isomerization.
-
Catalyst Support: The choice of support material for the catalyst can influence its acidic properties and, consequently, the extent of isomerization. Passivation of the support, for instance by treating a zeolite with potassium carbonate, has been shown to improve selectivity.[1]
Q4: What analytical techniques are suitable for detecting and quantifying isomeric impurities in a 4-methyl-1-pentene product?
Gas chromatography (GC) is the most common and effective technique for separating and quantifying 4-methyl-1-pentene from its isomers due to their differences in boiling points and interactions with the stationary phase. For structural confirmation of the isomers, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are essential.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of 4-methyl-2-pentene and other internal olefins in the product. | The catalyst has high isomerization activity. | * Switch to a catalyst with higher selectivity, such as a modified potassium-based catalyst.[1] * If using a solid acid catalyst, consider neutralizing the acidic sites. |
| Reaction temperature is too high. | * Gradually decrease the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and selectivity. | |
| Prolonged reaction time. | * Optimize the reaction time to achieve a reasonable conversion while minimizing isomerization. Consider a continuous flow setup to control residence time. | |
| Low overall yield of 4-methyl-1-pentene. | Inefficient catalyst or catalyst deactivation. | * Ensure the catalyst is properly prepared and activated. * For heterogeneous catalysts, check for fouling or coking and regenerate or replace as needed. |
| Suboptimal propylene concentration/pressure. | * Adjust the propylene pressure according to the catalyst system being used. Some systems require high pressure to achieve good activity.[3] | |
| Inconsistent product quality between batches. | Variations in catalyst preparation. | * Standardize the catalyst preparation protocol, including support pretreatment, metal loading, and activation procedures. |
| Fluctuations in reaction conditions. | * Implement strict control over reaction temperature, pressure, and reactant feed rates. |
Quantitative Data Summary
The following table summarizes the impact of different catalyst systems and conditions on the synthesis of 4-methyl-1-pentene, with a focus on selectivity and the reduction of isomeric impurities.
| Catalyst System | Support | Promoter/Additive | Temperature (°C) | Propylene Conversion (%) | Selectivity to 4-Methyl-1-Pentene (%) | Reference |
| Metallic Na and K | Natural Zeolite | K₂CO₃ (passivation) | Not specified | 36 | 92 (liquid isomers) | [1] |
| K | K₂CO₃ | None | 150 | 43 | 86.3 | [2] |
| Potassium-Copper | Not specified | Long-chain alkoxides | Not specified | >40 | >90 | [1] |
| Hafnocene complexes | Methylaluminoxane | None | Not specified | Not specified | 23.9 - 61.6 (wt %) | [4] |
Experimental Protocol: Selective Synthesis of 4-Methyl-1-Pentene
This protocol describes a laboratory-scale synthesis of 4-methyl-1-pentene using a solid super-base catalyst, designed to minimize isomerization.[2][3]
Materials:
-
Propylene (polymer grade)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium metal (K)
-
n-Heptane (anhydrous, as solvent)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Schlenk line and inert gas (Argon or Nitrogen)
Catalyst Preparation (K/K₂CO₃):
-
Thoroughly dry the potassium carbonate at high temperature under vacuum.
-
Under an inert atmosphere, impregnate the anhydrous potassium carbonate with 3% by weight of potassium metal. This is typically done by melting the potassium and dispersing it onto the support with vigorous stirring.
Synthesis Procedure:
-
Charge the prepared K/K₂CO₃ catalyst into the high-pressure autoclave reactor under an inert atmosphere.
-
Add anhydrous n-heptane to the reactor to serve as a solvent.
-
Seal the reactor and purge it several times with propylene to remove any residual inert gas.
-
Pressurize the reactor with propylene to the desired pressure.
-
Begin stirring and heat the reactor to 150°C.
-
Maintain the reaction at this temperature for a set duration (e.g., 20 hours for approximately 43% conversion).[2]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess propylene.
-
Filter the reaction mixture under an inert atmosphere to separate the solid catalyst from the liquid product.
-
The liquid product, containing 4-methyl-1-pentene, unreacted propylene, solvent, and isomeric byproducts, can then be purified by fractional distillation.
Visualizations
Caption: Isomerization pathways of 4-methyl-1-pentene.
Caption: Troubleshooting workflow for high isomer content.
References
Technical Support Center: Fractional Distillation of Close-Boiling Pentene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the fractional distillation of close-boiling pentene isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate pentene isomers using fractional distillation?
Separating close-boiling pentene isomers like 1-pentene, cis-2-pentene, and trans-2-pentene (B94610) is challenging due to their very similar boiling points.[1][2][3] Standard fractional distillation relies on differences in volatility to achieve separation. When boiling points are close, the relative volatility is near unity, making it difficult to enrich the vapor phase with the more volatile component. This necessitates a distillation column with a high number of theoretical plates and a carefully controlled reflux ratio.
Q2: What are the boiling points of the common pentene isomers?
The boiling points of the linear pentene isomers are very close, as shown in the table below. This proximity in boiling points is the primary reason for the difficulty in their separation via standard distillation methods.
Q3: What is relative volatility and why is it important for separating pentene isomers?
Relative volatility (α) is a measure of the difference in vapor pressures of the components in a liquid mixture and indicates the ease of separation by distillation.[4][5] A relative volatility value close to 1.0 indicates that the components have very similar volatilities, making separation by distillation difficult and requiring a column with high efficiency. For ideal mixtures, relative volatility can be estimated from the ratio of the pure components' vapor pressures at a given temperature.
Q4: Can pentene isomers form azeotropes?
While pentene isomers themselves are unlikely to form azeotropes with each other due to their similar chemical nature, the presence of impurities in the mixture could potentially lead to the formation of azeotropes. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible under constant pressure.[6][7] If an azeotrope is suspected, techniques like azeotropic distillation, where an entrainer is added to break the azeotrope, may be necessary.[8][9]
Q5: Is there a risk of thermal isomerization of pentene isomers during distillation?
Data Presentation
Table 1: Physical Properties of Close-Boiling Pentene Isomers
| Isomer | CAS Number | Boiling Point (°C) | Vapor Pressure (psi @ 20°C) |
| 1-Pentene | 109-67-1 | 30.0[11] | 10.27[11] |
| trans-2-Pentene | 646-04-8 | 36.6[12] | 8.17 |
| cis-2-Pentene | 627-20-3 | 37.0[3][13] | 8.17[2][3] |
Table 2: Calculated Relative Volatilities of Pentene Isomer Pairs
| Isomer Pair | Assumed Temperature (°C) | Calculated Relative Volatility (α) |
| 1-Pentene / trans-2-Pentene | 33.3 | 1.26 |
| 1-Pentene / cis-2-Pentene | 33.5 | 1.26 |
| trans-2-Pentene / cis-2-Pentene | 36.8 | 1.00 |
Note: Relative volatilities are estimated based on the ratio of vapor pressures at the average boiling point of the pair. A value close to 1.0 indicates a very difficult separation.
Troubleshooting Guides
Issue: Poor Separation of Isomers
| Possible Cause | Suggested Solution |
| Insufficient Column Efficiency: The number of theoretical plates in your fractionating column is too low for the small difference in boiling points.[14] | - Use a longer fractionating column.- Employ a more efficient column packing material, such as structured packing or metal sponge packing, to increase the surface area for vapor-liquid equilibrium.[15][16] |
| Distillation Rate is Too Fast: A high distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases on each theoretical plate. | - Reduce the heating rate to achieve a slow and steady distillation rate (e.g., 1-2 drops per second of distillate).- Increase the reflux ratio by insulating the distillation head to return more condensate to the column. |
| Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation. | - Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss to the surroundings.[17] |
| Flooding of the Column: The upward flow of vapor is impeding the downward flow of liquid, leading to a buildup of liquid in the column. | - Reduce the heating rate immediately.- Ensure the column packing is not too dense, which can restrict vapor flow. |
| Channeling: The vapor is rising through the column without adequate contact with the liquid phase. | - Check that the column is perfectly vertical.- Ensure the packing material is uniformly distributed within the column. |
Issue: Temperature Fluctuations at the Distillation Head
| Possible Cause | Suggested Solution |
| Uneven Heating: Inconsistent heat input from the heating mantle can cause sporadic boiling. | - Use a heating mantle with a stirrer to ensure even heat distribution in the distilling flask.- Ensure good contact between the heating mantle and the flask. |
| Bumping of the Liquid: Sudden, violent boiling of the liquid. | - Add fresh boiling chips or a magnetic stir bar to the distilling flask before starting the distillation. |
| Thermometer Placement: The thermometer bulb is not correctly positioned to accurately measure the temperature of the vapor entering the condenser. | - Position the top of the thermometer bulb level with the bottom of the side arm of the distillation head. |
Experimental Protocols
Protocol: Laboratory-Scale Fractional Distillation of a Pentene Isomer Mixture
Objective: To separate a mixture of 1-pentene, cis-2-pentene, and trans-2-pentene using fractional distillation.
Materials:
-
Mixture of pentene isomers
-
Round-bottom flask (appropriate size for the volume of the mixture)
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponge)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 100 °C range)
-
Condenser
-
Receiving flasks (graduated cylinders or small round-bottom flasks)
-
Insulating material (glass wool, aluminum foil)
-
Clamps and stands to secure the apparatus
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place the pentene isomer mixture and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask. For packed columns, ensure the packing is uniform.
-
Place the distillation head on top of the column and insert the thermometer, ensuring the bulb is positioned correctly.
-
Attach the condenser to the side arm of the distillation head and secure it with clamps. Connect the condenser to a circulating cold water source (water in at the bottom, out at the top).
-
Place a pre-weighed receiving flask at the outlet of the condenser. It is advisable to cool the receiving flask in an ice bath to minimize loss of the volatile product.
-
Insulate the fractionating column and distillation head with glass wool and/or aluminum foil.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser and begin stirring the mixture in the distillation flask.
-
Slowly heat the mixture using the heating mantle.
-
Observe the mixture as it begins to boil. A ring of condensing vapor should slowly rise through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation. A distillate collection rate of 1-2 drops per second is recommended.
-
Record the temperature at the distillation head when the first drop of distillate is collected. This is the boiling point of the first fraction.
-
Collect the first fraction (primarily the most volatile component, 1-pentene) in the receiving flask, monitoring the temperature.
-
When the temperature at the distillation head begins to rise sharply, change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes at the boiling point of the next component, change the receiving flask again to collect the second main fraction.
-
Continue the distillation until only a small amount of liquid remains in the distilling flask. Do not distill to dryness.
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
-
Analysis:
-
Weigh the collected fractions to determine the yield of each.
-
Analyze the purity of each fraction using an appropriate analytical technique, such as gas chromatography (GC).
-
Visualizations
Caption: Experimental workflow for the fractional distillation of pentene isomers.
Caption: Troubleshooting logic for poor separation of pentene isomers.
References
- 1. cis-2-PENTENE | C5H10 | CID 5326160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CIS-2-PENTENE CAS#: 627-20-3 [m.chemicalbook.com]
- 3. cis-2-ペンテン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Relative volatility - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. gwsionline.com [gwsionline.com]
- 8. kochmodular.com [kochmodular.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. brewingscience.de [brewingscience.de]
- 11. 1-Pentene CAS#: 109-67-1 [m.chemicalbook.com]
- 12. trans-2-pentene [stenutz.eu]
- 13. 2-戊烯,顺反异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Purification [chem.rochester.edu]
- 15. Fractional Distillation - How it Works? [solnpharma.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Improving yield and selectivity in 3,4-Dimethyl-1-pentene synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yield and selectivity in the synthesis of 3,4-Dimethyl-1-pentene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory-scale methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction. The Wittig reaction offers high regioselectivity for the formation of the double bond. The Grignard reaction is another versatile method, though controlling selectivity can sometimes be a challenge.
Q2: I am getting a low yield in my Wittig reaction. What are the potential causes?
A2: Low yields in Wittig reactions can arise from several factors. Inefficient ylide formation is a common issue; ensure your phosphonium (B103445) salt is completely dry and that the base used is strong enough and fresh. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary, and the reaction must be performed under strictly anhydrous and inert conditions[1]. Another possibility is the instability of the ylide, which may necessitate its in-situ generation in the presence of the aldehyde[1]. Steric hindrance on the aldehyde or ketone can also reduce reactivity and yield[2].
Q3: My Grignard reaction is producing significant byproducts. How can I improve the selectivity for this compound?
A3: Side reactions in Grignard synthesis are common. If you are using an α,β-unsaturated carbonyl compound, you may observe both 1,2- and 1,4-addition products. Grignard reagents generally favor 1,2-addition, but this can be influenced by steric hindrance and reaction conditions[3][4]. To enhance 1,2-addition selectivity, the use of cerium(III) chloride (Luche reduction conditions) can be effective. Other common byproducts include Wurtz coupling products from the reaction of the Grignard reagent with the starting alkyl halide.
Q4: How can I effectively purify the final this compound product?
A4: Purification strategies depend on the synthetic route and the nature of the impurities.
-
From a Wittig Reaction: The primary byproduct is triphenylphosphine (B44618) oxide. This can often be removed by crystallization or by column chromatography on silica (B1680970) gel. A common technique is to triturate the crude product with a non-polar solvent like hexane (B92381) or ether to dissolve the desired alkene while the more polar triphenylphosphine oxide remains as a solid.
-
From a Grignard Reaction: After quenching the reaction (typically with a saturated aqueous solution of ammonium (B1175870) chloride to avoid dehydration of the alcohol intermediate), the product is extracted into an organic solvent. Purification is usually achieved by distillation or column chromatography to separate the desired alkene from any unreacted starting materials or alcohol intermediates.
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete ylide formation due to wet reagents or weak base. | Ensure all glassware is flame-dried. Use freshly opened anhydrous solvents. Use a strong base like n-BuLi or NaH for non-stabilized ylides[1]. |
| Ylide decomposition. | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately. Consider in-situ generation with the aldehyde present[1]. | |
| Sterically hindered aldehyde. | Increase reaction time and/or temperature. Consider using a more reactive phosphonium ylide. | |
| Presence of Triphenylphosphine Oxide as the Main Product | Ylide was exposed to air or moisture. | Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| Formation of Isomeric Alkenes | Use of a stabilized ylide. | For terminal alkenes from non-stabilized ylides, Z-isomer formation is often favored. If E/Z mixtures are obtained, separation can be attempted by column chromatography or distillation. |
Grignard Reaction Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Grignard reagent failed to form. | Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine). All glassware and solvents must be scrupulously dry. |
| Grignard reagent was quenched by acidic protons. | Ensure all reactants are free from water or other protic impurities. | |
| Formation of a Saturated Alkane Side Product | The Grignard reagent reacted with trace amounts of water in the reaction mixture. | Use anhydrous solvents and reagents and maintain an inert atmosphere. |
| Formation of a Dimer of the Grignard Reagent (Wurtz Coupling) | High concentration of alkyl halide during Grignard formation. | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration. |
| Formation of 1,4-Addition Product (if applicable) | Reaction with an α,β-unsaturated carbonyl under conditions favoring conjugate addition. | Use a Lewis acid like CeCl₃ to promote 1,2-addition. Perform the reaction at low temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol describes the reaction of isobutyltriphenylphosphonium bromide with propionaldehyde (B47417).
Materials:
-
Isobutyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend isobutyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise via the dropping funnel over 30 minutes. The solution should turn a deep red or orange color, indicating ylide formation. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of propionaldehyde (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with hexanes (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
Data Presentation: Wittig Reaction Parameters
| Parameter | Value |
| Reactants | Isobutyltriphenylphosphonium bromide, Propionaldehyde |
| Base | n-Butyllithium |
| Solvent | Tetrahydrofuran (THF) |
| Ylide Formation Temperature | 0 °C |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 60-75% |
| Expected Selectivity | >95% for the terminal alkene |
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol describes the reaction of vinylmagnesium bromide with 3-methyl-2-butanone (B44728).
Materials:
-
Vinylmagnesium bromide solution in THF
-
3-Methyl-2-butanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Concentrated sulfuric acid (for dehydration)
Procedure:
-
Grignard Addition: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 3-methyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add the vinylmagnesium bromide solution (1.2 equivalents) dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. A white precipitate of magnesium salts will form.
-
Extraction: Decant the ether layer and wash the remaining solids with additional diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Dehydration and Purification: Filter and concentrate the solution to obtain the crude tertiary alcohol. To dehydrate the alcohol, add a catalytic amount of concentrated sulfuric acid and heat the mixture to distill the alkene product. The collected distillate can be further purified by fractional distillation.
Data Presentation: Grignard Reaction Parameters
| Parameter | Value |
| Reactants | Vinylmagnesium bromide, 3-Methyl-2-butanone |
| Solvent | Diethyl ether / THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Dehydration Agent | Concentrated H₂SO₄ |
| Typical Overall Yield | 50-65% |
| Potential Side Products | Isomeric alkenes due to rearrangement during dehydration |
Visualizations
References
Troubleshooting low catalyst activity in 4-methyl-1-pentene polymerization
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the polymerization of 4-methyl-1-pentene (B8377), with a specific focus on addressing low catalyst activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significantly low or no polymer yield. What are the primary causes and how can we troubleshoot this?
A1: Low or no polymer yield in 4-methyl-1-pentene polymerization is a common issue that can often be traced back to catalyst poisoning or improper reaction conditions.
Potential Causes & Solutions:
-
Catalyst Poisoning: Ziegler-Natta and metallocene catalysts are extremely sensitive to impurities.[1]
-
Water and Oxygen: These are highly reactive towards the organometallic catalyst components and are primary culprits for deactivation.[1]
-
Polar Compounds: Solvents or monomers containing alcohols, ketones, or esters can coordinate to the metal center, inhibiting monomer access.[1]
-
Other Impurities: Acetylenic, allenic, sulfur, and phosphorus compounds can act as strong Lewis bases and irreversibly poison the catalyst.[1][2]
Troubleshooting Steps:
-
Rigorous Purification: Ensure the monomer (4-methyl-1-pentene) and solvents (e.g., toluene, heptane) are thoroughly dried and deoxygenated. A common method is passing them through activated alumina (B75360) columns.[3]
-
Inert Atmosphere: All experimental manipulations, including catalyst preparation and polymerization, must be conducted under a strictly inert atmosphere, such as high-purity argon or nitrogen, using either a glovebox or Schlenk techniques.[1]
-
Leak Check: Meticulously inspect the reactor, tubing, and all connections for any potential leaks that could introduce air or moisture.
-
-
Incorrect Catalyst Preparation or Activation:
-
An improper ratio of catalyst to cocatalyst (activator) can lead to inefficient activation of the catalyst.[4]
-
The activation procedure itself (e.g., time, temperature) may be suboptimal.
Troubleshooting Steps:
-
Optimize Cocatalyst/Catalyst Ratio: Systematically vary the ratio of the cocatalyst (e.g., organoaluminum compounds like triethylaluminum (B1256330) (AlEt₃) or methylaluminoxane (B55162) (MAO)) to the transition metal catalyst.[4] This is often referred to as the Al/M (e.g., Al/Ti, Al/Zr) ratio.
-
Review Activation Protocol: Consult literature for the specific catalyst system being used to ensure the activation time and temperature are appropriate.
-
-
Suboptimal Reaction Temperature:
-
The polymerization temperature significantly influences catalyst activity.[3] An excessively high temperature can lead to catalyst decomposition, while a temperature that is too low may result in insufficient activity.[3][5]
Troubleshooting Steps:
-
Q2: Our polymerization starts, but the reaction rate decreases over time, resulting in low overall conversion. What could be the cause?
A2: A decline in the polymerization rate over time is typically indicative of catalyst decay.
Potential Causes & Solutions:
-
Gradual Catalyst Deactivation:
-
Thermal Instability: The active sites of the catalyst may gradually degrade at the reaction temperature.[1]
-
Reaction with Impurities: Impurities generated in-situ during the polymerization can slowly poison the catalyst.
Troubleshooting Steps:
-
Kinetic Analysis: Monitor the monomer consumption or polymer yield at different time intervals to characterize the deactivation profile.
-
Lower Polymerization Temperature: If thermal decay is suspected, running the polymerization at a lower temperature may help maintain catalyst activity for a longer period.[1]
-
Continuous Monomer Feed: In a semi-batch process, a continuous feed of purified monomer can help in maintaining a steady polymerization rate.[1]
-
Q3: We have a decent polymer yield, but the catalyst activity (e.g., in kg polymer / mol catalyst · h) is lower than expected. How can we optimize this?
A3: Low catalyst activity, despite achieving a reasonable yield, suggests that the efficiency of the catalyst can be improved. The cocatalyst-to-catalyst ratio is a critical parameter to investigate.
Optimizing the Cocatalyst/Catalyst (Al/M) Ratio:
An insufficient amount of the organoaluminum cocatalyst can lead to incomplete scavenging of residual impurities and insufficient activation of the transition metal centers, resulting in a lower number of active sites and consequently, low catalytic activity.[4] Conversely, an excessively high ratio can lead to over-reduction of the transition metal to a less active or inactive state, and can also increase chain transfer reactions, which may decrease the polymer's molecular weight.[4]
Experimental Protocol to Optimize Al/M Ratio:
-
Reactor Setup: A thoroughly dried and nitrogen-purged reactor is charged with the purified solvent (e.g., toluene) and 4-methyl-1-pentene monomer.
-
Cocatalyst Addition: A calculated amount of the organoaluminum cocatalyst (e.g., AlEt₃ or MAO) is added. Allow the cocatalyst to stir in the monomer/solvent mixture for a set period (e.g., 10-15 minutes) to scavenge impurities.[4]
-
Initiation: Initiate the polymerization by injecting a constant amount of the transition metal catalyst stock solution into the reactor.
-
Vary the Ratio: In a series of experiments, systematically vary the molar ratio of the cocatalyst to the catalyst while keeping all other parameters (temperature, monomer concentration, reaction time, and stirring speed) constant.[4]
-
Quenching and Isolation: After a fixed reaction time, terminate the polymerization by adding a quenching agent like acidified methanol (B129727).[6][7] The polymer will precipitate.
-
Purification: Filter the polymer and wash it thoroughly with methanol to remove catalyst residues.[7]
-
Drying: Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.[4]
-
Analysis: Calculate the catalyst activity for each experiment. Plot the catalyst activity as a function of the Al/M ratio to determine the optimum.
Table 1: Example of Al/M Ratio Optimization Data
| Experiment | Catalyst | Cocatalyst | Al/M Ratio | Temperature (°C) | Time (h) | Polymer Yield (g) | Catalyst Activity (kg polymer / mol M · h) |
| 1 | TiCl₄/MgCl₂ | AlEt₃ | 50 | 60 | 1 | 5.2 | 520 |
| 2 | TiCl₄/MgCl₂ | AlEt₃ | 100 | 60 | 1 | 8.9 | 890 |
| 3 | TiCl₄/MgCl₂ | AlEt₃ | 150 | 60 | 1 | 12.5 | 1250 |
| 4 | TiCl₄/MgCl₂ | AlEt₃ | 200 | 60 | 1 | 11.8 | 1180 |
| 5 | TiCl₄/MgCl₂ | AlEt₃ | 250 | 60 | 1 | 9.5 | 950 |
Note: The optimal Al/M ratio is highly dependent on the specific catalyst system and must be determined experimentally.[4]
Experimental Protocols
General Protocol for 4-Methyl-1-Pentene Polymerization (Slurry Method)
This protocol outlines a general procedure for the homopolymerization of 4-methyl-1-pentene using a Ziegler-Natta catalyst system.
Materials:
-
4-Methyl-1-Pentene (high purity, dried and deoxygenated)
-
Solvent (e.g., Toluene or Heptane, high purity, dried and deoxygenated)
-
Ziegler-Natta Catalyst (e.g., MgCl₂-supported TiCl₄)
-
Cocatalyst (e.g., Triethylaluminum - AlEt₃)
-
Quenching Solution (e.g., Methanol with 5% HCl)
-
Wash Solvent (Methanol)
-
Nitrogen or Argon (high purity)
Equipment:
-
Glass reactor or autoclave equipped with a mechanical stirrer, temperature control, and inert gas inlet/outlet
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Syringes and cannulas for transferring reagents
Procedure:
-
Reactor Preparation: The polymerization reactor must be thoroughly dried in an oven and then purged with high-purity nitrogen or argon to eliminate all traces of oxygen and moisture.[8]
-
Solvent and Monomer Addition: Under an inert atmosphere, introduce the desired amount of purified solvent and 4-methyl-1-pentene monomer into the reactor.[8]
-
Cocatalyst and Scavenging: Add the calculated amount of cocatalyst (e.g., AlEt₃) to the reactor. Allow the mixture to stir for 10-15 minutes to scavenge any remaining impurities.[4][8]
-
Catalyst Injection: Suspend the supported Ziegler-Natta catalyst in a small amount of purified solvent and inject it into the reactor to initiate polymerization.[8]
-
Polymerization: Maintain the reaction at the desired temperature and stirring speed for the predetermined reaction time. Monitor the reaction progress if possible (e.g., by observing an increase in viscosity).
-
Termination: Terminate the polymerization by adding the quenching solution to deactivate the catalyst.[6][8]
-
Polymer Recovery and Purification: The polymer will precipitate. Continue stirring for a period to ensure complete precipitation. Collect the solid polymer by filtration and wash it repeatedly with methanol to remove catalyst residues.[4][7]
-
Drying: Dry the purified poly(4-methyl-1-pentene) in a vacuum oven at 60-80°C until a constant weight is achieved.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Side reactions and byproduct formation in alkene dimerization
Welcome to the Technical Support Center for Alkene Dimerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding side reactions and byproduct formation during alkene dimerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during alkene dimerization?
A1: The most prevalent side reactions in alkene dimerization are oligomerization (formation of trimers, tetramers, and higher oligomers), isomerization of the alkene substrate and the dimer product (both skeletal and double bond isomerization), and in some cases, polymerization. The extent of these side reactions is highly dependent on the catalytic system (e.g., transition metal, acid catalyst) and reaction conditions.
Q2: How does the choice of catalyst influence byproduct formation?
A2: The catalyst plays a critical role in determining the selectivity of the dimerization reaction.
-
Transition Metal Catalysts (e.g., Ni, Pd, Zr, Ti): The ligand environment, the nature of the metal center, and the activator (co-catalyst) significantly impact selectivity. For instance, bulky ligands on a nickel catalyst can favor dimerization over oligomerization by sterically hindering the approach of additional monomer units. The choice of activator, such as methylaluminoxane (B55162) (MAO) or ethylaluminum dichloride (EADC), can also influence the formation of different active species, leading to variations in product distribution.[1][2]
-
Acid Catalysts (e.g., solid phosphoric acid, zeolites, ion-exchange resins): The acid strength and pore structure of the catalyst are key factors. Strong Brønsted acid sites can promote carbocation rearrangements, leading to skeletal isomers. The pore size of zeolites can influence product selectivity by sterically hindering the formation of bulky oligomers.[3]
Q3: What is the primary cause of oligomerization, and how can it be minimized?
A3: Oligomerization occurs when the growing dimer intermediate reacts with another alkene monomer instead of undergoing chain termination (e.g., β-hydride elimination) to release the dimer. To minimize oligomerization:
-
Catalyst Design: Employ catalysts with ligands that favor β-hydride elimination over further insertion.
-
Reaction Conditions: Lowering the alkene concentration (e.g., by controlling the feed rate) can reduce the likelihood of further monomer insertion. Temperature and pressure also play crucial roles and need to be optimized for a specific catalytic system.[4][5]
Q4: Why am I observing different isomers of my desired dimer?
A4: Isomerization can occur through several mechanisms:
-
Double Bond Isomerization: This is a common side reaction where the double bond in the dimer product migrates to a more thermodynamically stable position (e.g., from a terminal to an internal position). This can be catalyzed by both the primary dimerization catalyst and acidic impurities.[6]
-
Skeletal Isomerization: This involves rearrangement of the carbon backbone and is particularly prevalent in acid-catalyzed dimerization, proceeding through carbocation intermediates. The formation of more stable carbocations can lead to branched isomers.[7]
Q5: What leads to low catalyst activity or deactivation?
A5: Catalyst deactivation can result in low yields and is often caused by:
-
Fouling: The accumulation of high molecular weight polymers or oligomers on the catalyst surface can block active sites.[8]
-
Poisoning: Impurities in the feed, such as water, oxygen, or sulfur compounds, can irreversibly bind to the catalyst's active sites.
-
Active Site Transformation: The active catalytic species may undergo a chemical transformation to a less active or inactive state during the reaction. For some nickel catalysts, the formation of inactive dimers of the active complex can occur.
Troubleshooting Guides
Problem 1: Low Yield of Dimer Product
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting alkene. | 1. Catalyst Inactivity/Deactivation: The catalyst may be poisoned, or has degraded. | 1a. Ensure all reagents and solvents are pure and dry. Use of an inert atmosphere (e.g., argon or nitrogen) is critical for air-sensitive catalysts. 1b. If applicable, regenerate the catalyst according to established procedures (e.g., calcination for solid catalysts).[8] 1c. Verify the correct preparation and activation of the catalyst. |
| 2. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal. | 2a. Systematically vary the reaction temperature and pressure to find the optimal conditions for your specific catalyst and substrate. 2b. Monitor the reaction over time to determine the optimal reaction time and to check for catalyst deactivation. | |
| High conversion but low dimer selectivity. | 1. Dominance of Side Reactions: Conditions may favor oligomerization or polymerization. | 1a. See Troubleshooting Guide for "High Oligomer/Polymer Content." |
Problem 2: High Oligomer/Polymer Content
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of trimers, tetramers, or polymers. | 1. High Monomer Concentration: Favors chain propagation over dimer release. | 1a. Reduce the alkene partial pressure or feed rate. 1b. Consider a semi-batch reactor setup where the alkene is added gradually. |
| 2. Inappropriate Catalyst System: The catalyst may have a high propensity for chain growth. | 2a. Modify the ligand structure on the metal catalyst (e.g., introduce bulkier groups). 2b. Change the co-catalyst or adjust the co-catalyst/catalyst ratio. The nature of the anion in the co-catalyst can influence selectivity.[9] | |
| 3. High Reaction Temperature: Can sometimes favor oligomerization. | 3a. Screen a range of reaction temperatures to find the optimal window for dimerization. For some systems, lower temperatures favor higher selectivity to the dimer.[4][10] |
Problem 3: Formation of Undesired Isomers
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of double bond isomers of the desired dimer (e.g., 2-butene (B3427860) instead of 1-butene). | 1. Catalyst-Induced Isomerization: The dimerization catalyst itself may also catalyze double bond migration. | 1a. Reduce the reaction time or temperature to minimize the contact time of the product with the catalyst. 1b. Modify the catalyst to suppress its isomerization activity, for example, by altering the ligand or support. |
| 2. Acid-Catalyzed Isomerization: Traces of acid in the reactor or on the catalyst support can cause isomerization. | 2a. Ensure the reactor is thoroughly cleaned and free of acidic residues. 2b. For supported catalysts, neutralize any acidic sites on the support material if they are not essential for the dimerization reaction. | |
| Formation of skeletal isomers (branched products). | 1. Carbocation Rearrangements (Acid Catalysis): The reaction mechanism involves carbocation intermediates that can rearrange. | 1a. Use a catalyst with milder acidity. 1b. Lower the reaction temperature to disfavor rearrangement pathways. |
| 2. Specific Insertion Pathways (Transition Metal Catalysis): The regioselectivity of alkene insertion into the metal-alkyl bond can lead to different isomers. | 2a. Modify the electronic and steric properties of the ligands on the metal center to control the regioselectivity of insertion. |
Data Presentation: Product Distribution in Alkene Dimerization
Table 1: Influence of Reaction Conditions on Ethylene (B1197577) Dimerization using a Ni-MFU-4l Catalyst
| Entry | Temperature (°C) | Pressure (bar) | MAO (equiv.) | Butenes (%) | Hexenes (%) | 1-Butene (B85601) Selectivity (%) |
| 1 | 25 | 50 | 500 | 96.5 | 3.2 | 89.1 |
| 2 | 0 | 50 | 100 | 98.4 | 1.6 | 96.2 |
| 3 | 25 | 30 | 100 | 94.9 | 4.8 | - |
| 4 | 50 | 30 | 100 | 92.1 | 7.9 | - |
Data adapted from Metzger, E. D., et al. (2016). Selective Dimerization of Ethylene to 1-Butene with a Porous Catalyst. ACS Central Science, 2(3), 148–153.[4][5][11]
Table 2: Product Distribution in Isobutene Dimerization with Amberlyst-15 at 70°C
| Time (min) | Isobutene Conversion (%) | Diisobutene Selectivity (%) | Triisobutene Selectivity (%) |
| 30 | 25 | 95 | 5 |
| 60 | 40 | 92 | 8 |
| 120 | 60 | 88 | 12 |
| 240 | 80 | 80 | 20 |
Representative data based on trends observed in isobutene oligomerization studies.
Experimental Protocols
Protocol 1: Selective Dimerization of Ethylene to 1-Butene using a Ni-based Metal-Organic Framework (MOF) Catalyst
This protocol is adapted from the work of Metzger et al. (2016) and is aimed at maximizing the selectivity for 1-butene.[4]
Materials:
-
Ni-MFU-4l catalyst
-
Toluene (B28343) (anhydrous)
-
Methylaluminoxane (MAO) solution in toluene
-
Ethylene (high purity)
-
Pressurized reactor equipped with a magnetic stirrer and temperature/pressure controls
-
Dry ice/acetone bath
Procedure:
-
Catalyst Suspension: In an inert atmosphere glovebox, add the desired amount of Ni-MFU-4l catalyst to a glass liner for the reactor. Add anhydrous toluene to create a suspension.
-
Reactor Assembly: Seal the glass liner inside the high-pressure reactor.
-
Co-catalyst Addition: While rapidly stirring the catalyst suspension, inject the specified equivalents of MAO solution (e.g., 100 equivalents relative to Ni) into the reactor.
-
Reaction Initiation: Pressurize the reactor with ethylene to the desired pressure (e.g., 50 bar).
-
Temperature Control: Maintain the reaction temperature at the desired setpoint (e.g., 0°C for high 1-butene selectivity) for the duration of the reaction (e.g., 60 minutes).
-
Reaction Quenching: Upon completion, rapidly cool the reactor using a dry ice/acetone bath to condense the butene and other oligomeric products.
-
Product Collection and Analysis: Carefully vent the reactor and quench the reaction with ice-cold water. Collect the organic phase for analysis by gas chromatography (GC) to determine the product distribution.
Visualizations
Reaction Pathways in Alkene Dimerization
Caption: Competing reaction pathways in transition metal-catalyzed alkene dimerization.
Troubleshooting Logic for High Oligomer Content
Caption: Troubleshooting workflow for addressing excessive oligomerization.
Mechanism of Acid-Catalyzed Dimerization and Isomerization
Caption: Side reactions in acid-catalyzed alkene dimerization.
References
- 1. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 3,4-Dimethyl-1-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 3,4-Dimethyl-1-pentene.
Troubleshooting Guides
Issue: Suspected Degradation of this compound Sample
Question: My this compound sample has been in storage, and I suspect it may have degraded. What are the signs of degradation and how can I confirm it?
Answer:
Degradation of this compound, like other alkenes, primarily occurs through autoxidation upon exposure to air, light, and heat, leading to the formation of peroxides and other oxygenated compounds.[1]
Signs of Potential Degradation:
-
Visual Changes: Discoloration (yellowing), formation of precipitates, or the appearance of a viscous oily layer.
-
Inconsistent Experimental Results: Unexpected side reactions, lower yields, or changes in reaction kinetics.
Confirmation of Degradation:
-
Peroxide Testing: The most immediate concern with aged alkene samples is the presence of explosive peroxides.[2] A qualitative or semi-quantitative test should be performed. A detailed protocol for peroxide testing is provided in the Experimental Protocols section. Commercially available peroxide test strips are a convenient option.[3]
-
Purity Analysis via Gas Chromatography (GC): A gas chromatography analysis can reveal the presence of impurities and degradation products. A pure sample will show a single major peak, while a degraded sample will exhibit additional peaks corresponding to degradation products. A detailed GC protocol is available in the Experimental Protocols section.
Question: My peroxide test for this compound is positive. What should I do?
Answer:
A positive peroxide test indicates the presence of potentially hazardous hydroperoxides and peroxides. The appropriate course of action depends on the concentration of peroxides detected.
-
Low to Moderate Peroxide Levels (trace to ~100 ppm): If your application is sensitive to peroxides, it is advisable to purify the this compound. This can be achieved by passing the liquid through a column of activated alumina.
-
High Peroxide Levels (>100 ppm) or Presence of Crystals: EXTREME CAUTION IS ADVISED. Do not attempt to move or open the container if you observe crystal formation, as these can be shock-sensitive.[2] Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal. Do not attempt to distill the solvent, as this can concentrate the peroxides to explosive levels.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is free-radical autoxidation.[1] This process is initiated by the abstraction of an allylic hydrogen atom, followed by reaction with molecular oxygen to form a peroxy radical. This radical can then abstract a hydrogen from another alkene molecule to form a hydroperoxide and a new alkyl radical, propagating a chain reaction.
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: To ensure long-term stability, this compound should be stored under conditions that minimize exposure to oxygen, light, and heat.[5][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of autoxidation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with oxygen, a key reactant in peroxide formation.[5] |
| Container | Amber glass bottle with a tight-fitting cap | Protects from light, which can initiate radical formation. Prevents evaporation and moisture entry. |
| Inhibitor | Butylated hydroxytoluene (BHT) at 25-100 ppm | Scavenges free radicals to terminate the autoxidation chain reaction.[7][8] |
Q3: How do I choose and use an inhibitor for this compound?
A3: For general-purpose, long-term storage, a phenolic inhibitor like Butylated hydroxytoluene (BHT) is recommended.[7][8] It functions by donating a hydrogen atom to peroxy radicals, thus terminating the chain reaction.[8]
Workflow for Inhibitor Selection and Use:
Experimental Protocols
Protocol 1: Semi-Quantitative Peroxide Testing
This protocol uses commercially available peroxide test strips to estimate the concentration of peroxides in a this compound sample.
Materials:
-
This compound sample
-
Peroxide test strips (e.g., Quantofix®)
-
Deionized water
-
Clean, dry glass vial or beaker
Procedure:
-
Dispense a small amount (1-2 mL) of the this compound sample into a clean, dry glass vial.
-
Immerse the test zone of the peroxide test strip into the sample for 1 second.
-
Allow the solvent to completely evaporate from the test strip. For less volatile solvents, you can gently wick away excess with a lint-free wipe.[3]
-
Dip the test zone of the strip into deionized water for 1 second.[3]
-
After 15 seconds, compare the color of the test pad to the color scale provided with the test strips to determine the approximate peroxide concentration in ppm.[3]
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
This protocol outlines a general method for assessing the purity of this compound and detecting volatile degradation products using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbons.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at 10°C/min.
-
Hold: Hold at 200°C for 2 minutes.
-
-
Detector: FID at 280°C.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.
Analysis Workflow:
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the this compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
The presence of significant additional peaks indicates the presence of impurities or degradation products. For identification of these products, Gas Chromatography-Mass Spectrometry (GC-MS) would be required.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 3. youtube.com [youtube.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. shell.com [shell.com]
- 6. shell.com [shell.com]
- 7. fluoryx.com [fluoryx.com]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Pentene Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of pentene mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR chemical shift regions for pentene isomers?
A1: The ¹H NMR spectrum of pentene isomers is characterized by distinct chemical shift regions. Protons attached to the double bond (vinylic protons) typically resonate downfield, between 4.5 and 6.0 ppm.[1] Protons on carbon atoms adjacent to the double bond (allylic protons) appear in the range of 1.6 to 2.1 ppm. Protons on carbon atoms further from the double bond (alkyl protons) are found upfield, generally below 1.6 ppm.[2][3]
Q2: How can I distinguish between different pentene isomers using ¹H NMR?
A2: Distinguishing between pentene isomers (1-pentene, (E)-2-pentene, and (Z)-2-pentene) is achieved by analyzing the chemical shifts, splitting patterns, and coupling constants of the vinylic protons.
-
1-Pentene (B89616): Shows three distinct signals in the vinylic region corresponding to the three non-equivalent vinylic protons.[3]
-
(E)-2-Pentene and (Z)-2-Pentene: Both isomers show two signals in the vinylic region.[2] The key differentiator is the coupling constant (J-value) between the vinylic protons. The trans-coupling in (E)-2-pentene is larger (typically 12-18 Hz) than the cis-coupling in (Z)-2-pentene (typically 6-12 Hz).[4]
Q3: My ¹H NMR spectrum shows overlapping signals in the vinylic region. How can I resolve them?
A3: Overlapping signals in the vinylic region can be a common issue when analyzing mixtures. Here are a few troubleshooting steps:
-
Use a higher field NMR spectrometer: This will increase the chemical shift dispersion, potentially resolving the overlapping peaks.
-
Change the solvent: Different deuterated solvents can induce small changes in chemical shifts, which might be sufficient to resolve overlapping signals.[5]
-
Utilize 2D NMR techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve and assign overlapping signals by providing correlation information.[6][7]
Q4: What is the purpose of 2D NMR experiments like COSY and HSQC in analyzing pentene mixtures?
A4: 2D NMR experiments are powerful tools for deciphering complex spectra of mixtures.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled.[7][8] In a pentene mixture, COSY can help to trace the connectivity of protons within each isomer, confirming their structure and aiding in the assignment of complex multiplets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached.[9][10] HSQC is invaluable for unambiguously assigning proton signals to their corresponding carbon atoms, which is especially useful when dealing with multiple isomers in a mixture.[6]
Q5: How can I quantify the relative amounts of each pentene isomer in my mixture?
A5: Quantification can be achieved by integrating the signals in the ¹H NMR spectrum. The area under each signal is directly proportional to the number of protons it represents.[4] To determine the molar ratio of the isomers, select a well-resolved signal for each isomer, integrate it, and normalize the integration value by the number of protons that give rise to that signal. For accurate quantification, ensure the relaxation delay (d1) in your acquisition parameters is sufficiently long (at least 5 times the longest T1 of the protons being integrated).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks in the spectrum | 1. Poor shimming of the magnetic field. 2. Sample is not homogenous or has poor solubility. 3. Sample is too concentrated.[5] | 1. Re-shim the spectrometer. 2. Ensure the sample is fully dissolved; try a different solvent if necessary. 3. Dilute the sample. |
| Presence of a large water peak | 1. The deuterated solvent has absorbed moisture. 2. The sample contains water. | 1. Use fresh, high-quality deuterated solvent. 2. If the sample is not water-sensitive, a D₂O shake can be performed to exchange the labile protons. |
| Signals from residual solvent | The deuterated solvent is not 100% pure and contains residual protiated solvent. | Identify the solvent peaks based on their known chemical shifts and exclude them from the analysis. Using a different solvent may also help.[5] |
| Unexpected peaks in the spectrum | The sample may contain impurities. | Review the synthesis and purification steps. If the impurity can be identified, its signals can be excluded from the analysis of the pentene mixture. |
| Inaccurate integrations | 1. Incomplete relaxation of protons between scans. 2. Poor phasing or baseline correction. | 1. Increase the relaxation delay (d1) in the acquisition parameters. 2. Carefully re-process the spectrum to ensure proper phasing and baseline correction. |
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Pentene Isomers in CDCl₃
| Proton | 1-Pentene | (E)-2-Pentene | (Z)-2-Pentene |
| H1 | ~4.97 (d) | - | - |
| H2 | ~5.80 (m) | ~5.40 (m) | ~5.40 (m) |
| H3 | ~2.04 (q) | ~5.47 (m) | ~5.38 (m) |
| H4 | ~1.43 (sextet) | ~1.97 (m) | ~2.04 (m) |
| H5 | ~0.91 (t) | ~0.96 (t) | ~0.96 (t) |
| CH₃ (on C=C) | - | ~1.64 (d) | ~1.60 (d) |
Data compiled from various sources.[2][3] Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pentene Isomers in CDCl₃
| Carbon | 1-Pentene | (E)-2-Pentene | (Z)-2-Pentene |
| C1 | ~115.4 | ~12.9 | ~17.7 |
| C2 | ~137.9 | ~125.7 | ~124.7 |
| C3 | ~35.9 | ~133.2 | ~132.3 |
| C4 | ~22.3 | ~25.7 | ~20.6 |
| C5 | ~13.7 | ~13.8 | ~14.2 |
Data compiled from various sources.[11][12] Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
1. Sample Preparation:
- Accurately weigh 5-25 mg of the pentene mixture.[4]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4]
- Vortex the vial to ensure the sample is fully dissolved.[4]
- Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[4]
2. Data Acquisition:
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
- Shim the magnetic field to optimize its homogeneity. This can be done automatically or manually.[4]
- Set the standard ¹H NMR acquisition parameters, including pulse angle, acquisition time, relaxation delay, and number of scans.[4]
- Acquire the Free Induction Decay (FID).
3. Data Processing:
- Apply a Fourier transform to the FID to obtain the spectrum.[4]
- Phase the spectrum to ensure all peaks are in the positive absorption mode.[4]
- Apply a baseline correction.[4]
- Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm) or using an internal standard like TMS at 0 ppm.[2][4]
- Integrate the signals and analyze the chemical shifts and coupling patterns.
Protocol 2: 2D COSY Experiment
The COSY experiment is a 2D NMR technique that shows correlations between coupled protons.[13]
1. Data Acquisition:
- Use a standard COSY pulse sequence available on the spectrometer's software.
- Set the spectral width to encompass all proton signals of interest.
- Acquire a series of FIDs, incrementing the evolution time (t1) for each FID.[14]
2. Data Processing:
- Apply a Fourier transform in both dimensions (t2 and t1) to generate the 2D spectrum.[14]
- Phase and baseline correct the spectrum.
- Analyze the cross-peaks, which appear off the diagonal and indicate which protons are coupled to each other.[7]
Protocol 3: 2D HSQC Experiment
The HSQC experiment is a 2D NMR technique that shows correlations between protons and their directly attached carbons.[10]
1. Data Acquisition:
- Use a standard HSQC pulse sequence.
- Set the spectral width in the proton dimension (F2) and the carbon dimension (F1) to include all relevant signals.
- The experiment involves transferring magnetization from protons to carbons and then back to protons for detection.[9]
2. Data Processing:
- Process the data by applying Fourier transforms in both dimensions.
- The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.
- Each cross-peak in the spectrum indicates a direct bond between a specific proton and a specific carbon.[10]
Visualizations
Caption: Workflow for identifying pentene isomers from a ¹H NMR spectrum.
Caption: Relationships between different NMR experiments for mixture analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pent-1-ene 1-pentene's low high resolution H-1 proton nmr spectrum of pent-1-ene 1-pentene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. longdom.org [longdom.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. nmr.oxinst.com [nmr.oxinst.com]
Overcoming poor solubility of poly(4-methyl-1-pentene) in common solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of poly(4-methyl-1-pentene) (P4MP1) in common solvents.
Frequently Asked Questions (FAQs)
Q1: Why is poly(4-methyl-1-pentene) (P4MP1) so difficult to dissolve at room temperature?
A1: The poor solubility of P4MP1 at ambient temperatures is primarily due to its semi-crystalline structure. Significant energy is required to overcome the crystalline lattice and allow solvent molecules to permeate the polymer matrix and dissolve the polymer chains.[1][2]
Q2: What types of solvents are generally effective for dissolving P4MP1?
A2: Generally, good solvents for P4MP1 are hydrocarbons and esters that have a significant aliphatic or cycloaliphatic character.[3] The principle of "like dissolves like" applies, where nonpolar polymers like P4MP1 dissolve better in nonpolar solvents.[2]
Q3: Is heating necessary to dissolve P4MP1?
A3: Yes, elevated temperatures are almost always required to achieve significant dissolution of P4MP1.[3] Temperatures exceeding 100°C are common, and for some solvents, temperatures above 200°C may be necessary.[3]
Q4: Can copolymers of 4-methyl-1-pentene (B8377) exhibit better solubility?
A4: Yes, copolymerization of 4-methyl-1-pentene with other monomers, such as linear α-olefins (e.g., 1-pentene, 1-hexene), can result in copolymers with improved solubility in solvents like cyclohexane (B81311) or chloroform.[1]
Troubleshooting Guide
Issue: The P4MP1 powder/pellets are not dissolving in the chosen solvent.
This is a common issue when working with P4MP1. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for P4MP1 dissolution issues.
Data Presentation: P4MP1 Solubility in Various Solvents
The following table summarizes the approximate solubility of poly(4-methyl-1-pentene) in a selection of solvents at elevated temperatures. Data is adapted from experimental observations.[3]
| Solvent | Boiling Point (°C) | Approximate Dissolution Temperature (°C) | Approximate Solubility (wt %) |
| Aliphatic Hydrocarbons | |||
| Decahydronaphthalene (Decalin) | 192 | 135 | >20 |
| Hexadecane | 287 | 145 | >15 |
| Dodecane | 216 | 120 | >15 |
| Cycloaliphatic Hydrocarbons | |||
| Cyclohexane | 81 | 80 | >10 |
| Isopropylcyclohexane | 155 | 115 | >20 |
| t-Butylcyclohexane | 171 | 120 | >20 |
| Dicyclohexyl | 233 | 125 | >20 |
| Esters | |||
| Butyl Stearate | 343 | 130 | >20 |
| n-Octyl Acetate | 211 | 120 | >20 |
| Cyclohexyl Acetate | 175 | 120 | >20 |
| Methyl Laurate | 262 | 130 | >20 |
| Other Solvents | |||
| Mineral Oil | >300 | >200 | Very Good Solvent |
| Paraffin Oil | >300 | >200 | Very Good Solvent |
Note: The solubility of P4MP1 is highly dependent on its molecular weight and the specific grade of the polymer.
Experimental Protocols
Protocol: Standard Dissolution of P4MP1 via Heating and Agitation
This protocol describes a general method for dissolving poly(4-methyl-1-pentene) in a suitable organic solvent.
Materials:
-
Poly(4-methyl-1-pentene) (P4MP1) pellets or powder
-
Selected solvent (e.g., Decalin, t-Butylcyclohexane)
-
Glass vial with a screw-cap capable of withstanding the target temperature and pressure
-
Heating source (e.g., circulating air oven, heating mantle with a stirrer)
-
Magnetic stir bar and stir plate (optional, for use with heating mantle)
-
Balance for weighing P4MP1 and solvent
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for P4MP1 dissolution.
Procedure:
-
Preparation: Weigh the desired amount of P4MP1 and add it to the glass vial.
-
Solvent Addition: Add the calculated amount of the chosen solvent to the vial to achieve the target concentration.
-
Sealing: If using a magnetic stirrer, add a stir bar. Seal the vial cap tightly to prevent solvent evaporation at high temperatures.
-
Heating and Agitation: Place the vial in a pre-heated, circulating air oven or on a heating mantle.[3] If using a heating mantle, begin stirring.
-
Temperature Control: Set the temperature to the desired point, which is typically above 100°C but safely below the boiling point of the solvent to avoid excessive pressure buildup.
-
Dissolution Time: Allow the mixture to heat and agitate for an extended period. Dissolution can be slow, sometimes requiring several hours to 24 hours for complete dissolution.[3]
-
Observation: Periodically and carefully inspect the vial visually. A fully dissolved solution will be clear and homogeneous. Refractive index differences between the solvent and P4MP1 can aid in observing the dissolution progress.[3]
-
Cooling: Once dissolution is complete, turn off the heat and allow the solution to cool slowly to room temperature. Be aware that many P4MP1 solutions will form a solid, wax-like gel upon cooling.[3]
Safety Precautions:
-
Always work in a well-ventilated fume hood, especially when using volatile solvents at high temperatures.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Ensure the sealed vial is pressure-rated for the temperatures being used.
-
Handle hot vials with appropriate thermal protection.
References
Validation & Comparative
Differentiating Dimethylpentene Isomers: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. This guide provides a detailed comparison of 3,4-Dimethyl-1-pentene and its key isomers using Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and established analytical principles.
The differentiation of constitutional and geometric isomers of dimethylpentene presents an analytical challenge due to their identical molecular weight and often similar physical properties. However, subtle differences in their structure lead to distinct behaviors in both the gas chromatographic separation and mass spectrometric fragmentation, enabling their unambiguous identification. This guide will focus on the differentiation of this compound from its common isomers: cis- and trans-3,4-Dimethyl-2-pentene, 4,4-Dimethyl-1-pentene, and 2,4-Dimethyl-1-pentene.
Gas Chromatographic Separation
On a non-polar stationary phase, such as those commonly used for hydrocarbon analysis (e.g., 100% dimethylpolysiloxane), the elution order of isomers is primarily determined by their boiling points. Generally, increased branching leads to a more compact molecular structure, resulting in a lower boiling point and, consequently, a shorter retention time in the gas chromatograph.
Based on available data and established principles, the predicted elution order of the C7H14 dimethylpentene isomers on a standard non-polar column is presented in Table 1.
Table 1: Predicted GC Elution Order of this compound and Its Isomers
| Compound | Predicted Elution Order | Boiling Point (°C) |
| 4,4-Dimethyl-1-pentene | 1 | 77-78 |
| 2,4-Dimethyl-1-pentene | 2 | 80-81 |
| This compound | 3 | 86-87 |
| trans-3,4-Dimethyl-2-pentene | 4 | 93-94 |
| cis-3,4-Dimethyl-2-pentene | 5 | 95-96 |
Note: The boiling points are approximate and can vary slightly based on the data source. The elution order is predicted based on the general principle that lower boiling point compounds elute earlier on a non-polar GC column.
Mass Spectrometric Differentiation
Electron Ionization (EI) mass spectrometry provides a robust method for distinguishing between dimethylpentene isomers through their unique fragmentation patterns. The position of the double bond and the branching of the alkyl chain significantly influence the stability of the resulting carbocations, leading to characteristic fragment ions.
A comparison of the key mass spectral data for this compound and its isomers is summarized in Table 2. The mass spectra were obtained from the NIST Mass Spectrometry Data Center.
Table 2: Key Diagnostic Ions for the Differentiation of Dimethylpentene Isomers by EI-MS
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragment Ions (m/z) |
| This compound | 98 | 43 | 55, 56, 83 |
| cis-3,4-Dimethyl-2-pentene | 98 | 55 | 41, 83 |
| trans-3,4-Dimethyl-2-pentene | 98 | 83 | 41, 55 |
| 4,4-Dimethyl-1-pentene | 98 | 57 | 41, 83 |
| 2,4-Dimethyl-1-pentene | 98 | 56 | 41, 83 |
The distinct base peaks and the presence or relative abundance of other key fragment ions allow for the positive identification of each isomer. For instance, the base peak at m/z 43 for this compound is characteristic, while a base peak of m/z 57 is a strong indicator for 4,4-Dimethyl-1-pentene. The cis and trans isomers of 3,4-Dimethyl-2-pentene can be distinguished by their different base peaks (m/z 55 for cis and m/z 83 for trans).
Experimental Protocol
The following is a representative experimental protocol for the GC-MS analysis of dimethylpentene isomers.
1. Sample Preparation:
-
Prepare a 100 ppm solution of the mixed isomers in a volatile solvent such as hexane (B92381) or pentane.
-
Ensure the sample is free of non-volatile residues.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Mode: Full scan.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Determine the retention time of each separated isomer.
-
Extract the mass spectrum for each peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) and the data in Table 2 to identify each isomer based on its fragmentation pattern.
Analytical Workflow
The logical flow of the GC-MS analysis for differentiating dimethylpentene isomers is illustrated in the following diagram.
Comparing reactivity of 3,4-Dimethyl-1-pentene vs other pentene isomers
An Objective Comparison of the Reactivity of 3,4-Dimethyl-1-pentene and Other Pentene Isomers
This guide provides a detailed comparison of the chemical reactivity of this compound against other common pentene isomers. The analysis is based on established principles of organic chemistry and supported by available experimental data, focusing on reactions relevant to synthetic chemistry and drug development.
Alkene Stability and Structure
The reactivity of an alkene is inversely related to its thermodynamic stability. More stable alkenes generally have lower ground state energy and thus a higher activation energy for reactions. The stability of pentene isomers is determined by two primary factors:
-
Substitution: The degree of substitution at the double bond. Stability increases with the number of alkyl groups attached to the sp² hybridized carbons. The general order of stability is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.
-
Steric Strain: Steric hindrance between alkyl groups can decrease stability. For geometric isomers, trans isomers are typically more stable than cis isomers due to reduced steric strain.[1]
Based on these principles, the relative stability of this compound and other representative pentene isomers can be predicted. This compound is a monosubstituted alkene, suggesting it is less stable and therefore more reactive than more substituted isomers like 2-pentene (B8815676) (disubstituted) or 2-methyl-2-butene (B146552) (trisubstituted).[2]
Comparative Reactivity in Key Reactions
Electrophilic Addition: Hydrohalogenation (e.g., with HBr)
Electrophilic addition is a fundamental reaction of alkenes. The reaction rate is determined by the stability of the carbocation intermediate formed during the rate-determining step.[3] According to Markovnikov's rule, the electrophile (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation.[4][5]
The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°).[6][7] This is due to hyperconjugation and inductive effects, where adjacent alkyl groups help to stabilize the positive charge.[8][9]
This compound: Protonation of this compound at the C1 position initially forms a secondary (2°) carbocation at C2. This secondary carbocation can undergo a rapid 1,2-hydride shift to form a more stable tertiary (3°) carbocation at C3. Nucleophilic attack by Br⁻ then occurs predominantly at the tertiary carbon.[10][11] This rearrangement pathway makes the reaction complex but facile due to the formation of a highly stable intermediate.
Comparison with other isomers:
-
1-Pentene (B89616) (Monosubstituted): Forms a secondary carbocation. It is expected to react at a comparable or slightly slower rate than this compound, as it does not benefit from rearrangement to a tertiary carbocation.
-
2-Pentene (Disubstituted): Forms a secondary carbocation. Its higher initial stability compared to 1-alkenes might lead to a slightly slower reaction rate under identical conditions.
-
2-Methyl-2-butene (Trisubstituted): Forms a stable tertiary carbocation directly upon protonation. This isomer reacts rapidly.
-
2-Methyl-1-butene (Disubstituted): Also forms a tertiary carbocation directly and thus reacts quickly.
The logical flow of electrophilic addition and carbocation rearrangement is illustrated below.
Caption: Electrophilic addition of HBr to this compound.
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction rate is sensitive to:
-
Alkene Stability: Less stable alkenes have a higher heat of hydrogenation and often react faster.[12]
-
Steric Hindrance: Sterically hindered alkenes adsorb less readily onto the catalyst surface, slowing the reaction rate.[1]
This compound: As a monosubstituted alkene, it is relatively unstable. However, the presence of a bulky isopropyl group adjacent to the double bond (at C3) introduces significant steric hindrance. This steric factor is likely to decrease the rate of hydrogenation compared to unbranched monosubstituted alkenes.
Comparison with other isomers: Experimental data for the hydrogenation of linear pentene isomers over a 1% Pd/alumina catalyst shows the following reactivity order: cis-2-pentene (B165939) > 1-pentene > trans-2-pentene.[13][14]
-
1-Pentene: Less sterically hindered than this compound and is expected to hydrogenate faster.
-
cis-2-Pentene: Its lower stability due to steric strain makes it the most reactive of the linear isomers.[13][14]
-
trans-2-Pentene: The most stable of the linear isomers, it exhibits the slowest hydrogenation rate.[14]
-
2-Methyl-2-butene (Trisubstituted): More substituted and thus more stable. The double bond is also sterically shielded, leading to a slower hydrogenation rate compared to less substituted isomers.
| Alkene Isomer | Substitution | Relative Stability | Expected Hydrogenation Rate |
| 1-Pentene | Monosubstituted | Low | High |
| cis-2-Pentene | Disubstituted | Low (Steric Strain) | Very High[13][14] |
| trans-2-Pentene | Disubstituted | High | Low[13][14] |
| 2-Methyl-2-butene | Trisubstituted | Very High | Very Low |
| This compound | Monosubstituted | Low | Moderate to Low (Steric Hindrance) |
Oxidation with Potassium Permanganate (B83412) (KMnO₄)
The products of oxidation with KMnO₄ depend on the reaction conditions (temperature, concentration) and the structure of the alkene.
-
Cold, Dilute, Alkaline KMnO₄: This reaction typically breaks the π-bond to form a cis-diol (glycol).
-
Hot, Concentrated, Acidic KMnO₄: This is a much stronger oxidizing condition that cleaves the C=C double bond entirely.[15][16] The products depend on the substitution pattern of the alkene carbons:
-
=CH₂ (unsubstituted) is oxidized to CO₂.
-
=CHR (monosubstituted) is oxidized to a carboxylic acid (R-COOH).
-
=CR₂ (disubstituted) is oxidized to a ketone (R₂C=O).
-
This compound (=CH₂ and =CHR):
-
With cold, dilute KMnO₄, it will yield 3,4-dimethylpentane-1,2-diol.
-
With hot, concentrated KMnO₄, the double bond cleaves to yield carbon dioxide (from the =CH₂ group) and 3-methyl-2-butanone (B44728) (from the =CH-CH(CH₃)₂ part, after initial formation of an aldehyde which gets oxidized). However, since the carbon is secondary, it will form a carboxylic acid: 2,3-dimethylbutanoic acid.
Comparison Table for Oxidative Cleavage with Hot, Concentrated KMnO₄
| Alkene Isomer | Structure at Double Bond | Oxidative Cleavage Products |
| 1-Pentene | =CH₂ and =CH-R | CO₂ and Butanoic acid |
| 2-Pentene | =CH-R and =CH-R' | Ethanoic acid and Propanoic acid |
| 2-Methyl-2-butene | =C(CH₃)₂ and =CH-CH₃ | Propanone (Acetone) and Ethanoic acid |
| This compound | =CH₂ and =CH-R | CO₂ and 2,3-Dimethylbutanoic acid |
Experimental Protocols
The following are generalized experimental protocols for the reactions discussed. Researchers should consult specific literature for detailed procedures tailored to their substrates and equipment.
Protocol 1: Hydrohalogenation of an Alkene
A general workflow for this type of reaction is presented below.
Caption: General experimental workflow for alkene hydrohalogenation.
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Reaction: The alkene (1.0 eq) is dissolved in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether). The solution is cooled in an ice bath.
-
Reagent Addition: Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by pouring it into a cold, saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude alkyl halide is purified by distillation or column chromatography.
Protocol 2: Catalytic Hydrogenation
-
Catalyst Preparation: A Parr hydrogenation bottle is charged with the alkene (1.0 eq), a suitable solvent (e.g., ethanol (B145695) or ethyl acetate), and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: The bottle is attached to a Parr hydrogenation apparatus. The vessel is flushed several times with hydrogen gas to remove air.
-
Reaction: The reaction is shaken under a positive pressure of hydrogen (e.g., 30-50 psi) at room temperature.
-
Monitoring: Hydrogen uptake is monitored via the pressure gauge. The reaction is considered complete when hydrogen uptake ceases.
-
Workup: The reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.
-
Purification: The filtrate is concentrated under reduced pressure to yield the alkane product. Purity can be assessed by GC or NMR.
Protocol 3: Oxidative Cleavage with KMnO₄
-
Setup: A round-bottom flask is charged with the alkene (1.0 eq) and a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) if the alkene is not water-soluble. A solution of potassium permanganate (KMnO₄, ~3-4 eq) and sodium carbonate (Na₂CO₃) in water is prepared.
-
Reaction: The KMnO₄ solution is added to the alkene mixture and heated to reflux. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup: After the reaction is complete (as indicated by the disappearance of the purple color), the mixture is cooled. The MnO₂ precipitate is removed by filtration.
-
Isolation: The aqueous filtrate is acidified with a strong acid (e.g., HCl) to a low pH.
-
Purification: The acidic products (carboxylic acids) are extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to yield the crude product, which can be further purified. Ketone products will remain in the organic phase before acidification.
Conclusion
The reactivity of this compound is governed by a balance between its inherent instability as a monosubstituted alkene and the significant steric hindrance provided by its alkyl groups.
-
In electrophilic additions , it is highly reactive, facilitated by the ability of its initial secondary carbocation intermediate to rearrange into a more stable tertiary carbocation.
-
In catalytic hydrogenation , its reactivity is likely diminished by steric hindrance around the double bond, making it slower to react than less hindered isomers like 1-pentene.
-
In oxidative cleavage , it follows predictable patterns based on its monosubstituted (=CH₂) and disubstituted (=CHR) vinylic carbons, yielding CO₂ and a carboxylic acid under harsh conditions.
Understanding these reactivity patterns is crucial for professionals in chemical research and drug development for predicting reaction outcomes and designing synthetic pathways.
References
- 1. organic chemistry - Rate of hydrogenation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Regioselectivity of Electrophilic Additions to Alkenes: Markovnikov's Rule [jove.com]
- 6. 5.2 Carbocation Structure and Stability – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fiveable.me [fiveable.me]
- 10. Solved The electrophilic addition of HBr to | Chegg.com [chegg.com]
- 11. Solved The electrophilic addition of HBr to | Chegg.com [chegg.com]
- 12. PS6-S13 [ursula.chem.yale.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Stereochemical Analysis of Hydrogenation Products of Chiral Alkenes
For Researchers, Scientists, and Drug Development Professionals
The stereoselective hydrogenation of chiral alkenes is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the precise control of stereochemistry is paramount for therapeutic efficacy and safety. This guide provides an objective comparison of common catalyst systems used in the asymmetric hydrogenation of chiral and prochiral alkenes, supported by experimental data. Detailed protocols for representative hydrogenation reactions and subsequent stereochemical analysis are also presented to aid in experimental design and execution.
Performance Comparison of Chiral Hydrogenation Catalysts
The efficiency and stereoselectivity of alkene hydrogenation are highly dependent on the choice of catalyst, the substrate, and the reaction conditions. Below are comparative data for commonly employed catalyst systems based on Iridium, Ruthenium, and Rhodium.
Iridium-Based Catalysts
Iridium catalysts, particularly those with N,P-ligands, are highly effective for the asymmetric hydrogenation of unfunctionalized and minimally functionalized alkenes, which are often challenging substrates for other catalyst systems.[1][2][3][4]
| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | d.r. | e.e. (%) | Reference |
| (E)-2-Cyclohexyl-2-butene | [Ir(cod)(PCy₃)(py)]PF₆ / Ligand 1 | CH₂Cl₂ | 50 | 25 | 2 | >99 | - | 97 | [1] |
| (E)-3,4-Dimethyl-2-pentene | [Ir(cod)(PCy₃)(py)]PF₆ / Ligand 1 | CH₂Cl₂ | 50 | 25 | 2 | >99 | - | 94 | [1] |
| (Z)-3,4-Dimethyl-2-pentene | [Ir(cod)(PCy₃)(py)]PF₆ / Ligand 1 | CH₂Cl₂ | 50 | 25 | 12 | >99 | - | 93 | [1] |
| Divinylcarbinol 1a | Ir N,P catalyst C / K₂CO₃ | Toluene | 1 | 25 | 0.17 | 95 (NMR) | >99:1 | >99 | [5] |
| 1,4-Dihydronaphthalene | Ir/f-binaphane | Toluene | 50 | 25 | 12 | 100 | - | 99 | [6] |
Ligand 1 refers to a specific bicyclic pyridine-based N,P ligand described in the referenced literature.
Ruthenium-Based Catalysts
Ruthenium catalysts, especially those bearing chiral diphosphine ligands like BINAP, are renowned for their high enantioselectivity in the hydrogenation of a wide range of functionalized alkenes, such as β-ketoesters and α-(acylamino)acrylic esters.[7][8][9][10]
| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | d.r. | e.e. (%) | Reference |
| Methyl acetoacetate | Ru/POP-BINAP | Ethanol | 20 | 85 | 20 | 100 | - | 92 | [9] |
| Ethyl 3-oxo-4-phenylbutanoate | Ru/POP-BINAP | Ethanol | 20 | 85 | 20 | 100 | - | 92 | [9] |
| Methyl α-formamidoacrylate | Ru(CH₃COO)₂[(S)-binap] | Methanol | 4 | 25 | 24 | 100 | - | >90 (S) | [8] |
| 2-Methylquinoline | (R,R)-1c (cationic Ru) | Methanol | 20 | 60 | 6 | 100 | - | 99 | [11] |
Rhodium-Based Catalysts
Rhodium complexes with chiral diphosphine ligands are classic catalysts for the asymmetric hydrogenation of prochiral enamides and other functionalized alkenes, often providing high enantioselectivities.[12]
| Substrate | Ligand | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) | Reference |
| Methyl α-acetamidoacrylate | (S,S)-Chiraphos | Ethanol | 1 | 25 | 1 | 100 | 95 (R) | [12] |
| Methyl α-acetamidocinnamate | (R)-Prophos | Ethanol | 1 | 25 | 1 | 100 | 90 (R) | [12] |
| N-acetyldehydrophenylalanine | (R,R)-DIPAMP | Methanol | 3 | 25 | 12 | 100 | 95 (R) | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for a hydrogenation reaction and the subsequent stereochemical analysis by chiral HPLC.
General Procedure for Asymmetric Hydrogenation of an Enamide
This protocol is adapted from a typical rhodium-catalyzed hydrogenation of an enamide.[13]
1. Catalyst Preparation (in a glovebox): a. To a Schlenk tube, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine (B1218219) ligand (e.g., (R)-Binaphthylisopropylphosphite, 1.1 mol%). b. Add anhydrous, degassed dichloromethane (B109758) (DCM) to dissolve the solids. c. Stir the solution for 20 minutes at room temperature to allow for the formation of the active catalyst.
2. Hydrogenation Reaction: a. In a separate autoclave, dissolve the enamide substrate (1.0 mmol) in DCM. b. Transfer the pre-formed catalyst solution to the autoclave containing the substrate via cannula. c. Seal the autoclave, purge it three times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm). d. Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
3. Reaction Monitoring and Work-up: a. The reaction progress can be monitored by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. b. Upon completion, carefully depressurize the autoclave. c. Concentrate the reaction mixture under reduced pressure. d. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the chiral product.
Protocol for Chiral HPLC Analysis
This protocol outlines the steps for determining the enantiomeric excess of the hydrogenation product.[13][14]
1. Sample Preparation: a. Dissolve a small amount of the purified product (approximately 1 mg) in the HPLC mobile phase (e.g., 1 mL of a hexane/isopropanol mixture) to create a stock solution. b. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions: a. Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or other suitable detector. b. Select a chiral stationary phase (CSP) column appropriate for the analyte (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).[14] c. Set the column temperature (e.g., 25 °C). d. Use an isocratic mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min). e. Set the detector to a wavelength where the analyte has strong absorbance.
3. Data Analysis: a. Inject the sample onto the column and record the chromatogram. b. Identify the retention times of the two enantiomers. c. Integrate the peak areas for each enantiomer. d. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizations
Mechanism of Asymmetric Hydrogenation
The following diagram illustrates a simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide, highlighting the key steps of oxidative addition, substrate coordination, migratory insertion, and reductive elimination.
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Experimental Workflow for Stereochemical Analysis
This diagram outlines the typical workflow from the completion of the hydrogenation reaction to the final determination of stereochemical purity.
Caption: Workflow for the analysis of stereochemical outcome in hydrogenation.
Logical Relationship of Factors Influencing Stereoselectivity
The stereochemical outcome of a hydrogenation reaction is a result of the interplay between the substrate, the chiral ligand, the metal center, and the reaction conditions. This diagram illustrates these relationships.
Caption: Key factors influencing the stereoselectivity of hydrogenation reactions.
References
- 1. Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. chimia.ch [chimia.ch]
- 5. Site‐ and Enantioselective Iridium‐Catalyzed Desymmetric Mono‐Hydrogenation of 1,4‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validating the Structure of 3,4-Dimethyl-1-pentene using 13C NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific investigation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful analytical tool for determining the carbon framework of a molecule. This guide provides a comparative analysis of the 13C NMR data for 3,4-dimethyl-1-pentene and its constitutional isomer, 3,3-dimethyl-1-pentene (B1360116), to demonstrate the utility of this technique in structural validation.
The core principle of 13C NMR spectroscopy lies in the fact that chemically non-equivalent carbon atoms in a molecule resonate at different frequencies in a magnetic field. This results in a spectrum with distinct peaks, where the chemical shift of each peak provides information about the electronic environment of the corresponding carbon atom. By analyzing the number of signals and their chemical shifts, the carbon skeleton of a molecule can be deduced and compared against expected values for a proposed structure.
Comparative Analysis of 13C NMR Data
To validate the structure of this compound, its experimental 13C NMR spectrum must align with the predicted spectrum and differ significantly from that of its isomers. A comparison with 3,3-dimethyl-1-pentene highlights the distinguishing features in their respective 13C NMR spectra. The number of unique carbon signals and their chemical shifts are key differentiators.
Below are the expected 13C NMR chemical shifts for this compound and its isomer, 3,3-dimethyl-1-pentene.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) | Multiplicity (Proton Coupled) |
| C1 (=CH₂) | ~112.7 | Triplet |
| C2 (-CH=) | ~143.9 | Doublet |
| C3 (-CH) | ~45.8 | Doublet |
| C4 (-CH) | ~34.1 | Doublet |
| C5 (-CH₃) | ~20.5 | Quartet |
| C6 (-CH₃) | ~15.9 | Quartet |
| C7 (-CH₃) | ~22.8 | Quartet |
Table 2: Predicted 13C NMR Chemical Shifts for 3,3-Dimethyl-1-pentene
| Carbon Atom | Chemical Shift (ppm) | Multiplicity (Proton Coupled) |
| C1 (=CH₂) | ~110.1 | Triplet |
| C2 (-CH=) | ~148.1 | Doublet |
| C3 (-C-) | ~36.8 | Singlet |
| C4 (-CH₂) | ~45.5 | Triplet |
| C5 (-CH₃) | ~9.0 | Quartet |
| C6 (-CH₃) | ~29.1 | Quartet |
| C7 (-CH₃) | ~29.1 | Quartet |
The most notable differences are the number of signals in the aliphatic region and the chemical shift of the quaternary carbon in 3,3-dimethyl-1-pentene, which is absent in the spectrum of this compound. The presence of seven distinct signals for this compound versus six for 3,3-dimethyl-1-pentene (due to the chemical equivalence of two methyl groups) is a definitive distinguishing feature.
Visualizing the Structures and Validation Workflow
To further clarify the structural assignments and the validation process, the following diagrams are provided.
Caption: Structure of this compound with carbon numbering.
Caption: Logical workflow for validating a chemical structure using 13C NMR.
Experimental Protocol: Acquiring a Proton-Decoupled 13C NMR Spectrum
The following provides a generalized protocol for the acquisition of a standard proton-decoupled 13C NMR spectrum.
-
Sample Preparation:
-
Dissolve 10-50 mg of the purified compound (e.g., this compound) in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.0 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment.
-
Key parameters to set include:
-
Pulse Angle: Typically a 30° or 45° pulse is used to allow for a shorter relaxation delay.
-
Acquisition Time: Usually 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common for qualitative spectra.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
-
Initiate the data acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or using the known chemical shift of the deuterated solvent.
-
Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled spectra, peak intensities are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect).
-
Pick and label the peaks to generate a peak list.
-
By following this protocol and comparing the resulting spectrum with the reference data, researchers can confidently validate the structure of this compound and distinguish it from its isomers. This methodical approach ensures the accuracy and reliability of chemical characterization in research and development.
Comparative study of Ziegler-Natta versus metallocene catalysts for polyolefin synthesis
A Comparative Guide to Ziegler-Natta and Metallocene Catalysts for Polyolefin Synthesis
For researchers and scientists in the field of polymer chemistry, the choice of catalyst is a critical determinant of the final properties of a polyolefin. The two most prominent classes of catalysts employed for this purpose are the traditional Ziegler-Natta (Z-N) catalysts and the more contemporary metallocene catalysts. This guide provides a detailed comparison of these two systems, supported by performance data and experimental insights, to aid in catalyst selection for specific research and development applications.
Overview of Catalyst Systems
Ziegler-Natta Catalysts: First discovered in the 1950s by Karl Ziegler and Giulio Natta, for which they were awarded the Nobel Prize in Chemistry in 1963, these catalysts are heterogeneous systems.[1][2] They are typically composed of a transition metal halide from Group IV, such as titanium tetrachloride (TiCl₄), supported on a magnesium chloride (MgCl₂) matrix.[1][3] An organoaluminum compound, like triethylaluminium (TEA), is used as a co-catalyst.[1][2] The multi-sited nature of Z-N catalysts leads to the production of polymers with a broad molecular weight distribution and less uniform microstructure.[1][3]
Metallocene Catalysts: These are a more recent development and are characterized as single-site catalysts.[1][3] A typical metallocene catalyst consists of a transition metal atom (commonly titanium, zirconium, or hafnium) "sandwiched" between one or more cyclopentadienyl (B1206354) ligands.[2][3] Methylaluminoxane (MAO) is a common co-catalyst for these systems.[3][4] The well-defined, single active site of metallocene catalysts allows for precise control over the polymer's molecular weight, molecular weight distribution, and stereochemistry.[1][5]
Comparative Performance Data
The choice between Ziegler-Natta and metallocene catalysts often depends on the desired polymer properties for a specific application. The following tables summarize key performance indicators based on typical experimental findings.
Table 1: General Catalyst Performance
| Feature | Ziegler-Natta Catalysts | Metallocene Catalysts |
| Catalyst Type | Heterogeneous, multi-sited | Homogeneous, single-site |
| Co-catalyst | Triethylaluminium (TEA) or other organoaluminum compounds | Methylaluminoxane (MAO) |
| Activity | High | Very high (often 10-100 times higher than Z-N)[4] |
| Cost | Lower | Higher |
| Industrial Use | Dominant for commodity polyolefins (HDPE, LLDPE, PP)[2][6] | Growing use for specialty polymers with tailored properties[7] |
Table 2: Polyolefin Product Characteristics
| Property | Ziegler-Natta Catalyzed Polyolefins | Metallocene Catalyzed Polyolefins |
| Molecular Weight (MW) | High | Controllable over a wide range |
| Molecular Weight Distribution (MWD) | Broad (Polydispersity Index > 4) | Narrow (Polydispersity Index ≈ 2)[4] |
| Comonomer Distribution | Non-uniform | Uniform[1] |
| Stereoregularity | High isotacticity for polypropylene (B1209903) | Tunable (isotactic, syndiotactic, atactic)[3] |
| Crystallinity | High | Controllable, can be moderate to high[3] |
| Oligomer Content | Higher | Lower[4] |
| Transparency | Generally lower | Can be high |
Experimental Protocols
Below are generalized experimental protocols for olefin polymerization using both catalyst systems. These are intended as a guide and may require optimization for specific monomers and desired polymer properties.
Ziegler-Natta Polymerization of Ethylene (B1197577) (Slurry Phase)
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂ support)
-
Triethylaluminium (TEA) co-catalyst
-
High-purity ethylene gas
-
Anhydrous hexane (B92381) (polymerization solvent)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous hexane is introduced into the reactor.
-
The desired amount of TEA co-catalyst is added to the hexane.
-
The reactor is heated to the desired polymerization temperature (e.g., 70-80 °C).
-
The Ziegler-Natta catalyst slurry is injected into the reactor.
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 10-20 bar).
-
The polymerization is allowed to proceed for the desired time, with continuous ethylene feeding to maintain pressure.
-
The reaction is terminated by venting the ethylene and adding methanol.
-
The polymer slurry is cooled and transferred to a filtration unit.
-
The collected polymer is washed with a dilute hydrochloric acid solution and then with distilled water to remove catalyst residues.
-
The polyethylene (B3416737) is dried in a vacuum oven.
Metallocene-Catalyzed Polymerization of Propylene (B89431) (Solution Phase)
Materials:
-
Metallocene catalyst (e.g., rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) co-catalyst
-
High-purity propylene gas
-
Anhydrous toluene (B28343) (polymerization solvent)
-
Acidified methanol (for quenching and precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
A glass-lined reactor is baked out under vacuum and purged with nitrogen.
-
Anhydrous toluene is added to the reactor.
-
The reactor is brought to the desired polymerization temperature (e.g., 50 °C).
-
The required amount of MAO solution in toluene is added to the reactor.
-
The reactor is saturated with propylene gas at the desired pressure (e.g., 5 bar).
-
The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate polymerization.
-
The polymerization is continued for the set duration, maintaining constant pressure by feeding propylene.
-
The reaction is quenched by injecting acidified methanol.
-
The precipitated polypropylene is collected by filtration.
-
The polymer is washed with methanol and dried under vacuum.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles for both Ziegler-Natta and metallocene systems, as well as a general experimental workflow for polyolefin synthesis.
Caption: Catalytic cycle of a Ziegler-Natta catalyst.
Caption: Catalytic cycle of a metallocene catalyst.
Caption: General experimental workflow for polyolefin synthesis.
Conclusion
Both Ziegler-Natta and metallocene catalysts are powerful tools for the synthesis of polyolefins. Ziegler-Natta catalysts remain the workhorse of the industry for the production of high-volume commodity plastics due to their robustness and lower cost.[6] Metallocene catalysts, on the other hand, offer an unparalleled level of control over the polymer architecture, enabling the production of specialty polymers with precisely tailored properties.[3][5] The choice between the two will ultimately depend on the specific requirements of the application, balancing factors such as desired polymer characteristics, cost, and the level of control needed over the polymerization process.
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 7. d-nb.info [d-nb.info]
A Comparative Guide to Poly(4-methyl-1-pentene): Properties, Performance, and Alternatives for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the properties and performance of poly(4-methyl-1-pentene) (PMP) against other commonly used polymers in research and drug development: polypropylene (B1209903) (PP), polycarbonate (PC), cyclic olefin copolymer (COC), and poly(methyl methacrylate) (PMMA). This document is intended to assist in material selection by presenting objective data and detailed experimental methodologies.
Section 1: Comparative Performance of Poly(4-methyl-1-pentene)
Poly(4-methyl-1-pentene), a high-performance thermoplastic, offers a unique combination of properties making it a valuable material for specialized applications in laboratory and medical fields.[1] Its low density, high transparency, excellent gas permeability, and good biocompatibility distinguish it from other polymers.[1] PMP is commercially available under the trademark TPX™, with Mitsui Chemicals being the sole global supplier. This section provides a quantitative comparison of PMP's key properties against those of PP, PC, COC, and PMMA.
Mechanical Properties
The mechanical integrity of a polymer is crucial for the durability and reliability of laboratory equipment and medical devices. The following table summarizes the key mechanical properties of PMP and its alternatives.
| Property | Poly(4-methyl-1-pentene) (PMP) | Polypropylene (PP) | Polycarbonate (PC) | Cyclic Olefin Copolymer (COC) | Poly(methyl methacrylate) (PMMA) | Test Standard |
| Density (g/cm³) | 0.83 | 0.90-0.91 | 1.20-1.22 | 1.02 | 1.18 | ISO 1183 |
| Tensile Strength (MPa) | 24-28 | 31-41 | 55-75 | 60-65 | 48-76 | ASTM D638 |
| Tensile Modulus (GPa) | 1.4-1.5 | 1.1-1.6 | 2.0-2.4 | 2.6-3.2 | 2.4-3.3 | ASTM D638 |
| Flexural Modulus (GPa) | 1.3-1.6 | 1.2-1.7 | 2.1-2.4 | 2.8-3.3 | 2.4-3.3 | ASTM D790 |
| Elongation at Break (%) | 10-50 | 100-600 | 60-120 | 2-10 | 2-10 | ASTM D638 |
| Hardness (Rockwell) | R80-R90 | R80-R102 | R118-R120 | R110-R120 | M80-M100 | ASTM D785 |
Thermal Properties
Thermal stability is a critical factor for applications involving temperature fluctuations, such as autoclaving or high-temperature experiments.
| Property | Poly(4-methyl-1-pentene) (PMP) | Polypropylene (PP) | Polycarbonate (PC) | Cyclic Olefin Copolymer (COC) | Poly(methyl methacrylate) (PMMA) | Test Standard |
| Melting Point (°C) | 220-240 | 160-170 | ~155 (Vicat) | N/A (Amorphous) | N/A (Amorphous) | ISO 11357 |
| Heat Deflection Temperature (°C) at 0.45 MPa | 80-110 | 85-121 | 128-138 | 70-170 | 70-100 | ASTM D648 |
| Vicat Softening Point (°C) | 160-175 | 150-160 | 145-155 | 70-170 | 85-105 | ASTM D1525 |
| Coefficient of Linear Thermal Expansion (10⁻⁵ /°C) | 11.7 | 8.1-10 | 6.5-7.0 | 6.0-8.0 | 5.0-9.0 | ASTM D696 |
Optical Properties
Optical clarity is essential for applications requiring visual monitoring of processes or samples.
| Property | Poly(4-methyl-1-pentene) (PMP) | Polypropylene (PP) | Polycarbonate (PC) | Cyclic Olefin Copolymer (COC) | Poly(methyl methacrylate) (PMMA) | Test Standard |
| Refractive Index | 1.463 | 1.49-1.51 | 1.584-1.586 | 1.53-1.54 | 1.49 | ASTM D542 |
| Light Transmittance (%) | >90 | ~90 | 88-91 | 91-92 | 92 | ASTM D1003 |
| Haze (%) | <2 | >1 | <1 | <1 | <2 | ASTM D1003 |
Chemical Resistance
Resistance to a wide range of chemicals is vital for laboratory plastics to ensure the integrity of experiments and the safety of personnel.
| Chemical Class | Poly(4-methyl-1-pentene) (PMP) | Polypropylene (PP) | Polycarbonate (PC) | Cyclic Olefin Copolymer (COC) | Poly(methyl methacrylate) (PMMA) |
| Dilute Acids | Excellent | Excellent | Good | Excellent | Good |
| Concentrated Acids | Good | Poor to Good | Poor | Good | Poor |
| Alcohols | Excellent | Good | Good | Excellent | Poor to Good |
| Aldehydes | Good | Good | Poor | Good | Poor |
| Bases | Excellent | Excellent | Poor | Excellent | Good |
| Esters | Poor | Poor | Poor | Good | Poor |
| Ketones | Good | Poor | Poor | Good | Poor |
| Aliphatic Hydrocarbons | Good | Poor | Good | Good | Good |
| Aromatic Hydrocarbons | Poor | Poor | Poor | Poor | Poor |
| Halogenated Hydrocarbons | Poor | Poor | Poor | Poor | Poor |
This table provides a general guide. It is crucial to test for specific chemical compatibility under application conditions.
Section 2: Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and verification of the presented data.
Mechanical Testing
2.1.1 Tensile Properties (ASTM D638)
This test method determines the tensile properties of plastics.
-
Specimen Preparation: Test specimens are prepared in a standard dumbbell shape by injection molding or machining from a sheet. The dimensions of the specimen depend on the material's rigidity and thickness.
-
Procedure:
-
Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Measure the width and thickness of the narrow section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge length of the specimen to measure elongation accurately.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is determined by the material type and specimen dimensions.
-
-
Data Analysis: The test yields a stress-strain curve from which tensile strength, tensile modulus, and elongation at break are calculated.
2.1.2 Flexural Properties (ASTM D790)
This test method is used to determine the flexural properties of plastics.
-
Specimen Preparation: Rectangular specimens of a specified size are prepared.
-
Procedure:
-
Condition the specimens as per ASTM D638.
-
The test is conducted using a three-point bending setup. The specimen is placed on two supports, and a load is applied to the center of the specimen.
-
The load is applied at a constant rate of crosshead motion until the specimen breaks or reaches a maximum strain of 5%.
-
-
Data Analysis: The flexural strength and flexural modulus are calculated from the load-deflection curve.
Gas Permeability Testing (ASTM D1434)
This standard describes two methods for determining the gas transmission rate (GTR) of plastic films and sheeting: the manometric method and the volumetric method.
-
Specimen Preparation: A flat film or sheet of the material is required. The specimen should be free of defects and representative of the material.
-
Procedure (Manometric Method):
-
The specimen is mounted in a gas transmission cell, dividing it into two chambers.
-
One chamber (the high-pressure side) is filled with the test gas at a specific pressure.
-
The other chamber (the low-pressure side) is evacuated.
-
The pressure increase on the low-pressure side is measured over time as the gas permeates through the specimen.
-
-
Data Analysis: The gas transmission rate is calculated from the rate of pressure change on the low-pressure side.
Biocompatibility Testing (ISO 10993)
The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices. The selection of tests depends on the nature and duration of body contact. For many devices made from the polymers discussed, the following initial tests are critical.
2.3.1 Cytotoxicity (ISO 10993-5)
This test evaluates the potential for a material to cause cell death.[2][3][4][5]
-
Principle: Extracts of the test material or the material itself are brought into contact with cultured cells. Any adverse effects on the cells are observed and quantified.[2][3][4][5]
-
Methods:
-
Extract Method: An extract of the material is prepared using a suitable solvent (e.g., cell culture medium). The extract is then added to a culture of L929 mouse fibroblast cells.[3]
-
Direct Contact Method: The test material is placed directly onto a layer of cultured cells.[2]
-
Agar (B569324) Diffusion Method: A layer of agar is placed between the test material and the cultured cells.[2]
-
-
Evaluation: After a specified incubation period, the cells are examined for malformation, lysis, and other signs of toxicity. Cell viability is often quantified using an MTT assay, where a reduction in viability below 70% is typically considered a cytotoxic effect.[6]
2.3.2 Sensitization (ISO 10993-10)
This test assesses the potential of a material to cause an allergic reaction after repeated exposure.[7][8][9]
-
Principle: The test material or its extracts are applied to the skin of guinea pigs to induce a potential allergic response.[10]
-
Methods:
-
Evaluation: After an induction phase and a rest period, the animals are challenged with the test substance, and the skin is observed for signs of an allergic reaction (e.g., redness and swelling).[10]
2.3.3 Irritation (ISO 10993-23)
This standard, which is a split from the former ISO 10993-10, specifically addresses the assessment of irritation potential.[11][12]
-
Principle: The test evaluates the potential of a medical device to cause localized skin irritation.[11]
-
Methods:
-
In vivo: Involves applying the test material or its extracts to the skin of rabbits and observing for signs of irritation such as erythema (redness) and edema (swelling).
-
In vitro: Utilizes reconstructed human epidermis (RhE) models to assess skin irritation, reducing the need for animal testing.[6]
-
-
Evaluation: The skin reaction is scored based on the severity of erythema and edema at specified time points after application.
Section 3: Visualization of an Experimental Workflow
Extracorporeal Membrane Oxygenation (ECMO) Circuit
Poly(4-methyl-1-pentene) is a critical material in the construction of hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO) due to its high gas permeability and excellent biocompatibility.[1] The following diagram illustrates a simplified veno-venous (VV) ECMO circuit, highlighting the role of the PMP membrane in the oxygenator.
This guide provides a foundational comparison to aid in the selection of polymers for scientific and drug development applications. It is imperative that for any specific application, further detailed testing and validation are conducted to ensure the material's suitability and safety.
References
- 1. tedpella.com [tedpella.com]
- 2. patientguard.com [patientguard.com]
- 3. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]
- 4. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.swiss]
- 5. mddionline.com [mddionline.com]
- 6. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Big Three in Biocompatibility Testing Explained [nabi.bio]
- 8. measurlabs.com [measurlabs.com]
- 9. ISO 10993-10 Skin Sensitization: Everything You Need to Know [testlabsuk.com]
- 10. mddionline.com [mddionline.com]
- 11. congenius.ch [congenius.ch]
- 12. Interpretation of ISO 10993-23:2021 Medical Device Irritation Testing Standard and ISO 10993-10:2021 Skin Sensitization Testing Standard - Knowledge [topwinmed.com]
A Comparative Guide to Purity Assessment of Synthesized 3,4-Dimethyl-1-pentene
For researchers, scientists, and drug development professionals, the verification of a synthesized compound's purity is a foundational step that ensures the reliability and reproducibility of subsequent experimental results. This guide provides an objective comparison of elemental analysis against other common analytical techniques for assessing the purity of synthesized 3,4-Dimethyl-1-pentene (C₇H₁₄), a volatile alkene.
Alternative Purity Assessment Methods
While elemental analysis is a robust technique for confirming the elemental composition of a sample, it provides limited information regarding impurities that may have the same elemental formula, such as isomers, or other organic contaminants.[1] For a comprehensive purity profile of a volatile organic compound like this compound, orthogonal methods are necessary. The most common and effective alternative methods include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
-
Gas Chromatography (GC): An ideal technique for the analysis of volatile liquid samples.[3] GC separates components of a mixture based on their differential distribution between a stationary and a mobile phase, allowing for the identification and quantification of volatile impurities.[4]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: This method provides detailed structural information and can be used for absolute or relative quantification of the main compound against impurities or a certified internal standard.[5][6] It is particularly useful for identifying and quantifying isomeric impurities and other organic molecules containing protons.[7]
Experimental Protocols
Accurate and reproducible data are contingent upon well-defined experimental procedures. The following sections detail the methodologies for each purity assessment technique.
Elemental Analysis (EA)
Principle: The sample is combusted at a high temperature in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O) are separated and quantified by a detector, allowing for the determination of the mass percentages of carbon and hydrogen.[8]
Methodology:
-
Sample Preparation: Accurately weigh 2–3 mg of the synthesized this compound into a tin capsule. Due to the volatile nature of the compound, the sample should be loaded into the elemental analyzer immediately after weighing to minimize losses.[3]
-
Instrumentation: A CHNS/O elemental analyzer is used.
-
Analysis Conditions:
-
Combustion Furnace Temperature: ~900–1000 °C
-
Carrier Gas: Helium
-
Detector: Thermal Conductivity Detector (TCD)
-
-
Data Analysis: The experimentally determined mass percentages of Carbon (C) and Hydrogen (H) are compared to the theoretical values calculated from the molecular formula (C₇H₁₄). The purity is inferred from the deviation between the experimental and theoretical values. An acceptable deviation is typically within ±0.4%.
Gas Chromatography (GC)
Principle: The volatile sample is injected into a heated port, vaporized, and carried by an inert gas (mobile phase) through a column containing a stationary phase. Compounds separate based on their boiling points and interactions with the stationary phase, and are detected as they elute.[4]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 µL in 1 mL of a suitable solvent like hexane).
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. For impurity identification, a mass spectrometer (MS) detector can be employed.[3]
-
Analysis Conditions:
-
Column: A non-polar capillary column (e.g., CP-Al₂O₃/KCl or similar) is suitable for separating hydrocarbon isomers.[9][10]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, ramped to 180 °C at 5 °C/min.[9]
-
Carrier Gas: Nitrogen or Helium
-
Detector Temperature (FID): 300 °C
-
-
Data Analysis: Purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: The integrated area of a ¹H NMR signal is directly proportional to the number of protons generating that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[11][12]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.[2]
-
Accurately weigh a suitable, certified internal standard (e.g., dimethyl sulfone) and add it to the same NMR tube. The standard's signals must not overlap with the analyte's signals.[2]
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and mix thoroughly.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for complete proton relaxation.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis: After processing the spectrum (phasing and baseline correction), calculate the purity using the following formula[12]:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Comparative Data Analysis
The following table summarizes hypothetical, yet realistic, data for a synthesized sample of this compound assessed by the three techniques.
Table 1: Comparative Purity Assessment of a Synthesized this compound Sample
| Parameter | Elemental Analysis | Gas Chromatography (GC-FID) | Quantitative ¹H NMR |
| Theoretical Values | C: 85.63%, H: 14.37% | N/A | N/A |
| Experimental Results | C: 85.41%, H: 14.28% | Main Peak Area: 98.5% | Purity vs. Standard: 98.7% |
| Detected Impurities | Cannot distinguish isomers or organic impurities with the same elemental composition.[5] | Impurity 1 (Isomer): 1.2% Impurity 2 (Solvent): 0.3% | Isomeric Impurity: ~1.3% No other proton-containing impurities detected. |
| Calculated Purity | Inferred as high, within acceptable limits (deviation < 0.4%) | 98.5% | 98.7% |
Workflow for Purity Assessment
The logical flow from a synthesized sample to a final purity determination involves several key steps, often employing multiple analytical techniques for a comprehensive evaluation.
Caption: Workflow for comprehensive purity assessment of synthesized compounds.
Objective Comparison and Conclusion
Each analytical technique offers distinct advantages and limitations in the context of purity assessment for this compound.
-
Elemental Analysis serves as a fundamental check of the bulk sample's elemental composition. It is excellent for detecting inorganic impurities (e.g., salts) or residual water that are not detectable by other methods.[5] However, its major limitation is the inability to identify or quantify organic impurities, especially isomers, that do not alter the overall C:H ratio.[5]
-
Gas Chromatography is highly sensitive and provides excellent quantitative data on volatile impurities.[10] When coupled with a mass spectrometer, it offers powerful identification capabilities. Its strength lies in separating and quantifying distinct chemical entities, making it superior for detecting starting materials, by-products, or residual solvents.
-
Quantitative NMR provides both structural confirmation and quantitative purity data in a single experiment.[13] It is particularly adept at identifying and quantifying isomeric impurities that may be difficult to resolve by GC. The ability to perform absolute quantification against a certified standard makes it a powerful primary method for purity assignment.[7]
References
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ivypanda.com [ivypanda.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. measurlabs.com [measurlabs.com]
- 9. agilent.com [agilent.com]
- 10. [Analysis of hydrocarbon impurities in high purity isobutene by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Systems for Isotactic Poly(4-methyl-1-pentene) Synthesis
Poly(4-methyl-1-pentene) (P4MP1) is a high-performance thermoplastic distinguished by its low density, high transparency, and excellent gas permeability, making it a material of choice for applications ranging from medical equipment to gas separation membranes.[1][2][3] The performance of P4MP1 is intrinsically linked to its stereochemistry, specifically its isotacticity—the ordered arrangement of the isobutyl side groups along the polymer chain.[4] Achieving high isotacticity is critical for obtaining the desired crystallinity, thermal stability, and mechanical properties.[5]
This guide provides a comparative analysis of various catalyst systems used in the polymerization of 4-methyl-1-pentene (B8377), with a focus on how the catalyst structure dictates the resulting polymer's isotacticity. We will delve into the performance of Ziegler-Natta, metallocene, and post-metallocene catalysts, supported by quantitative data and detailed experimental protocols.
Catalyst Performance: A Comparative Analysis
The choice of catalyst is the most critical factor in controlling the stereochemistry of P4MP1.[6] Modern catalysis offers a spectrum of options, from traditional multi-site systems to highly tailored single-site catalysts, each presenting distinct advantages in controlling polymer architecture.
-
Ziegler-Natta (Z-N) Catalysts: These are the workhorses of the polyolefin industry and the first systems used to synthesize P4MP1.[1] Modern heterogeneous Z-N catalysts, particularly those supported on magnesium chloride (MgCl₂), are capable of producing highly isotactic P4MP1 and are used in industrial production.[3][6][7] The stereospecificity of these multi-site catalysts is significantly enhanced by the use of internal and external electron donors, which deactivate non-stereospecific active sites.[6]
-
Metallocene Catalysts: As single-site catalysts, metallocenes offer superior control over polymer microstructure, leading to polymers with narrow molecular weight distributions (MWD) and uniform tacticity.[6][8] The stereochemical outcome is dictated by the symmetry of the ligand framework. Catalysts with C₂ symmetry, such as rac-Et(Ind)₂ZrCl₂, are highly isospecific, while those with Cₛ symmetry can be syndiospecific.[1][6] Methylaluminoxane (MAO) is a commonly used cocatalyst to activate these systems.[6][8]
-
Post-Metallocene Catalysts: This newer class of single-site catalysts features non-cyclopentadienyl ligands and has shown exceptional performance in 4-methyl-1-pentene polymerization.[1][9] Pyridylamido hafnium-based catalysts, in particular, are renowned for their extremely high activity and ability to produce P4MP1 with exceptionally high isotacticity ([mmmm] > 99%) and high molecular weights.[1][6][10] These catalysts represent the state-of-the-art for synthesizing highly stereoregular P4MP1.
Data Presentation: Catalyst Performance Summary
The following table summarizes and compares the performance of various catalyst systems in the polymerization of 4-methyl-1-pentene, based on data reported in the literature.
| Catalyst System | Type | Polymerization Temp. (°C) | Activity (kg P4MP1 / (mol cat · h)) | Isotacticity ([mmmm] %) | M_w_ ( g/mol ) | PDI (M_w_/M_n_) |
| TiCl₄/MgCl₂/Electron Donor | Ziegler-Natta | 50 - 70 | High (Industrial) | >95 | High | Broad (>5) |
| rac-Et(Ind)₂ZrCl₂/MAO | Metallocene (C₂) | 25 | Moderate | High | 187,000 | 1.8 |
| Ph₂C(Cp)(Flu)ZrCl₂/MAO | Metallocene (Cₛ) | 20 | Low | Syndiotactic | High | ~1.6 |
| Pyridylamido Hafnium/Borate | Post-Metallocene | 25 - 50 | Up to 14,500 | >99 | >1,000,000 | Bimodal (>10) |
| [OSSO]-type Hafnium/Borate | Post-Metallocene | 25 | 140 | >98 | ~10,000 | Narrow |
Note: Direct comparison can be challenging due to variations in experimental conditions (cocatalyst, solvent, monomer concentration, etc.) across different studies. Data is compiled and adapted from multiple sources for illustrative purposes.[1][8][10][11][12]
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Catalyst selection workflow based on desired P4MP1 properties.
Caption: Correlation between metallocene catalyst symmetry and polymer tacticity.
Signaling Pathways and Experimental Workflows
Caption: Ziegler-Natta polymerization mechanism for 4-methyl-1-pentene.[7]
Experimental Protocols
Reproducible experimental procedures are fundamental to catalyst and polymer research. Below are generalized protocols for key experiments.
Synthesis of a Supported Ziegler-Natta Catalyst
This protocol is based on the preparation of a high-activity MgCl₂-supported titanium catalyst.[3][7]
Materials:
-
Anhydrous magnesium chloride (MgCl₂)
-
Anhydrous n-heptane
-
Titanium tetrachloride (TiCl₄)
-
Internal Electron Donor (e.g., Diisobutyl phthalate)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line and glassware
Procedure:
-
Support Preparation: Anhydrous MgCl₂ is ball-milled for a specified duration (e.g., 100 hours) under a nitrogen atmosphere to increase its surface area.[3]
-
Titanation: The activated MgCl₂ support is suspended in anhydrous n-heptane in a Schlenk flask. The slurry is cooled in an ice bath.
-
A solution of TiCl₄ in n-heptane is added dropwise to the stirred suspension.
-
The internal electron donor is then added to the mixture.
-
The reaction mixture is slowly heated to a specific temperature (e.g., 80-100°C) and held for several hours with continuous stirring.
-
Washing: After the reaction, the solid catalyst is allowed to settle, and the supernatant is decanted. The solid is washed multiple times with hot, anhydrous n-heptane or toluene (B28343) to remove unreacted TiCl₄ and byproducts.[3]
-
Drying: The final catalyst is dried under a vacuum or a stream of inert gas to yield a free-flowing powder.
Metallocene-Catalyzed Polymerization of 4-Methyl-1-pentene
This protocol provides a general methodology for laboratory-scale slurry polymerization.[8]
Materials:
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
4-methyl-1-pentene (monomer)
-
Toluene (anhydrous)
-
Glass polymerization reactor with mechanical stirrer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Preparation: The glass reactor is thoroughly dried in an oven, assembled while hot, and then purged with inert gas to ensure an oxygen- and moisture-free environment.[8]
-
Reagent Charging: The reactor is charged with anhydrous toluene, followed by the desired amount of 4-methyl-1-pentene monomer.[8]
-
The reactor is brought to the desired polymerization temperature (e.g., 25°C) using a water or oil bath.
-
Catalyst Activation and Polymerization: The polymerization is initiated by the sequential addition of the MAO solution and the metallocene catalyst (pre-dissolved in a small amount of toluene) to the stirred reactor.[8] A high cocatalyst-to-catalyst ratio is often required for good activity.[6]
-
The polymerization is allowed to proceed for a set time (e.g., 1 hour) under a constant flow of inert gas.
-
Termination and Polymer Isolation: The reaction is quenched by adding acidified methanol.
-
The precipitated polymer is filtered, washed extensively with methanol, and dried in a vacuum oven until a constant weight is achieved.
Determination of Isotacticity by ¹³C NMR Spectroscopy
The most accurate method to quantify the isotacticity of P4MP1 is high-resolution ¹³C NMR spectroscopy.[6]
Procedure:
-
Sample Preparation: A sample of the P4MP1 polymer (approx. 50-100 mg) is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene (B33124) or 1,1,2,2-tetrachloroethane-d₂) in an NMR tube. The analysis is performed at an elevated temperature (e.g., 120-140°C) to ensure polymer solubility and reduce solution viscosity.
-
Data Acquisition: A high-field NMR spectrometer (e.g., >100 MHz for ¹³C) is used to acquire the spectrum. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
Spectral Analysis: The isotacticity is determined by analyzing the methyl region of the ¹³C NMR spectrum. The relative intensities of the peaks corresponding to different pentad sequences (mmmm, mmmr, mmrr, etc.) are integrated.
-
Calculation: The isotactic index is reported as the percentage of the mmmm (isotactic) pentad relative to the sum of all pentad integrations.[6]
Isotacticity (%) = [I(mmmm) / ΣI(pentads)] x 100
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Property Relationship in Isotactic Polypropylene Under Contrasting Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Post-metallocene catalyst - Wikipedia [en.wikipedia.org]
- 10. Isoselective 4-methylpentene polymerization by pyridylamido hafnium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotactic Polymerization of 4-Methyl-1-pentene Catalyzed by Bridged [OSSO]-Type Hafnium Complexes [gfzxb.org]
Comparative Kinetic Analysis of 3,4-Dimethyl-1-pentene Polymerization and Other Alpha-Olefins
A detailed guide for researchers and drug development professionals on the polymerization kinetics of 3,4-Dimethyl-1-pentene, benchmarked against common alpha-olefins. This document provides a comparative analysis of reaction rates, outlines experimental protocols, and visualizes key processes to facilitate a deeper understanding of polyolefin synthesis.
The polymerization of alpha-olefins is a cornerstone of the polymer industry, with catalyst systems and monomer structure playing a pivotal role in determining the reaction kinetics and final polymer properties. This guide explores these relationships, offering insights for the development of novel polyolefin materials.
Comparative Kinetic Data
The following table summarizes kinetic data for the polymerization of various alpha-olefins using Ziegler-Natta and metallocene catalysts. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, general trends can be observed.
| Monomer | Catalyst System | Polymerization Rate / Activity | Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |
| Propylene (B89431) | TiCl₄/MgCl₂/AlEt₃ | High | High | Broad | [1][2] |
| rac-Me₂Si[Ind]₂ZrCl₂/MAO | Very High | High | Narrow | [3] | |
| 1-Butene (B85601) | C₂-symmetric Me₂Si(Ind)₂ZrCl₂ | Lower than propylene | Low (e.g., 16,000 g/mol ) | - | [4] |
| 1-Hexene | Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)/Borate | Lower than shorter α-olefins | Moderate | Narrow | [5] |
| Supported Ti-Mg Catalyst | Activity increases with H₂ | - | Affected by cocatalyst | [6] | |
| 4-Methyl-1-pentene (B8377) | Ziegler-Natta type (e.g., M(acac)₃-AlEt₃) | Dependent on metal (Cr, Mn, Fe, Co) | - | - | [7] |
| rac-Et(Ind)₂ZrCl₂/MAO | High | High | Narrow | [8] |
Note: This table is a qualitative summary. For precise quantitative data, please refer to the cited literature as reaction conditions significantly impact the results.
Generally, the reactivity of alpha-olefins in polymerization decreases with increasing steric hindrance around the double bond.[5] This trend suggests that the polymerization rate of this compound, with its branched structure near the vinyl group, would likely be lower than that of linear alpha-olefins like propylene and 1-butene under similar catalytic conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible kinetic studies. Below are generalized protocols for Ziegler-Natta and metallocene-catalyzed polymerization of alpha-olefins, which can be adapted for this compound.
Ziegler-Natta Polymerization (Slurry Phase)
This protocol outlines a general laboratory-scale procedure for the polymerization of an alpha-olefin using a supported titanium-magnesium catalyst.
Materials:
-
Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
-
Cocatalyst (e.g., Triethylaluminum - TEAL)
-
Anhydrous hexane (B92381) (solvent)
-
Alpha-olefin monomer (e.g., this compound)
-
High-purity nitrogen
-
High-pressure autoclave reactor
Procedure:
-
Reactor Preparation: A high-pressure autoclave reactor is thoroughly cleaned, dried, and purged multiple times with high-purity nitrogen to eliminate air and moisture.[9]
-
Reaction Setup: Under a nitrogen atmosphere, a specific volume of anhydrous hexane is charged into the reactor, followed by the addition of a calculated amount of the TEAL cocatalyst solution.[9]
-
Catalyst Injection: A precise amount of the Ziegler-Natta catalyst slurry is injected into the reactor.[9]
-
Polymerization: The reactor is pressurized with the alpha-olefin monomer to the desired reaction pressure. The polymerization is conducted at a controlled temperature with constant stirring.
-
Termination and Product Work-up: After the desired reaction time, the polymerization is terminated by rapidly cooling the reactor and venting the unreacted monomer. The catalyst is deactivated by adding an alcohol (e.g., isopropanol). The resulting polymer is then filtered, washed with fresh solvent, and dried under vacuum.[9]
Metallocene-Catalyzed Polymerization (Solution Phase)
This protocol describes a general procedure for the polymerization of an alpha-olefin using a metallocene catalyst activated by methylaluminoxane (B55162) (MAO).
Materials:
-
Metallocene catalyst (e.g., rac-Me₂Si[Ind]₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343)
-
Anhydrous toluene (solvent)
-
Alpha-olefin monomer
-
High-purity nitrogen
-
Glass reactor with magnetic stirring
Procedure:
-
Reactor Preparation: A glass reactor is heated under vacuum to remove any moisture and then cooled to the desired reaction temperature under a nitrogen atmosphere.
-
Reaction Setup: The reactor is charged with a specific volume of anhydrous toluene, followed by saturation with the monomer gas or addition of the liquid monomer. A solution of MAO is then added to the reactor.
-
Catalyst Introduction: The metallocene catalyst, dissolved in toluene, is injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction mixture is stirred at a constant temperature for a predetermined time.
-
Termination and Recovery: The polymerization is quenched by adding acidified ethanol. The precipitated polymer is collected by filtration, washed thoroughly with ethanol, and dried in a vacuum oven.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanisms, the following diagrams are provided.
Caption: General experimental workflow for alpha-olefin polymerization.
The mechanism of Ziegler-Natta polymerization is a coordination polymerization process. The monomer coordinates to the transition metal center of the catalyst and is subsequently inserted into the growing polymer chain.[5][10]
Caption: Simplified mechanism of Ziegler-Natta polymerization.
Conclusion
The kinetic study of this compound polymerization presents an area ripe for further investigation. Based on established principles of alpha-olefin polymerization, it is anticipated that its reactivity will be influenced by the steric hindrance introduced by its branched structure. The comparative data from propylene, 1-butene, 1-hexene, and 4-methyl-1-pentene provide a valuable framework for predicting its behavior. The experimental protocols and mechanistic diagrams included in this guide offer a solid foundation for researchers and professionals to design and conduct their own kinetic studies on this and other novel alpha-olefins, ultimately contributing to the development of new polymeric materials with tailored properties.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 3. ymerdigital.com [ymerdigital.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
Benchmarking new catalysts for propylene dimerization against known systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of new and established catalyst systems for the dimerization of propylene (B89431), a critical process for producing valuable C6 olefins such as 4-methyl-1-pentene (B8377) and 2,3-dimethylbutenes. These products serve as key monomers and intermediates in the synthesis of polymers and fine chemicals. This document outlines the performance of various catalysts, details experimental protocols for their evaluation, and visualizes key workflows and relationships to aid in the selection and development of improved catalytic systems.
Catalyst Performance Comparison
The selection of a catalyst for propylene dimerization is dictated by the desired product distribution, process efficiency, and economic viability. The following tables summarize the performance of representative new and known catalyst systems.
Table 1: Performance of Potassium-Based Catalysts for 4-Methyl-1-Pentene Production
| Catalyst System | Support | Promoter(s) | Temperature (°C) | Pressure (MPa) | Propylene Conversion (%) | Selectivity to 4-Methyl-1-pentene (%) | Reference |
| K | K₂CO₃ | - | 160 | 6 | 64.3 | 80.6 | [1] |
| 3% K | K₂CO₃ | - | 150 | - | ~60 | 86.3 | [1] |
| Na/K | Natural Zeolite (K₂CO₃ passivated) | - | - | - | 36 | 92 (liquid isomers) | [2] |
Table 2: Performance of Nickel-Based Catalysts for Dimerization to Various Hexenes
| Nickel Precursor | Ligand / Co-catalyst | Selectivity Focus | Turnover Frequency (TOF) (h⁻¹) | Selectivity to Dimers (%) | Selectivity to Specific Dimer (%) | Reference |
| Ni(acac)₂ | PCy₃ / MAO | 2,3-Dimethylbutenes | up to 24,800 | - | >82 (DMB within C6 cut) | [3] |
| Halogeno(β-dithioacetylacetonato)nickel(II) | PCy₃ / Et₃Al₂Cl₃ | 2,3-Dimethylbutenes | up to ~36,000 | - | up to 68 (Yield to DMB) | [4] |
| Polymer-anchored Ni(II) β-dithioacetylacetonate | PCy₃ / Et₂AlCl | 2,3-Dimethylbutenes | 74,000 | - | ~80 (DMB) | [5] |
| Ni-MFU-4l | MMAO-12 | Branched Hexenes | 490 (mol product / mol Ni·h) | - | - | [6][7] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the accurate benchmarking of catalysts. The following sections provide methodologies for catalyst preparation, characterization, and performance evaluation.
Catalyst Preparation
a) Preparation of 3% K/K₂CO₃ Solid Superbase Catalyst [8]
-
Support Pre-treatment: Anhydrous potassium carbonate (K₂CO₃) is dried under a high-purity nitrogen stream to remove any residual moisture.
-
Slurry Formation: The dried K₂CO₃ is suspended in an inert, high-boiling point hydrocarbon solvent (e.g., dodecane) in a reaction vessel under a nitrogen atmosphere.
-
Potassium Loading: The suspension is heated to a temperature above the melting point of potassium (63.5°C) with vigorous stirring.[8]
-
Activation: The desired amount of metallic potassium (e.g., for a 3% loading on 50g of K₂CO₃, approximately 1.55 g of K is used) is carefully introduced into the stirred suspension.[8] The mixture is then maintained at an elevated temperature (e.g., 140-180°C) for a specified duration (e.g., 1-3 hours) to ensure proper dispersion and activation of the catalyst.
-
Cooling and Storage: The resulting catalyst slurry is cooled to room temperature under nitrogen and is ready for use.
b) Preparation of a Homogeneous Nickel-Based Catalyst [3][9]
-
Reactor Setup: A single-necked, round-bottomed flask equipped with a magnetic stirrer and a gas inlet is heated under vacuum and subsequently cooled to room temperature under a nitrogen atmosphere.[9]
-
Pre-catalyst Introduction: The nickel precursor (e.g., bis(α-nitroacetophenonate)nickel(II)) and the phosphine (B1218219) ligand (e.g., tricyclohexylphosphine, PCy₃) are introduced into the flask, followed by the addition of a solvent such as toluene (B28343).[3][9]
-
Propylene Saturation: The solution is cooled in an ice-water bath, and propylene gas is bubbled through the mixture for a set period (e.g., 15 minutes).[9]
-
Activation: The reaction is initiated by injecting a solution of the organoaluminum co-catalyst (e.g., methylaluminoxane, MAO) in toluene into the flask.[3][9] The reaction is then allowed to proceed at the desired temperature.
Catalyst Characterization
To understand the physicochemical properties of the prepared catalysts, which in turn influence their catalytic performance, a suite of characterization techniques is employed:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the catalyst and support.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the active components.
-
X-ray Absorption Spectroscopy (XAS): To probe the local coordination environment and oxidation state of the metal centers.
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal stability of the catalyst and monitor decomposition or phase transition processes.
-
Gas Adsorption (e.g., BET method): To measure the surface area and porosity of the catalyst and support.
Propylene Dimerization Reaction
The following protocol describes a general procedure for a batch propylene dimerization reaction in a high-pressure autoclave reactor.[8]
-
Reactor Preparation: The autoclave reactor is thoroughly dried and purged with high-purity nitrogen to create an inert atmosphere.[8]
-
Catalyst Charging: The prepared catalyst slurry is transferred to the reactor under a nitrogen counter-flow.[8]
-
Reaction Initiation: The reactor is sealed, and propylene is introduced to the desired pressure. The reactor is then heated to the target reaction temperature with continuous stirring.
-
Reaction Monitoring: The reaction progress is monitored by observing the pressure drop as propylene is consumed. The reaction is allowed to proceed for a predetermined duration (e.g., 20 hours).[8]
-
Product Recovery: Upon completion, the reactor is cooled to room temperature, and any unreacted propylene is carefully vented. The liquid product mixture is then collected for analysis.[8]
Product Analysis
The composition of the C6 olefin products is determined using Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Sample Preparation: A small aliquot of the liquid product is withdrawn and, if necessary, diluted with a suitable solvent. An internal standard (e.g., n-heptane) may be added for quantitative analysis.[9]
-
GC-FID Conditions (Example): [8]
-
Column: A capillary column suitable for separating C6 isomers, such as an Alumina PLOT or a non-polar column (e.g., DB-1), is used.[10][11]
-
Injection: 1 µL of the sample is injected with a split ratio (e.g., 50:1).[8]
-
Inlet Temperature: 250°C.[8]
-
Oven Program: An initial temperature of 40°C is held for 5 minutes, then ramped to 200°C at a rate of 10°C/min, followed by a 5-minute hold.[8]
-
Detector Temperature: 300°C.[8]
-
Carrier Gas: Helium or Nitrogen.[8]
-
-
Data Analysis: The different hexene isomers are identified based on their retention times compared to known standards. The relative abundance of each isomer is determined by integrating the corresponding peak areas.[8]
Visualizations
The following diagrams illustrate key workflows and relationships in the benchmarking of propylene dimerization catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. dincagroup.mit.edu [dincagroup.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
Safety Operating Guide
Safe Disposal of 3,4-Dimethyl-1-pentene: A Guide for Laboratory Professionals
The proper disposal of 3,4-Dimethyl-1-pentene is critical for ensuring laboratory safety and environmental protection. As an extremely flammable liquid and vapor, it presents significant fire hazards.[1] Additionally, it can cause skin and eye irritation, may be fatal if swallowed and enters the airways, and is harmful to aquatic life with long-lasting effects. Adherence to established protocols is essential for researchers, scientists, and drug development professionals handling this chemical.
Hazard and Exposure Data
Understanding the quantitative hazard data of this compound is the first step in its safe management. The following table summarizes its key hazard classifications.
| Hazard Classification | Data Point | Reference |
| GHS Flammable Liquids | Category 1 | |
| GHS Skin Irritation | Category 2 | |
| GHS Eye Irritation | Category 2A | |
| GHS Aspiration Hazard | Category 1 | |
| GHS Aquatic Hazard | Acute: Category 3 | |
| Chronic: Category 3 |
Procedural Workflow for Disposal
The following diagram outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting. This workflow ensures that all safety and regulatory considerations are met, from the point of generation to final pickup by hazardous waste personnel.
Detailed Disposal Protocol
The disposal of this compound must be handled as a hazardous waste stream, specifically as a flammable liquid.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.[3] The following protocol provides a step-by-step methodology for its safe collection and disposal.
Personal Protective Equipment (PPE) and Handling Precautions
-
Eye Protection : Always wear safety goggles or a face shield.[4]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing : A flame-resistant or 100% cotton lab coat is mandatory to avoid melting of synthetic fibers in case of a fire.[5]
-
Ventilation : All transfers of this compound waste must be conducted in a well-ventilated area, preferably inside a chemical fume hood, to prevent the accumulation of flammable vapors.[2][6]
-
Ignition Sources : Ensure the work area is free of open flames, sparks, hot surfaces, and static electricity sources.[6][7] Use only non-sparking tools and explosion-proof equipment when handling larger quantities.[1]
Waste Container Selection and Labeling
-
Container Type : Collect liquid this compound waste in a container that is in good condition, compatible with the chemical, and has a tightly sealing cap.[8] Do not use metal containers for corrosive waste or glass for hydrofluoric acid-containing waste.[8]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its flammable nature.[5][8]
-
Container Management : Keep the waste container closed at all times except when adding waste to prevent the release of flammable vapors.[5][8]
Storage and Segregation
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9][10]
-
Segregation : Store containers of this compound waste separately from incompatible materials, especially oxidizing agents.[2][4]
-
Quantity Limits : Be aware of and adhere to the maximum allowable quantities of hazardous waste permitted in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[9]
Final Disposal Procedure
-
Waste Pickup : Once the waste container is full, or if work with the chemical is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][9]
-
Regulatory Compliance : Disposal must be carried out in accordance with all local, state, and federal regulations.[11][12]
Spill and Emergency Procedures
-
Small Spills (<5 gallons) :
-
Alert personnel in the immediate area.[4]
-
Eliminate all sources of ignition.[1]
-
Confine the spill and clean it up using a non-flammable absorbent material such as sand, earth, or vermiculite.[5][13] Do not use paper towels, as they are combustible.[5]
-
Place the used absorbent material into a sealable, heavy-duty plastic bag or other appropriate container.[5]
-
Label the container as hazardous waste and dispose of it through EHS.[5]
-
-
Large Spills (>5 gallons) :
-
Personal Exposure :
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. nems.nih.gov [nems.nih.gov]
- 4. cmu.edu [cmu.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. III. Chemical Hygiene Plan continued [www1.psfc.mit.edu]
- 10. geo.utexas.edu [geo.utexas.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. dm.gov.ae [dm.gov.ae]
- 13. airgas.com [airgas.com]
Personal protective equipment for handling 3,4-Dimethyl-1-pentene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,4-Dimethyl-1-pentene in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Immediate Safety and Handling Protocols
This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Strict adherence to safety protocols is mandatory to prevent accidents and ensure personal and environmental safety.
Personal Protective Equipment (PPE): The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE is required when handling this compound:
-
Eye Protection: Chemical splash goggles or a face shield are necessary to protect against splashes and vapors.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[2][4] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing to minimize skin contact.[3][5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] If vapor concentrations are high, a NIOSH-approved respirator may be necessary.[5]
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.[5]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to keep vapor concentrations below exposure limits.[1]
-
Ignition Sources: This chemical is highly flammable.[1][6] All potential ignition sources, such as open flames, hot surfaces, and sparks, must be eliminated from the work area.[1][6] Use only non-sparking tools and explosion-proof equipment.[1][6]
-
Static Discharge: To prevent the ignition of vapors from static electricity, all metal equipment and containers must be grounded and bonded during transfer.[1][6]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound and related flammable compounds.
| Property | Value |
| Chemical Formula | C₇H₁₄[7][8] |
| Molecular Weight | 98.1861 g/mol [7][8] |
| Boiling Point | 81 °C[9] |
| Density | 0.701 g/mL[9] |
| Flash Point | -31 °C / -23.8 °F (data for the similar compound 4-Methyl-1-pentene)[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
-
Preparation:
-
Ensure all necessary PPE is in good condition and worn correctly.
-
Verify that the chemical fume hood is functioning properly.
-
Clear the work area of all unnecessary items and potential ignition sources.
-
Have spill control materials readily available.
-
-
Handling and Use:
-
Storage:
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[10]
-
Do not mix this waste with other incompatible waste streams.
-
-
Spill Cleanup:
-
In the event of a spill, immediately evacuate the area and remove all ignition sources.
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[4] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[10]
-
Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials for hazardous waste disposal.
-
-
Final Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. Safety Meeting: Handling of Flammable Liquids - Safe At Work California [safeatworkca.com]
- 4. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Pentene, 3,4-dimethyl- [webbook.nist.gov]
- 8. 1-Pentene, 3,4-dimethyl- [webbook.nist.gov]
- 9. This compound [stenutz.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
